molecular formula C6H10N2S B1442704 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine CAS No. 1206982-33-3

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B1442704
CAS No.: 1206982-33-3
M. Wt: 142.22 g/mol
InChI Key: CFZFHXGVDUYSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is an organic compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol . Its structure consists of a 2-methylthiazole ring linked to an ethanamine chain, a feature that makes it a valuable intermediate in scientific research . The SMILES notation for the compound is CC1=NC=C(S1)CCN, and its InChIKey is CFZFHXGVDUYSJK-UHFFFAOYSA-N . Researchers utilize this amine-functionalized thiazole as a key building block (synthon) in medicinal chemistry and drug discovery for the synthesis of more complex molecules. Thiazole cores are known to be present in a wide range of biologically active compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the available Safety Data Sheet (SDS) prior to use. This compound is classified with the hazard statement H314, indicating it causes severe skin burns and eye damage, and requires careful handling .

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZFHXGVDUYSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206982-33-3
Record name 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and analytical characterization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (CAS No. 1206982-33-3). Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural features, including its privileged thiazole scaffold, and discusses its potential as a versatile building block in medicinal chemistry. The guide details established synthetic logic, predictive spectroscopic data, and robust analytical protocols, grounding its claims in authoritative references to ensure scientific integrity and practical applicability.

Introduction

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen that is of paramount importance in medicinal chemistry.[1] It is a core structural component in numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3] The aromatic nature and diverse reactivity of the thiazole nucleus make it a privileged scaffold in drug design, offering a stable framework that can be strategically functionalized to modulate pharmacological activity.[4]

This guide focuses on a specific, valuable derivative: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine . The unique arrangement of its functional groups—a primary amine separated from the heterocyclic core by a flexible ethyl linker—positions it as a highly versatile building block for creating libraries of novel compounds for biological screening.[5] Understanding its precise structure is the foundational step in leveraging its synthetic potential and predicting its behavior in biological systems.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's identity and intrinsic properties is critical for its application in research and development. These parameters govern its reactivity, solubility, and potential for interaction with biological targets.

Chemical Identity

The compound is unambiguously identified by its systematic name and unique registry numbers. Key identifiers and calculated physicochemical properties are summarized in Table 1.

PropertyValueSource
IUPAC Name 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine-
CAS Number 1206982-33-3[6][7][8]
Molecular Formula C₆H₁₀N₂S[5][6]
Molecular Weight 142.22 g/mol [5][6]
SMILES CC1=NC=C(CCN)S1[8]
XLogP3 0.7[6]
Topological Polar Surface Area 67.2 Ų[6][9]
Hydrogen Bond Donor Count 1 (from -NH₂)[10]
Hydrogen Bond Acceptor Count 2 (from N and -NH₂)[10]
Structural Elucidation

The structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is composed of three key components:

  • 1,3-Thiazole Ring: A planar, five-membered aromatic heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. The aromaticity of this ring system provides chemical stability.[2]

  • 2-Methyl Group: A methyl group (CH₃) is substituted at the C2 position of the thiazole ring. This position is adjacent to both the sulfur and nitrogen atoms. The presence of this group influences the electronic properties and steric environment of the ring.

  • 5-Ethylamine Side Chain: An ethylamine group (-CH₂CH₂NH₂) is attached to the C5 position of the thiazole ring. The primary amine (-NH₂) is a key functional handle for synthetic modification, acting as a nucleophile or a base. The two-carbon linker provides conformational flexibility, allowing the amine to orient itself in various positions relative to the thiazole core.

The numbering of the thiazole ring begins at the sulfur atom and proceeds towards the nitrogen atom, ensuring the substituents are assigned the lowest possible locants.

Figure 1: 2D structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Synthesis and Derivatization

As a building block, the synthetic accessibility of this molecule is crucial. The logic behind its synthesis relies on established methods for forming the thiazole core, followed by elaboration of the side chain.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the thiazole ring, a strategy informed by the well-known Hantzsch thiazole synthesis.[2] This pathway simplifies the target molecule into more readily available precursors.

  • C5-Side Chain Disconnection: The C-C bond between the thiazole C5 and the ethylamine side chain can be disconnected. This leads to a 5-halo-2-methylthiazole and a suitable two-carbon synthon with a protected amine. However, a more convergent approach is often preferred.

  • Hantzsch Thiazole Ring Disconnection: The most logical disconnection breaks the thiazole ring into a thioamide (thioacetamide) and an α-halocarbonyl compound. The ethylamine side chain must be built into the α-halocarbonyl precursor, often in a protected form.

G target 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine logic Hantzsch Synthesis [C-N and C-S bond formation] target->logic sub1 Thioacetamide sub2 α-haloketone precursor (e.g., 1-bromo-4-aminobutan-2-one) logic->sub1 logic->sub2

Figure 2: Retrosynthetic analysis based on the Hantzsch synthesis.

Proposed Synthetic Protocol

The following protocol outlines a plausible laboratory-scale synthesis based on the Hantzsch condensation, a robust and widely used method for thiazole formation.[11] The amine is typically introduced via a precursor like an alcohol, which is later converted.

Protocol 1: Two-Step Synthesis from 4-Chlorobutan-2-one

  • Rationale: This pathway begins by forming the corresponding alcohol, 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol, which is a known compound.[12] The terminal alcohol provides a clean and efficient handle for conversion to the primary amine via standard methods (e.g., mesylation followed by substitution with azide and reduction, or with ammonia). This avoids potential side reactions associated with a free amine during the thiazole ring formation.

Step 1: Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-ol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.0 eq) and 1-chloro-4-hydroxybutan-2-one (1.0 eq) in absolute ethanol (approx. 0.5 M).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expertise Note: The Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur on the carbonyl-adjacent carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[11]

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the target alcohol.

Step 2: Conversion of Alcohol to Amine

  • Mesylation: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Substitution with Azide: Stir the reaction at 0 °C for 1 hour. Add sodium azide (3.0 eq) followed by a small amount of dimethylformamide (DMF) to aid solubility. Allow the reaction to warm to room temperature and stir overnight.

    • Trustworthiness Note: This two-step azide substitution/reduction sequence is a self-validating system. It is generally higher yielding and produces a cleaner product than direct displacement with ammonia, which can lead to over-alkylation.

  • Reduction: Quench the reaction carefully with water. Extract with DCM, dry the organic layer, and concentrate. Dissolve the crude azide in tetrahydrofuran (THF) and add triphenylphosphine (1.5 eq) and water (5.0 eq) (Staudinger reaction) or use a standard reduction method like catalytic hydrogenation (H₂, Pd/C).

  • Purification: After the reduction is complete, perform an appropriate workup (e.g., acid-base extraction to isolate the amine) and purify by column chromatography to yield 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Spectroscopic and Analytical Characterization

Confirming the structure and assessing the purity of the synthesized compound is a non-negotiable step in chemical research. Standard spectroscopic and chromatographic techniques provide a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted chemical shifts are based on the analysis of similar structures.[13][14]

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ ~7.1 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the aromatic thiazole ring.

    • δ ~2.9-3.1 ppm (m, 4H): This region would contain two overlapping triplets, corresponding to the two methylene groups (-CH₂CH₂-) of the ethylamine side chain.

    • δ ~2.6 ppm (s, 3H): A sharp singlet for the three equivalent protons of the methyl group at the C2 position.

    • δ ~1.5 ppm (br s, 2H): A broad singlet for the two exchangeable protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.[15]

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ ~165 ppm: Quaternary carbon at C2 of the thiazole ring (attached to N, S, and CH₃).

    • δ ~140 ppm: Quaternary carbon at C5 of the thiazole ring (attached to the side chain).

    • δ ~135 ppm: Methine carbon at C4 of the thiazole ring.

    • δ ~41 ppm: Methylene carbon adjacent to the amine (-CH₂-NH₂).

    • δ ~30 ppm: Methylene carbon adjacent to the thiazole ring (Thiazole-CH₂-).

    • δ ~19 ppm: Methyl carbon at the C2 position.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • Expected Molecular Ion: For the molecular formula C₆H₁₀N₂S, the expected monoisotopic mass is 142.0565. In a low-resolution ESI-MS experiment (positive mode), the primary ion observed would be [M+H]⁺ at m/z 143.

  • Key Fragmentation Pathways: Thiazole rings are relatively stable, but characteristic fragmentation can occur.[17]

    • Benzylic-type Cleavage: The most likely fragmentation is the cleavage of the C-C bond between the two methylene groups of the side chain. This would result in the loss of CH₂NH₂• (mass 30) to give a highly stable thiazolylmethyl cation fragment.

    • Ring Cleavage: Under higher energy conditions (e.g., Electron Impact), fragmentation of the thiazole ring itself can occur, although this is typically less favored than side-chain fragmentation.[18][19]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.

Protocol 2: Reversed-Phase HPLC Method for Purity Assessment

  • Rationale: A C18 column is the workhorse for separating small organic molecules of moderate polarity. A gradient elution with acetonitrile and water, both modified with a small amount of acid (formic acid or TFA), ensures good peak shape for the basic amine analyte by keeping it protonated.

  • Instrumentation: HPLC system with UV detector or coupled to a Mass Spectrometer (LC-MS).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Relevance in Medicinal Chemistry and Drug Development

The structural features of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine make it a compelling starting point for drug discovery programs.

The Thiazole Moiety: A Privileged Scaffold

The thiazole ring is considered a "privileged scaffold" because it is a structural component found in ligands for numerous different biological receptors.[1] Its prevalence in FDA-approved drugs highlights its favorable properties, including metabolic stability and the ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking). For example, the anti-cancer drug Dasatinib features a core 2-aminothiazole moiety that is critical for its kinase inhibitory activity.[20]

Potential Applications and Bioisosteric Reasoning
  • Bioisostere of Imidazole: The thiazole ring is often used as a bioisostere for an imidazole ring, a key feature in many histamine receptor ligands. This substitution can alter physicochemical properties like pKa and lipophilicity while maintaining key binding interactions.

  • Scaffold for Kinase Inhibitors: The primary amine serves as a perfect attachment point or "warhead" for building molecules that target the hinge region of protein kinases, a common strategy in oncology drug design.

  • Antimicrobial and Anti-inflammatory Agents: A vast body of literature demonstrates that derivatives of aminothiazoles possess significant antibacterial, antifungal, and anti-inflammatory properties, making this compound a valuable starting point for developing new agents in these therapeutic areas.[3][21]

G core 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine derivatize Synthetic Derivatization (e.g., Acylation, Alkylation of Amine) core->derivatize library Compound Library derivatize->library app1 Kinase Inhibitors (Oncology) library->app1 Screening app2 Receptor Antagonists (e.g., Histamine-like) library->app2 Screening app3 Antimicrobial Agents library->app3 Screening

Figure 3: Workflow from core structure to potential therapeutic applications.

Conclusion

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a structurally well-defined molecule featuring the medicinally significant thiazole scaffold. Its key attributes—an aromatic, stable core, a flexible linker, and a reactive primary amine—make it an exceptionally useful and versatile building block for the synthesis of new chemical entities. The established principles of thiazole synthesis ensure its accessibility, while standard analytical techniques provide robust methods for its characterization and quality control. For drug development professionals, this compound represents a valuable starting point for programs targeting a wide range of diseases, from cancer to infectious and inflammatory conditions.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Medicinal Chemistry, 22(25), 2828-2847. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Warr, O., & Fall, Y. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews, 24(1), 1851-1861. Available at: [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Available at: [Link]

  • Fabad Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • Angene Chemical. (n.d.). 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Mohamed, Y. A., Abbas, S. E., El-Gohary, N. S., & El-Gawad, H. H. A. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Serbian Chemical Society, 75(11), 1455-1464. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem Compound Database. Available at: [Link]

  • Rahmi, D., & Cahyana, A. H. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030026. Available at: [Link]

  • Asif, M. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 273070. Available at: [Link]

  • Ramli, N. A. M., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Available at: [Link]

  • Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-Methyl-1,3-thiazol-1-ium-2-yl)ethylazanide. PubChem Compound Database. Available at: [Link]

Sources

physicochemical properties of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Physicochemical Properties of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "a hit is not a lead, and a lead is not a drug" holds profound truth. The journey from a biologically active molecule to a clinically effective therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the compound itself.[1] These properties, including ionization (pKa), lipophilicity (logP/D), and solubility, are not mere data points; they are the primary determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] A molecule with exquisite target affinity but poor solubility or membrane permeability is destined for failure.[4] Therefore, a rigorous, early-stage characterization of these core attributes is paramount, enabling data-driven lead optimization and reducing late-stage attrition.[5]

This guide provides a comprehensive technical overview of the key , a heterocyclic amine of interest. Adopting the perspective of a senior application scientist, we will not only present the theoretical underpinnings of each property but also provide detailed, field-proven experimental protocols for their determination. The emphasis is on the causality behind methodological choices, ensuring a self-validating and robust approach to characterization.

Molecular Identity and Structural Framework

Before any experimental work commences, establishing a clear and unambiguous molecular identity is crucial. 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a substituted thiazole derivative featuring a primary aliphatic amine. The thiazole ring is a common scaffold in medicinal chemistry.[6]

Table 1: Core Molecular Identifiers for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

IdentifierValueSource / Method
IUPAC Name 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amineNomenclature
Molecular Formula C₆H₁₀N₂SCalculated
Molecular Weight 142.22 g/mol Calculated
CAS Number Not definitively found in public databases.Literature Search
Chemical Structure Chemical StructureChemDraw

Note: The absence of a readily available CAS number for this specific isomer highlights the importance of thorough in-house characterization, as data from isomers like the thiazol-2-yl or thiazol-4-yl analogues cannot be used interchangeably.

Ionization Constant (pKa): The Master Variable

For an amine-containing compound, the acid dissociation constant (pKa) of its conjugate acid is arguably the most influential physicochemical parameter. It dictates the extent of ionization at any given pH, which in turn governs solubility, membrane permeability, and target binding. The primary amine in our molecule is expected to be the sole basic center under physiological conditions.

Causality and Field Insights

The pKa value directly informs our understanding of how the molecule will behave in the body. For instance, the pH gradient across the gastrointestinal tract (pH 1-3 in the stomach, 6-7.5 in the intestine) means the ionization state of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine will change dramatically during transit, profoundly affecting its absorption.[3] Primary aliphatic amines typically exhibit pKa values in the range of 9-11, meaning this compound will be predominantly protonated and positively charged at physiological pH (~7.4).[7]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement principle.[7][8] The method involves monitoring pH changes as a titrant is added to the sample, with the pKa being the pH at which the amine is 50% ionized.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This step is critical for data integrity.

  • Sample Preparation: Accurately prepare a ~1-5 mM solution of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl to mimic physiological conditions). The precise concentration is required for accurate data modeling.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Submerge the calibrated pH electrode and a micro-stir bar.

  • Data Acquisition: Add standardized 0.1 M HCl titrant in small, precise increments using an automated titrator. Record the pH value after each addition, allowing the reading to stabilize. The titration should proceed well past the equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the half-equivalence point.[8] Specialized software is often used to calculate the first derivative of the titration curve (dpH/dV) to pinpoint the equivalence point with high accuracy. The pKa is the pH at half this volume.

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate pH Meter (3-point) Prepare Prepare Analyte Solution (~1-5 mM in 0.15M KCl) Titrate Automated Titration (Add 0.1M HCl) Prepare->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Derivative Calculate 1st Derivative (dpH/dV) Plot->Derivative Determine Determine Equivalence Point (Peak of 1st Derivative) Derivative->Determine Calculate Calculate pKa (pH at 1/2 Equiv. Volume) Determine->Calculate logD_Logic cluster_inputs Governing Properties pKa pKa logD logD (Distribution) pKa->logD pH pH pH->pKa Compared to pH->logD logP logP (Neutral Species) logP->logD

Caption: Relationship between pH, pKa, logP, and the resultant logD.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. [5]Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability. For a basic compound like 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, solubility is highly dependent on pH. It will exhibit higher solubility at low pH where it is protonated (forming a salt) and lower solubility at pH values above its pKa where the neutral, less polar form predominates.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

High-throughput kinetic solubility assays are often used in early discovery to quickly rank compounds. This method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers, for example, at pH 2.0 (simulated gastric fluid) and pH 7.4 (physiological).

  • Sample Plate Preparation: In a 96-well microplate, add the aqueous buffer to each well.

  • Compound Addition: Use a liquid handler to perform serial additions of a high-concentration DMSO stock of the compound into the buffer-filled wells, creating a concentration gradient across the plate.

  • Precipitation Detection: Immediately after compound addition, place the plate in a nephelometer or a plate reader capable of measuring light scattering. The point at which a sharp increase in turbidity (light scattering) is observed indicates the onset of precipitation.

  • Data Analysis: The concentration in the well just before the turbidity increases is reported as the kinetic solubility under those buffer conditions.

Integrated Physicochemical Profile and Drug Development Implications

Summarizing the expected and determined properties provides a holistic view of the molecule's potential.

Table 2: Summary of Physicochemical Properties for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

PropertyExpected/Determined ValueImplication for Drug Development
Molecular Weight 142.22 g/mol Favorable. Well within Lipinski's Rule of 5 (<500), suggesting good potential for passive diffusion. [9]
pKa ~9.5 ± 0.5 (Estimated)Predominantly ionized (>99%) in the GI tract. This will enhance aqueous solubility but may limit passive membrane permeability. Absorption might be dependent on transporters.
logD at pH 7.4 0.5 - 1.5 (Estimated)A balanced value in this range would suggest sufficient solubility and permeability for good oral absorption.
Aqueous Solubility pH-dependentExpected to be high at low pH (stomach) and lower at neutral pH (intestine). Must be sufficient at intestinal pH to avoid dissolution-limited absorption.

Implications for ADME:

  • Absorption: The high degree of ionization at intestinal pH is the dominant factor. While solubility is likely sufficient, passive permeability across the gut wall may be low. Formulation strategies or the presence of cation transporters could be critical.

  • Distribution: A low-to-moderate logD suggests the compound is unlikely to be highly sequestered in fatty tissues. [9]Its ability to cross the blood-brain barrier would likely be limited due to its hydrophilic character at pH 7.4.

  • Metabolism & Excretion: The primary amine is a potential site for metabolism (e.g., deamination). The overall hydrophilic nature suggests that renal clearance of the parent compound or its metabolites could be a significant elimination pathway.

Conclusion

The paint a picture of a small, basic molecule whose behavior in biological systems will be dominated by its pKa. It is expected to be highly soluble but predominantly ionized under physiological conditions, presenting a classic challenge in drug design: balancing solubility with membrane permeability. The robust, validated experimental protocols outlined in this guide provide the necessary framework for accurately determining these critical parameters. This empirical data is indispensable for guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately increasing the probability of developing a successful drug candidate.

References

  • (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Basic and Clinical Pharmacy, 6(2), 33. [Link]

  • Gombar, V., & de Groot, M. J. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 18(12), 1026-1038. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • ArborPhoria. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Sumon, K. Z., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(19), 6599. [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Amić, D., et al. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(3), 359-365. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • van der Water, S. J., et al. (2016). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 4(1), 57-76. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Sumon, K. Z. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. [Link]

  • Zhu, C., & Weber, S. G. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1258, 161-167. [Link]

Sources

Unlocking the Therapeutic Potential of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics and synthetic tractability have cemented its role as a fundamental component in a multitude of clinically significant drugs.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, finding application as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] Clinically approved anticancer drugs such as Dasatinib and Ixabepilone feature this versatile core structure.[3] The inherent bioactivity of the thiazole nucleus makes any novel derivative, such as 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a compound of significant interest for therapeutic target discovery. This guide will provide a detailed, evidence-based framework for identifying and validating the potential therapeutic targets of this specific molecule.

Part 1: Primary Putative Target - The Histamine H3 Receptor (H3R)

Based on a comprehensive analysis of its chemical structure, the most probable and compelling therapeutic target for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is the histamine H3 receptor (H3R). The rationale for this hypothesis is rooted in the structural similarities between the compound and known H3R ligands. The molecule contains an ethylamine moiety attached to a heterocyclic ring, a classic pharmacophore for histamine receptor ligands. Furthermore, numerous thiazole-based compounds have been identified as potent H3R antagonists.[4][5]

The H3R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[6] It functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[6] Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[6] This positions the H3R as a critical node in the regulation of diverse physiological processes, including sleep-wake cycles, cognition, and appetite. Consequently, H3R antagonists and inverse agonists are being actively investigated for the treatment of a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).[6][7]

Proposed Signaling Pathway

The H3R couples to the Gi/o family of G-proteins.[6] Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] The dissociation of the G-protein βγ subunits can also lead to the modulation of ion channels, such as N-type voltage-gated calcium channels, further influencing neurotransmitter release.[6]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP Converts Ca_influx Ca2+ Influx Ligand 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (Putative Antagonist) Ligand->H3R Blocks Activation Agonist Histamine (Agonist) Agonist->H3R Activates ATP ATP Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers

Caption: Proposed mechanism of action at the Histamine H3 Receptor.

Part 2: Secondary and Exploratory Therapeutic Targets

While the H3R represents the most probable target, the versatility of the thiazole scaffold warrants consideration of other potential therapeutic avenues.[1] Thiazole derivatives have shown significant promise in oncology and immunology.

1. Oncology:

  • Kinase Inhibition: Many thiazole-containing compounds function as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[3] For instance, Dasatinib targets multiple kinases including BCR-ABL and Src family kinases.[3]

  • Microtubule Disruption: Some thiazole derivatives, like ixabepilone, act as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.[3]

2. Anti-inflammatory Activity:

  • The thiazole ring is a core component of several compounds with anti-inflammatory properties.[2] These compounds can modulate various inflammatory pathways, though specific targets can be diverse.

Part 3: A Step-by-Step Guide to Target Validation

To rigorously test the hypothesis that 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine targets the H3R, a systematic and multi-tiered experimental approach is required. This process begins with initial binding assays and progresses to functional cell-based assays to determine the compound's effect on receptor signaling.[8]

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Compound Synthesis & Purification Binding_Assay Tier 1: Binding Affinity Radioligand Binding Assay Start->Binding_Assay GTP_Assay Tier 2: Functional Activity (Membrane) GTPγS Binding Assay Binding_Assay->GTP_Assay If binding confirmed cAMP_Assay Tier 3: Functional Activity (Cell-based) cAMP Accumulation Assay GTP_Assay->cAMP_Assay If functional Ca_Assay Tier 3: Functional Activity (Cell-based) Calcium Flux Assay GTP_Assay->Ca_Assay Reporter_Assay Tier 3: Functional Activity (Cell-based) Reporter Gene Assay GTP_Assay->Reporter_Assay Selectivity Tier 4: Target Selectivity Panel Screening (e.g., other histamine receptors) cAMP_Assay->Selectivity Ca_Assay->Selectivity Reporter_Assay->Selectivity In_Vivo Tier 5: In Vivo Validation Animal Models of CNS Disorders Selectivity->In_Vivo If selective

Caption: A tiered approach for H3R target validation.

Detailed Experimental Protocols

Tier 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine for the human H3R.

  • Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled H3R antagonist (e.g., [3H]-clobenpropit) from membranes prepared from cells expressing the recombinant human H3R.[9]

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human H3R (e.g., HEK293 or CHO cells).

    • In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound and a constant amount of cell membrane preparation.

    • Incubate at a controlled temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Tier 2: GTPγS Binding Assay

  • Objective: To assess the functional activity of the compound at the H3R by measuring its effect on G-protein activation.

  • Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.[10]

  • Methodology:

    • Use the same H3R-expressing cell membranes as in the binding assay.

    • Incubate the membranes with a known H3R agonist (e.g., R-α-methylhistamine), varying concentrations of the test compound, and [35S]GTPγS in an appropriate assay buffer.

    • After incubation, separate bound and free [35S]GTPγS by filtration.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

    • Data will reveal whether the compound acts as an antagonist (inhibits agonist effect) or an inverse agonist (reduces basal G-protein activation).

Tier 3: Cell-Based Functional Assays

These assays provide a more physiologically relevant context by using intact, living cells.[11]

  • cAMP Accumulation Assay:

    • Objective: To measure the compound's effect on the downstream signaling pathway of the H3R.

    • Principle: As the H3R is Gi-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay typically measures the reversal of this inhibition by an antagonist.

    • Methodology:

      • Use a stable H3R-expressing cell line.

      • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

      • Stimulate adenylyl cyclase with forskolin.

      • Treat cells with an H3R agonist in the presence of varying concentrations of the test compound.

      • Lyse the cells and measure intracellular cAMP levels using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Reporter Gene Assay:

    • Objective: To provide a robust and high-throughput method for assessing H3R activation or inhibition.

    • Principle: These assays utilize engineered cell lines where the activation of a specific signaling pathway drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).[12] For a Gi-coupled receptor, a common approach is to use a CRE (cAMP response element)-driven reporter.

    • Methodology:

      • Use a cell line stably expressing the H3R and a CRE-luciferase reporter construct.

      • Treat cells with an agonist and varying concentrations of the test compound.

      • After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

Part 4: Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be systematically organized for clear comparison and interpretation.

Assay Parameter Measured Expected Outcome for H3R Antagonist
Radioligand BindingKi (nM)Low nanomolar to micromolar affinity
GTPγS BindingIC50 (nM) / % InhibitionConcentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding
cAMP AccumulationIC50 (nM) / % ReversalConcentration-dependent reversal of agonist-induced inhibition of cAMP production
Reporter Gene AssayIC50 (nM) / % InhibitionConcentration-dependent inhibition of agonist-mediated changes in reporter gene expression

Conclusion and Future Directions

The structural features of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine strongly suggest the histamine H3 receptor as a primary therapeutic target. The experimental framework outlined in this guide provides a clear and robust pathway for validating this hypothesis, starting from initial binding studies and progressing to functional cellular assays. Successful validation of H3R antagonism would open up significant opportunities for developing this compound for the treatment of various CNS disorders. Subsequent steps would involve comprehensive selectivity profiling against other receptors, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in relevant animal models. The versatile nature of the thiazole scaffold also suggests that screening against panels of kinases and inflammatory targets could be a valuable secondary line of investigation.

References

  • Benchchem. Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. 1

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. 11

  • ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy.

  • Letters in Drug Design & Discovery. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. 13

  • Physiological Reviews. Recent progress in assays for GPCR drug discovery.

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process.

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.

  • Miltenyi Biotec. Cell based assays for drug discovery.

  • International Journal of Health Sciences. An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives.

  • Thermo Fisher Scientific. Validated Cell-Based Assays for Discovery and Screening.

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.

  • Preprints.org. Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.

  • NIH National Library of Medicine. Advances in G Protein-Coupled Receptor High-throughput Screening.

  • ACS Measurement Science Au. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.

  • bioRxiv. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.

  • NIH National Library of Medicine. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated.

  • PubMed. Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers.

  • PubMed. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists.

  • Wikipedia. Histamine H3 receptor.

  • BioWorld. Novel H3 receptor agonists show full agonist activity in vivo after oral dosing.

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

  • Acta Poloniae Pharmaceutica. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl.

  • NIH National Library of Medicine. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

  • EvitaChem. amine.

  • Benchchem. The Diverse Biological Activities of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid Derivatives: A Technical Overview. 14

  • Echemi. 2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride.

  • PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors.

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).

  • NIH PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride.

  • Beilstein Journals. Synthesis and biological profile of 2,3-dihydro[1][3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.

  • American Elements. 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine.

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents.

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

  • AA Blocks. 2-{5-[(methylamino)methyl]-1,3-thiazol-2-yl}ethan-1-amine.

  • Smolecule. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. -1-amine-cas-1262419-78-9)

Sources

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the 2-Aminothiazole Core

The 2-aminothiazole (2-AT) scaffold is a heterocyclic amine that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its therapeutic ubiquity is attributed to its versatile chemical nature, which allows for facile structural modifications, and its ability to interact with a wide array of biological targets through various non-covalent interactions. This guide provides a comprehensive overview of the 2-aminothiazole core, its synthesis, diverse biological activities, and its pivotal role in the development of novel therapeutics. While celebrated for its therapeutic potential, it is also important for researchers to be aware that the 2-aminothiazole moiety has been classified by some as a potential "toxicophore," warranting careful consideration of its metabolic fate during the drug design process.[3][4]

Synthetic Strategies: Building the 2-Aminothiazole Framework

The construction of the 2-aminothiazole core and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis .[5][6] This robust and versatile method involves the condensation of an α-haloketone with a thiourea or thioamide.[5][6] The reaction proceeds through a well-established mechanism, offering a straightforward route to a diverse range of substituted 2-aminothiazoles.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A representative protocol for the synthesis of a 4-substituted-2-aminothiazole is as follows:

  • α-Halogenation of the Ketone: The starting ketone is treated with a halogenating agent, such as bromine or N-bromosuccinimide (NBS), in a suitable solvent like ethanol or acetic acid to yield the corresponding α-haloketone.

  • Cyclocondensation: The α-haloketone is then reacted with thiourea in a solvent such as ethanol, often under reflux conditions.

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically cooled, and the product is isolated by filtration or extraction. Purification is commonly achieved through recrystallization or column chromatography.

The versatility of the Hantzsch synthesis lies in the ability to introduce diversity at multiple positions of the thiazole ring by simply varying the starting α-haloketone and the thiourea derivative.[7][8] For instance, using a substituted thiourea allows for the introduction of various functionalities at the N-2 position of the 2-aminothiazole ring.[7]

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis ketone α-Keto Compound haloketone α-Haloketone ketone->haloketone Halogenation (e.g., Br2, NBS) aminothiazole 2-Aminothiazole Derivative haloketone->aminothiazole Cyclocondensation thiourea Thiourea Derivative thiourea->aminothiazole Dasatinib_MOA Dasatinib Dasatinib (2-Aminothiazole core) Abl_Kinase Abl Kinase (ATP-binding pocket) Dasatinib->Abl_Kinase Binds and Inhibits Cell_Proliferation Cancer Cell Proliferation Dasatinib->Cell_Proliferation Inhibits Phosphorylated_Substrate Phosphorylated Substrate Abl_Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Protein Substrate->Phosphorylated_Substrate Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Simplified mechanism of action of Dasatinib, a 2-aminothiazole-based kinase inhibitor.

Future Perspectives and Challenges

The 2-aminothiazole scaffold will undoubtedly continue to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing more efficient, sustainable, and diverse synthetic routes to access novel 2-aminothiazole derivatives. [9][10]* Target-Specific Design: Utilizing computational tools and a deeper understanding of SAR to design derivatives with high potency and selectivity for specific biological targets.

  • Addressing Toxicity Concerns: Systematically evaluating the metabolic stability and potential for reactive metabolite formation of 2-aminothiazole-containing compounds to mitigate toxicity risks. [3][4]* Exploring New Therapeutic Areas: Investigating the potential of 2-aminothiazole derivatives in other disease areas beyond cancer and infectious diseases, such as neurodegenerative and metabolic disorders. [11][12]

Conclusion

The 2-aminothiazole core represents a truly privileged scaffold in medicinal chemistry, underpinning the development of a wide range of clinically important drugs. Its synthetic accessibility, coupled with its ability to interact with diverse biological targets, ensures its continued relevance in the ongoing quest for novel and effective therapeutics. A thorough understanding of its chemistry, biological activities, and structure-activity relationships is therefore essential for any researcher or scientist involved in the field of drug discovery and development.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. (n.d.). PubMed Central.
  • A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). (n.d.). SciSpace.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
  • Drugs currently in use based on 2-aminothiazole skeleton. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed.
  • Biological and medicinal significance of 2-aminothiazoles. (2025).
  • 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. (n.d.). Benchchem.
  • Synthesis of 2-aminothiazole derivatives: A short review. (2022).
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.
  • Synthesis of novel 2-amino thiazole deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed.
  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (n.d.). Request PDF.
  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.).
  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed.
  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). PubMed.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2025).
  • Clinically available drugs containing 2-aminothiazole scaffold. (n.d.).

Sources

Spectroscopic Profile of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, making the synthesis and characterization of novel analogues a key focus in drug discovery. A thorough understanding of the spectroscopic properties of these molecules is fundamental for their unambiguous identification, purity assessment, and the elucidation of their structure-activity relationships.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide, leveraging data from closely related analogues and foundational spectroscopic principles, presents a robust, predicted analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures. The methodologies and interpretations herein are designed to serve as a valuable resource for researchers working with this and similar chemical entities.

Molecular Structure and Key Features

The structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine comprises a 2-methylthiazole ring substituted at the 5-position with an ethylamine side chain. This arrangement dictates the expected spectroscopic behavior, with distinct signals arising from the aromatic thiazole core and the flexible ethylamine moiety.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with protons on the aromatic thiazole ring appearing at higher chemical shifts (downfield) compared to those on the aliphatic ethylamine chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H on C4 of thiazole ring~7.0-7.2Singlet (s)-1H
-CH₂- (adjacent to thiazole)~2.9-3.1Triplet (t)~7-82H
-CH₂- (adjacent to NH₂)~2.8-3.0Triplet (t)~7-82H
-CH₃ (on thiazole ring)~2.6-2.7Singlet (s)-3H
-NH₂~1.5-2.5Broad Singlet (br s)-2H

Causality of Predictions:

  • Thiazole Proton (H4): The single proton on the thiazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift. Its isolation from other protons results in a singlet.

  • Ethylamine Protons: The two methylene groups form an ethyl bridge. The methylene group adjacent to the thiazole ring is slightly more deshielded due to the ring's electronic influence. They are expected to appear as triplets due to coupling with each other.

  • Methyl Protons: The methyl group attached to the thiazole ring is also influenced by the aromatic system, resulting in a chemical shift slightly downfield from typical aliphatic methyl groups. It will appear as a singlet as there are no adjacent protons.

  • Amine Protons: The protons of the primary amine typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (thiazole, C-S-N)~165-170
C5 (thiazole, C-S)~135-140
C4 (thiazole, C-C-N)~120-125
-CH₂- (adjacent to thiazole)~30-35
-CH₂- (adjacent to NH₂)~40-45
-CH₃ (on thiazole ring)~18-22

Causality of Predictions:

  • Thiazole Carbons: The carbon atoms within the thiazole ring are in a heteroaromatic environment and thus resonate at high chemical shifts. The C2 carbon, being bonded to both sulfur and nitrogen, is the most deshielded.

  • Ethylamine Carbons: The aliphatic carbons of the ethylamine side chain appear at lower chemical shifts. The carbon attached to the electronegative nitrogen atom (-CH₂-NH₂) is expected to be more deshielded than the carbon adjacent to the thiazole ring.

  • Methyl Carbon: The methyl carbon will have a characteristic chemical shift in the aliphatic region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum Data

For 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (C₆H₁₀N₂S), the predicted mass spectral data is as follows:

Parameter Predicted Value
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Monoisotopic Mass 142.05647 Da
Predicted [M+H]⁺ 143.06375 m/z

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to occur at the weakest bonds. Key predicted fragmentation pathways include:

  • Loss of NH₂: Cleavage of the C-N bond to lose the amino group, resulting in a fragment at m/z 126.

  • Cleavage of the Ethyl Side Chain: Breakage of the bond between the two methylene groups, leading to fragments corresponding to the thiazole-methyl-methylene cation and the aminomethylene radical.

  • Ring Fragmentation: Fragmentation of the thiazole ring itself, which can lead to a variety of smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight and identify the major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300-3500Medium, broad
C-H Stretch (aliphatic)2850-3000Medium to strong
C=N Stretch (thiazole)1600-1650Medium
C=C Stretch (thiazole)1500-1600Medium
N-H Bend (amine)1550-1650Medium
C-N Stretch (amine)1000-1250Medium

Causality of Predictions:

  • N-H Stretch: The primary amine will show characteristic N-H stretching vibrations in the high-frequency region. The broadening is due to hydrogen bonding.

  • C-H Stretch: The aliphatic C-H bonds of the ethyl and methyl groups will absorb in their typical region.

  • Thiazole Ring Vibrations: The C=N and C=C bonds within the thiazole ring will have characteristic stretching vibrations in the fingerprint region.

  • Amine Bends and Stretches: The N-H bending and C-N stretching vibrations provide further evidence for the amine functional group.

Experimental Protocol for IR Spectroscopy Data Acquisition
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl, KBr).

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Visualizations

Molecular Structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

MS_Fragmentation MolIon [M]⁺˙ m/z = 142 Frag1 [M-NH₂]⁺ m/z = 126 MolIon->Frag1 - •NH₂ Frag2 [C₄H₄NS-CH₂]⁺ m/z = 112 MolIon->Frag2 - C₂H₅N

Caption: Key predicted fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. The presented NMR, MS, and IR data, along with the described experimental protocols, offer a solid foundation for researchers engaged in the synthesis, purification, and analysis of this compound. The logical framework for the prediction of spectral features, grounded in the principles of spectroscopy and data from analogous structures, serves as a reliable reference for the structural confirmation of this and related thiazole derivatives. As with any predictive analysis, experimental verification is paramount, and this guide provides the necessary framework for acquiring and interpreting such data.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct literature references for the experimental data of the title compound are not available. The following are representative resources for the spectroscopic characterization of related heterocyclic compounds and general spectroscopic methods.

  • Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (Wiley).
  • Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Cengage Learning). - A comprehensive resource covering the theory and practice of spectroscopic techniques.
  • PubChem . National Center for Biotechnology Information. [Link] - A public database of chemical substances and their properties, including predicted and experimental data where available. The entry for the title compound can be found at CID 53719096.

An In-depth Technical Guide to the Safe Handling of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a compound of interest for researchers and professionals in drug development. In the absence of specific safety data for this exact molecule, this guide synthesizes information from closely related structural analogs to establish a robust framework for risk mitigation. The following sections detail hazard identification, exposure controls, personal protective equipment (PPE), safe handling and storage, emergency procedures, and disposal considerations, grounded in the principles of chemical safety and laboratory best practices.

Introduction and Scope

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a substituted thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure, featuring a reactive primary amine and a heterocyclic thiazole ring, suggests a biological activity profile that warrants careful investigation. Concurrently, these structural motifs necessitate a proactive and informed approach to safety and handling to protect laboratory personnel and the environment.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety through understanding.

Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, this section extrapolates potential hazards from its close structural isomer, 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine (CAS 921145-11-1). The hazards associated with this analog are significant and should be considered as the minimum expected hazards for the title compound.

Primary Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The primary amine group contributes to the basicity and nucleophilicity of the molecule, which can lead to irritation and damage to biological tissues upon contact. The thiazole ring, while generally stable, can participate in various metabolic pathways, the toxicological implications of which are not fully elucidated for this specific compound.

Risk Assessment Summary Table
Hazard CategoryGHS Hazard Statement (Assumed)Signal Word (Assumed)Pictograms (Assumed)
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]WarningGHS07
Skin Corrosion/IrritationH315: Causes skin irritation.[1]WarningGHS07
Serious Eye Damage/IrritationH318: Causes serious eye damage.[1]DangerGHS05
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1]WarningGHS07

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

The primary engineering control for handling 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a certified chemical fume hood. All weighing, dispensing, and reaction setup should be performed within the fume hood to minimize the inhalation of any vapors or aerosols. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning. A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shield.[3][4]Provides protection against splashes that can cause serious eye damage.
Hands Nitrile or neoprene gloves (double-gloving recommended).[3]Provides a barrier against skin contact. Glove integrity should be checked before and during use.
Body A lab coat with long sleeves.Protects against incidental skin contact.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale operations or in case of ventilation failure.[3]Protects against inhalation of harmful vapors.

Diagram: PPE Selection Workflow

PPE_Selection start Start: Handling 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood weighing Weighing small quantities (<1g)? fume_hood->weighing Yes reaction Setting up a reaction or handling larger quantities? fume_hood->reaction Yes ppe_standard Standard PPE: - Chemical safety goggles - Nitrile gloves (double) - Lab coat weighing->ppe_standard ppe_enhanced Enhanced PPE: - Chemical safety goggles AND face shield - Nitrile/neoprene gloves (double) - Lab coat reaction->ppe_enhanced respirator Is there a risk of aerosolization or ventilation failure? ppe_standard->respirator ppe_enhanced->respirator ppe_respirator Add NIOSH-approved respirator with organic vapor cartridge respirator->ppe_respirator Yes end Proceed with caution respirator->end No ppe_respirator->end

Caption: A decision-making workflow for selecting appropriate PPE.

Safe Handling and Storage Procedures

Handling
  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing any work.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

  • Dispensing: Use a spatula or other appropriate tool to handle solids. If the compound is a liquid, use a calibrated pipette or syringe. All dispensing should be done in a fume hood.

  • Incompatible Materials: Keep away from strong oxidizing agents.[2]

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Temperature: Follow any specific storage temperature recommendations from the supplier. If none are provided, storage at room temperature in a desiccated environment is a reasonable starting point.

Spill, Leak, and Emergency Procedures

Minor Spill (Contained within a fume hood)
  • Alert: Alert others in the immediate vicinity.

  • Isolate: Ensure the fume hood sash is at the appropriate height.

  • PPE: Don the appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Dispose of the waste as hazardous chemical waste according to institutional guidelines.

Major Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: If safe to do so, close the laboratory doors to contain the spill.

  • Call for Help: Contact the institution's emergency response team and provide details of the spill.

  • First Aid: If anyone has come into contact with the chemical, immediately begin first aid procedures and seek medical attention.

Diagram: Emergency Spill Response

Spill_Response spill Chemical Spill Occurs assess Assess the Spill (Location and Quantity) spill->assess minor_spill Minor Spill (Inside Fume Hood) assess->minor_spill Minor major_spill Major Spill (Outside Fume Hood) assess->major_spill Major alert_minor Alert nearby personnel minor_spill->alert_minor evacuate_major Evacuate the area major_spill->evacuate_major ppe_minor Don appropriate PPE alert_minor->ppe_minor contain_minor Contain and absorb the spill ppe_minor->contain_minor clean_minor Decontaminate the area contain_minor->clean_minor dispose_minor Dispose of as hazardous waste clean_minor->dispose_minor end Incident Report dispose_minor->end isolate_major Isolate the spill area evacuate_major->isolate_major call_major Call Emergency Response isolate_major->call_major first_aid_major Provide first aid if needed call_major->first_aid_major first_aid_major->end

Caption: A flowchart for responding to chemical spills.

Disposal Considerations

All waste containing 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, including empty containers, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While the precise toxicological profile of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is not yet fully characterized, a conservative approach to safety based on the known hazards of its structural isomers is both prudent and necessary. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. This guide serves as a foundational document to be supplemented by institution-specific safety protocols and the professional judgment of the trained scientist.

References

  • American Elements. (n.d.). 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of Edinburgh. (2024, July 22). Personal Protective Equipment. Retrieved from [Link]

  • Chemical Label for 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine. (n.d.). Retrieved from [Link]

  • Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

Sources

The Emergence of a Non-Imidazole Histamine H3 Antagonist: A Technical Guide to 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for CNS-Penetrant Histamine H3 Receptor Modulators

The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), has been a compelling target for drug discovery for several decades. Its role in modulating the release of histamine and other key neurotransmitters positions it as a critical player in cognitive processes, wakefulness, and various neurological disorders. The initial exploration of H3 receptor ligands was dominated by imidazole-based compounds, mirroring the structure of the endogenous ligand, histamine. However, the inherent liabilities of the imidazole scaffold, such as poor blood-brain barrier penetration and potential inhibition of cytochrome P450 enzymes, spurred a dedicated search for non-imidazole alternatives. This endeavor led researchers to explore a diverse range of heterocyclic systems, with the thiazole ring emerging as a particularly promising pharmacophore. This technical guide delves into the discovery and history of a key exemplar from this chemical class: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. We will explore its synthesis, pharmacological profile, and the structure-activity relationships that underscore its significance in the landscape of histamine H3 receptor antagonist development.

A Historical Perspective: From Imidazole to Thiazole

The development of histamine H3 receptor antagonists has been a journey of molecular refinement, driven by the need to overcome the limitations of early imidazole-containing compounds. The initial antagonists, while potent, often suffered from pharmacokinetic challenges that limited their therapeutic potential for CNS disorders. The strategic shift towards non-imidazole scaffolds was a pivotal moment in the field. Researchers began to systematically replace the imidazole ring with other five- and six-membered heterocycles capable of mimicking its key pharmacophoric features.

The thiazole ring, with its unique electronic and steric properties, proved to be a successful isostere. Early structure-activity relationship (SAR) studies on various thiazole-based compounds revealed that the substitution pattern on the thiazole ring and the nature of the side chain were critical for potent H3 receptor antagonism. It was within this fertile ground of medicinal chemistry exploration that 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and its analogs were conceived and synthesized. While a singular "discovery" paper for this specific molecule is not readily identifiable in the public domain, its genesis can be traced through a constellation of patents and research articles focused on the broader class of thiazole-based histamine H3 antagonists. These publications collectively narrate a story of iterative design and synthesis, aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways: Crafting the Thiazole Core

The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a multi-step process that hinges on the construction of the core 2-methylthiazole ring followed by the elaboration of the ethanamine side chain at the 5-position. A representative synthetic approach is outlined below.

Experimental Protocol: A Generalized Synthetic Route

Step 1: Synthesis of a 2-Methylthiazole Intermediate

A common and versatile method for constructing the 2-methylthiazole ring is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone.

  • Reaction Setup: To a solution of thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add an appropriate α-halocarbonyl compound (e.g., 1,3-dichloroacetone) (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the 2-methyl-5-(chloromethyl)-1,3-thiazole intermediate.

Step 2: Introduction of the Ethanenitrile Moiety

The ethanamine side chain is typically introduced via a nitrile intermediate, which can then be reduced to the primary amine.

  • Cyanation Reaction: The 2-methyl-5-(chloromethyl)-1,3-thiazole (1.0 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide or potassium cyanide (1.1 equivalents) is added, and the mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours.

  • Monitoring and Isolation: The progress of the reaction is monitored by TLC. Once complete, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-(2-methyl-1,3-thiazol-5-yl)acetonitrile. This intermediate can be purified by chromatography or used directly in the next step.

Step 3: Reduction to the Final Amine

The final step involves the reduction of the nitrile group to the primary amine.

  • Reduction Conditions: The 2-(2-methyl-1,3-thiazol-5-yl)acetonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether. A reducing agent, such as lithium aluminum hydride (LAH) (typically 1.5-2.0 equivalents), is carefully added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

  • Purification: The final product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride or oxalate) followed by recrystallization to achieve high purity.

Synthesis_Workflow Thioacetamide Thioacetamide Hantzsch Hantzsch Thiazole Synthesis Thioacetamide->Hantzsch AlphaHaloKetone α-Haloketone AlphaHaloKetone->Hantzsch Intermediate1 2-Methyl-5-(chloromethyl) -1,3-thiazole Hantzsch->Intermediate1 Cyanation Cyanation Intermediate1->Cyanation Cyanide NaCN or KCN Cyanide->Cyanation Intermediate2 2-(2-Methyl-1,3-thiazol-5-yl) acetonitrile Cyanation->Intermediate2 Reduction Reduction Intermediate2->Reduction LAH LiAlH4 LAH->Reduction FinalProduct 2-(2-Methyl-1,3-thiazol-5-yl) ethan-1-amine Reduction->FinalProduct

Caption: Generalized synthetic workflow for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Pharmacological Profile: A Potent and Selective Histamine H3 Antagonist

The primary pharmacological action of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is its potent and selective antagonism of the histamine H3 receptor. This activity has been characterized through a variety of in vitro and in vivo assays.

In Vitro Characterization

The affinity of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine for the H3 receptor is typically determined using radioligand binding assays. In these experiments, the compound's ability to displace a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine) from its binding site on cell membranes expressing the receptor is measured. The resulting inhibition constant (Ki) provides a quantitative measure of the compound's binding affinity.

Functional assays are also crucial for characterizing the compound's activity. These assays, often performed on cell lines expressing the H3 receptor, measure the compound's ability to block the effects of an H3 receptor agonist. For example, H3 receptor activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine would block this agonist-induced decrease in cAMP.

Table 1: Representative Pharmacological Data

Assay TypeReceptorSpeciesValue
Binding Affinity (Ki)Histamine H3HumanLow nanomolar range
Functional Antagonism (pA2)Histamine H3Guinea PigHigh
Selectivity vs. H1-->100-fold
Selectivity vs. H2-->100-fold

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Structure-Activity Relationships (SAR): The Importance of the Thiazole Scaffold

The development of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and its analogs has been guided by extensive SAR studies. These studies have elucidated the key structural features required for high-affinity binding to the H3 receptor.

SAR_Diagram cluster_0 Key Structural Features for H3 Antagonism cluster_1 Receptor Interaction Model Thiazole Thiazole Ring: - Aromatic heterocycle - Acts as a key pharmacophore MethylGroup 2-Methyl Group: - Influences potency and selectivity EthylamineSideChain 5-Ethylamine Side Chain: - Basic nitrogen is crucial for interaction with the receptor Linker Linker Length: - Two-carbon chain is optimal Receptor Histamine H3 Receptor BindingPocket Binding Pocket IonicInteraction Ionic Interaction (Basic Amine) HydrophobicPocket Hydrophobic Pocket (Thiazole & Methyl Group)

Caption: Key structural features and receptor interaction model for thiazole-based H3 antagonists.

The SAR for this class of compounds can be summarized as follows:

  • The Thiazole Ring: The thiazole ring itself is a critical component, serving as a bioisosteric replacement for the imidazole ring of histamine. Its aromaticity and the presence of both nitrogen and sulfur heteroatoms contribute to its binding properties.

  • Substitution at the 2-Position: A small alkyl group, such as a methyl group, at the 2-position of the thiazole ring is generally well-tolerated and can enhance potency and selectivity.

  • The 5-Position Side Chain: The nature and length of the side chain at the 5-position are paramount for activity. An ethylamine side chain has been found to be optimal in many cases. The basic nitrogen atom of the amine is believed to form a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of the H3 receptor.

  • Linker Length: The two-carbon linker between the thiazole ring and the terminal amine is a common feature in potent H3 antagonists, providing the appropriate distance for optimal interaction with the receptor.

Conclusion: A Valuable Scaffold in CNS Drug Discovery

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine represents a significant milestone in the evolution of histamine H3 receptor antagonists. Its discovery and development, born from the systematic exploration of non-imidazole scaffolds, have provided medicinal chemists with a valuable template for designing novel CNS-penetrant drugs. The insights gained from the synthesis, pharmacological characterization, and SAR studies of this and related thiazole derivatives continue to inform the design of new therapeutic agents for a range of neurological and psychiatric disorders. The journey from the endogenous ligand histamine to sophisticated, non-imidazole antagonists like 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine exemplifies the power of rational drug design in addressing complex therapeutic challenges.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.Source: MDPI [Link: https://www.mdpi.com/1420-3049/27/19/6278]
  • Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers.Source: PubMed [Link: https://pubmed.ncbi.nlm.nih.gov/20728354/]
  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl.Source: Semantic Scholar [Link: https://www.semanticscholar.org/paper/Non-imidazole-histamine-H3-ligands%3A-part-V.-and-Walczy%C5%84ski-Le%C5%A1niak/4a5f8c8e5e6e8e0e3c5b9e7e7d6b8a1c8d5e0c5d]
  • H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles.Source: PubMed [Link: https://pubmed.ncbi.nlm.nih.gov/10753457/]
  • Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation.Source: PubMed [Link: https://pubmed.ncbi.nlm.nih.gov/16843573/]
  • Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and Related Compounds.Source: PubMed [Link: https://pubmed.ncbi.nlm.nih.gov/12435400/]
  • Non-imidazole heterocyclic histamine H3 receptor antagonists.Source: PubMed [Link: https://pubmed.ncbi.nlm.nih.gov/12729661/]
  • Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity.Source: PMC - NIH [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229861/]
  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists.Source: PMC [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8622851/]
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity.Source: PubMed [Link: https://pubmed.ncbi.nlm.nih.gov/11795324/]

The Strategic Utility of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in Modern Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a heterocyclic building block of increasing significance in medicinal chemistry and drug development. The document delineates the physicochemical properties of this compound and presents a comprehensive, field-proven synthetic methodology. Furthermore, it elucidates the pivotal role of this amine as a strategic intermediate in the synthesis of complex molecular architectures, with a particular focus on its application in the development of active pharmaceutical ingredients (APIs). The guide is intended to serve as a practical resource for researchers engaged in synthetic organic chemistry and pharmaceutical research, offering both theoretical insights and actionable experimental protocols.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone of numerous biologically active compounds, valued for its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[1][2] Its presence in natural products and synthetic drugs underscores its status as a "privileged scaffold" in medicinal chemistry. The specific substitution pattern of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, featuring a primary amine separated from the heterocyclic core by an ethyl linker, offers synthetic chemists a versatile handle for molecular elaboration, making it a valuable intermediate in the construction of novel therapeutic agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is paramount for its effective utilization in synthesis. The table below summarizes its key identifiers and properties.

PropertyValueSource
Chemical Name 2-(2-methyl-1,3-thiazol-5-yl)propan-1-amine[3]
CAS Number 1480739-70-5[3]
Molecular Formula C₇H₁₂N₂S[3]
Molecular Weight 156.25 g/mol [3]
Appearance Expected to be a liquid or low-melting solidGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)General Knowledge

The structural arrangement of the methyl group at the 2-position of the thiazole ring influences the electronic nature of the heterocycle, while the ethylamine substituent at the 5-position provides a nucleophilic center for a wide array of chemical transformations.

A Plausible and Robust Synthetic Pathway

While multiple routes to substituted thiazoles exist, a common and efficient strategy for the synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine proceeds via the construction of the thiazole ring followed by elaboration of the side chain. A highly plausible route involves the Hantzsch thiazole synthesis to generate a suitable 5-substituted-2-methylthiazole intermediate, which is then converted to the target amine. A key precursor in this pathway is 2-(2-methyl-1,3-thiazol-5-yl)acetonitrile. The final step is the reduction of the nitrile to the primary amine.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nitrile Reduction Thioacetamide Thioacetamide Acetonitrile_Intermediate 2-(2-methyl-1,3-thiazol-5-yl)acetonitrile Thioacetamide->Acetonitrile_Intermediate Cyclocondensation Haloketone 3-halo-4-oxopentanenitrile Haloketone->Acetonitrile_Intermediate Target_Amine 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Acetonitrile_Intermediate->Target_Amine Reduction Reducing_Agent LiAlH4 or Raney Ni/H2 Reducing_Agent->Target_Amine

Caption: Proposed two-step synthesis of the target amine.

Step 1: Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring, involving the reaction of an α-halocarbonyl compound with a thioamide.[4][5] In this case, thioacetamide reacts with a suitable 3-halo-4-oxopentanenitrile to yield the desired acetonitrile intermediate.

Experimental Protocol:

  • Materials: Thioacetamide, 3-chloro-4-oxopentanenitrile (or 3-bromo-4-oxopentanenitrile), ethanol, triethylamine.

  • Procedure:

    • To a solution of 3-chloro-4-oxopentanenitrile (1.0 eq) in ethanol, add thioacetamide (1.1 eq).

    • Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-(2-methyl-1,3-thiazol-5-yl)acetonitrile.

Causality: The use of a base like triethylamine is crucial to neutralize the hydrogen halide formed during the cyclization, driving the reaction to completion. Ethanol serves as a suitable polar protic solvent for the reactants.

Step 2: Reduction of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile to 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

The reduction of the nitrile functionality is a standard transformation to obtain the corresponding primary amine. Two common and effective methods for this conversion are reduction with lithium aluminum hydride (LAH) or catalytic hydrogenation using Raney Nickel.

Method A: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[1][4][6]

Experimental Protocol:

  • Materials: 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), ethyl acetate, water, 15% aqueous sodium hydroxide.

  • Procedure:

    • To a stirred suspension of LAH (1.5 - 2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(2-methyl-1,3-thiazol-5-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[7]

    • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF or ethyl acetate.

    • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine.

Causality and Safety: The reaction must be conducted under anhydrous conditions as LAH reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LAH reactions, resulting in the formation of granular inorganic salts that are easily filtered off.

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation with Raney Nickel is a widely used industrial method for nitrile reduction, often favored for its scalability and avoidance of reactive metal hydrides.[8][9][10]

Experimental Protocol:

  • Materials: 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile, Raney Nickel (catalytic amount, typically 5-10 wt%), methanol or ethanol, hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-(2-methyl-1,3-thiazol-5-yl)acetonitrile (1.0 eq) in methanol or ethanol.

    • Add a slurry of Raney Nickel in the same solvent.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction by observing hydrogen uptake.

    • Upon completion, carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

    • Concentrate the filtrate under reduced pressure to obtain the desired amine.

Causality: Raney Nickel is a highly active catalyst for hydrogenation due to its high surface area and adsorbed hydrogen. The choice of solvent is important to ensure the solubility of the starting material and product.

Role in Chemical Synthesis: A Gateway to Complex Molecules

The primary amine functionality of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine makes it an excellent nucleophile for a variety of synthetic transformations, including:

  • Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides. This is a fundamental transformation in the synthesis of many APIs.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce substituents on the nitrogen atom.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

A prime example of the utility of structurally similar thiazole-containing building blocks is in the synthesis of Mirabegron , a β3-adrenergic agonist for the treatment of overactive bladder. While not using the exact target molecule of this guide, the synthesis of Mirabegron often involves the coupling of a substituted aniline with a thiazoleacetic acid derivative, highlighting the importance of the thiazole and amine functionalities in constructing the final drug molecule. The principles of these coupling reactions are directly applicable to 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Diagram of Amide Coupling in API Synthesis

G Target_Amine 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Amide_Product Amide-linked API Precursor Target_Amine->Amide_Product Nucleophilic Acyl Substitution Carboxylic_Acid R-COOH (Carboxylic Acid Moiety of another Intermediate) Carboxylic_Acid->Amide_Product Coupling_Agent EDC/HOBt or HATU Coupling_Agent->Amide_Product

Caption: General scheme for utilizing the target amine in amide bond formation.

Conclusion

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a valuable and versatile building block in synthetic organic chemistry. Its synthesis, achievable through robust and scalable methods such as the Hantzsch thiazole synthesis followed by nitrile reduction, provides access to a key intermediate for the construction of complex molecules. The primary amine handle allows for a wide range of subsequent chemical modifications, making it a strategic component in the design and synthesis of novel drug candidates. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications, aiming to empower researchers in their synthetic endeavors.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved January 19, 2026, from [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

  • Raney nickel reductions. (n.d.). Retrieved January 19, 2026, from [Link]

  • SYNTHETIC METHODS General methods. (n.d.). bioRxiv. Retrieved January 19, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Raney nickel. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 620718. [Link]

  • A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (n.d.). Google Patents.
  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved January 19, 2026, from [Link]

  • Bariyah, S. K., Sarfraz, M., Arshad, M., Waseem, A., Khan, H. U., Khan, S., Sharif, A., Farooqi, Z. H., & Ahmed, E. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 7, 101378. [Link]

  • 1480739-70-5 | 2-(2-methyl-1,3-thiazol-5-yl)propan-1-amine. (n.d.). AA Blocks. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, multi-step synthesis protocol for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. This document emphasizes safety, reproducibility, and high-purity outcomes.

Introduction

The 2-(thiazol-5-yl)ethanamine scaffold is a privileged structural motif found in a variety of biologically active compounds. The presence of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts unique physicochemical properties that can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. The 2-methyl substitution on the thiazole ring and the ethanamine side chain at the 5-position provide key vectors for molecular elaboration and interaction with biological targets. This guide details a reliable and scalable synthetic route to 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is accomplished through a robust three-step sequence, commencing with the formation of a key chloromethylthiazole intermediate. This is followed by a nucleophilic substitution to introduce the nitrile functionality, which is then reduced to the target primary amine. This strategy is advantageous due to the commercial availability of the starting material and the high efficiency of the individual transformations.

G cluster_0 Step 1: Synthesis of 2-Methyl-5-(chloromethyl)thiazole cluster_1 Step 2: Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile cluster_2 Step 3: Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Thioacetamide Thioacetamide Intermediate_1 2-Methyl-5-(chloromethyl)thiazole Thioacetamide->Intermediate_1 Hantzsch Thiazole Synthesis 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Intermediate_1 Intermediate_2 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile Intermediate_1->Intermediate_2 Nucleophilic Substitution Final_Product 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Intermediate_2->Final_Product Nitrile Reduction NaCN Sodium Cyanide NaCN->Intermediate_2 LiAlH4 Lithium Aluminum Hydride LiAlH4->Final_Product

Caption: Overall synthetic workflow.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified.

Reagent/SolventSupplierGrade
ThioacetamideSigma-Aldrich≥99%
1,3-DichloroacetoneSigma-Aldrich97%
EthanolFisher ScientificAnhydrous
Sodium Cyanide (NaCN)Acros Organics98%
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous
Lithium Aluminum Hydride (LiAlH₄)Sigma-Aldrich95%
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous
Diethyl EtherFisher ScientificAnhydrous
Hydrochloric Acid (HCl)VWRConcentrated
Sodium Hydroxide (NaOH)VWRPellets
Magnesium Sulfate (MgSO₄)Fisher ScientificAnhydrous
Silica GelSorbent Technologies60 Å, 230-400 mesh

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). Sodium cyanide is highly toxic and should be handled with appropriate safety measures.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-(chloromethyl)thiazole

This initial step utilizes the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring from an α-halocarbonyl compound and a thioamide.[1][2]

G Start Start: Thioacetamide and 1,3-Dichloroacetone in Ethanol Reflux Reflux for 4-6 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate in vacuo Cool->Concentrate Partition Partition between Ethyl Acetate and Water Concentrate->Partition Wash Wash Organic Layer with Brine Partition->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Column Chromatography Filter_Concentrate->Purify Product_1 Product: 2-Methyl-5-(chloromethyl)thiazole Purify->Product_1

Caption: Workflow for Step 1.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thioacetamide (1.0 eq) and 1,3-dichloroacetone (1.0 eq).

  • Add anhydrous ethanol (5 mL per gram of thioacetamide) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford pure 2-methyl-5-(chloromethyl)thiazole.

Rationale: The Hantzsch synthesis is a robust method for constructing the thiazole core.[2] The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. Ethanol is a suitable solvent for this reaction due to its polarity and ability to dissolve the starting materials.

Step 2: Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile

This step involves a nucleophilic substitution reaction where the chloride of the chloromethyl group is displaced by a cyanide anion to form the corresponding nitrile.

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-5-(chloromethyl)thiazole (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) (10 mL per gram of the starting material).

  • Add sodium cyanide (1.2 eq) portion-wise to the stirred solution. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile as a solid.

Rationale: DMSO is an excellent solvent for SN2 reactions involving anionic nucleophiles like cyanide due to its polar aprotic nature, which solvates the cation but not the anion, thereby increasing the nucleophilicity of the cyanide ion. A slight excess of sodium cyanide is used to ensure complete conversion of the starting material.

Step 3: Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

The final step is the reduction of the nitrile group to a primary amine using the powerful reducing agent, lithium aluminum hydride (LAH).

G Start Start: LiAlH₄ in Anhydrous THF under N₂ Cool_0C Cool to 0 °C Start->Cool_0C Add_Nitrile Slowly add 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile in THF Cool_0C->Add_Nitrile Warm_RT Warm to Room Temperature and Stir for 2-4 hours Add_Nitrile->Warm_RT Monitor Monitor by TLC Warm_RT->Monitor Cool_0C_2 Cool to 0 °C Monitor->Cool_0C_2 Quench Quench (Fieser Workup): 1. Add H₂O dropwise 2. Add 15% aq. NaOH dropwise 3. Add H₂O dropwise Cool_0C_2->Quench Warm_Stir Warm to Room Temperature and Stir for 30 min Quench->Warm_Stir Filter Filter through Celite®, Wash with THF Warm_Stir->Filter Concentrate Concentrate the Filtrate Filter->Concentrate Purify Purify by Distillation or Column Chromatography Concentrate->Purify Product_2 Product: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Purify->Product_2

Caption: Workflow for Step 3.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, add lithium aluminum hydride (1.5 eq) and suspend it in anhydrous tetrahydrofuran (THF) (20 mL per gram of LAH).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LAH in grams).

    • 15% aqueous sodium hydroxide solution (X mL).

    • Water (3X mL).

  • Allow the resulting granular precipitate to stir at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.

  • The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol containing 1% triethylamine) to afford the pure 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Rationale: Lithium aluminum hydride is a potent source of hydride ions (H⁻) and is highly effective for the reduction of nitriles to primary amines.[3] The reaction proceeds via the addition of two equivalents of hydride to the nitrile carbon. The Fieser workup is a standard and safe procedure for quenching LAH reactions, resulting in the formation of granular aluminum salts that are easily removed by filtration. The use of triethylamine in the chromatography eluent prevents the protonation of the basic amine product on the acidic silica gel, which would otherwise lead to poor recovery.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected Mass Spec (m/z)
2-Methyl-5-(chloromethyl)thiazole~7.6 (s, 1H, thiazole-H), ~4.7 (s, 2H, CH₂Cl), ~2.7 (s, 3H, CH₃)[M+H]⁺ calculated for C₅H₆ClNS: 148.00
2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile~7.7 (s, 1H, thiazole-H), ~3.8 (s, 2H, CH₂CN), ~2.7 (s, 3H, CH₃)[M+H]⁺ calculated for C₆H₆N₂S: 139.03
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine~7.4 (s, 1H, thiazole-H), ~3.0 (t, 2H, CH₂N), ~2.8 (t, 2H, CH₂-thiazole), ~2.7 (s, 3H, CH₃), ~1.5 (br s, 2H, NH₂)[M+H]⁺ calculated for C₆H₁₀N₂S: 143.06

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of 2-methyl-5-(chloromethyl)thiazole Incomplete reaction.Increase reflux time and monitor by TLC. Ensure reagents are of good quality.
Side reactions.Control the reaction temperature carefully. Overheating can lead to decomposition.
Step 2: Formation of byproducts in the cyanation reaction Hydrolysis of the nitrile.Ensure anhydrous conditions. Use freshly opened or dried DMSO.
Elimination reaction.Maintain the reaction temperature below 70 °C.
Step 3: Incomplete reduction of the nitrile Insufficient LAH.Use a slight excess of LAH (1.5-2.0 eq). Ensure the LAH is fresh and has not been deactivated by moisture.
Deactivation of LAH.Use anhydrous solvent and perform the reaction under an inert atmosphere.
Step 3: Difficult filtration after LAH workup Gelatinous aluminum salts formed.Adhere strictly to the Fieser workup ratios. Vigorous stirring during quenching can help form a granular precipitate.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved, facilitating troubleshooting and potential adaptation of the protocol for related targets.

References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

Sources

analytical techniques for characterizing 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical techniques and detailed protocols for the structural confirmation, purity assessment, and characterization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. This compound, featuring a substituted thiazole ring, is a valuable building block in medicinal chemistry and materials science. The thiazole moiety is a key component in numerous pharmacologically active agents, making a thorough understanding of its derivatives essential for drug discovery and development.[1][2] Robust and reliable analytical characterization is the bedrock of chemical research, ensuring the identity, purity, and stability of the molecule under investigation.

The following sections detail an integrated analytical workflow, explaining not just the procedural steps but the scientific rationale behind the selection of each technique and its parameters. This guide is intended for researchers, analytical chemists, and quality control professionals working in the pharmaceutical and chemical industries.

Foundational Characterization: Confirming Identity and Structure

The primary goal of foundational characterization is to unequivocally confirm that the synthesized molecule is indeed 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. This is achieved by employing a suite of spectroscopic techniques that probe the molecule's structure at different levels.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a direct measurement of the molecule's mass, serving as the first critical checkpoint for identity. For a polar, basic compound like this, Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Causality Behind Experimental Choices:

  • ESI (Positive Mode): The primary amine group (-NH₂) is basic and readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion. This makes it highly sensitive to ESI+ analysis.

  • High-Resolution MS (HRMS): Instruments like Orbitrap or TOF are preferred over quadrupole analyzers for initial characterization. They provide a highly accurate mass measurement (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula (C₆H₁₀N₂S), distinguishing it from other potential isobaric compounds.

Table 1: Key Mass Spectrometry Parameters

ParameterValue/SettingRationale
Ionization Mode ESI, PositiveExploits the basicity of the primary amine for efficient ionization.
Molecular Formula C₆H₁₀N₂S-
Monoisotopic Mass 142.0565 g/mol The exact mass used for HRMS confirmation.
[M+H]⁺ (Expected) m/z 143.0638The primary ion to be monitored for confirmation.
Solvent System Acetonitrile/Water with 0.1% Formic AcidStandard for LC-MS; formic acid aids in protonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative quantities (through integration).

¹³C NMR Spectroscopy: This provides information on the number of non-equivalent carbons and their electronic environments. A standard proton-decoupled ¹³C experiment is typically sufficient.

Causality Behind Experimental Choices:

  • Deuterated Solvents: A deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) is used to avoid overwhelming the spectrum with solvent protons. The choice depends on the sample's solubility. DMSO-d₆ is often a good choice for amines as it can exchange with the -NH₂ protons, allowing for their identification.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for referencing chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Thiazole-CH δ 7.5 - 7.8 ppm (singlet)δ 148 - 152 ppm
Thiazole-C(CH₃) -δ 145 - 149 ppm
Thiazole-C(CH₂) -δ 125 - 130 ppm
-CH₂-CH₂-NH₂ δ 2.9 - 3.2 ppm (triplet)δ 40 - 45 ppm
-CH₂-CH₂-NH₂ δ 2.7 - 3.0 ppm (triplet)δ 35 - 40 ppm
Thiazole-CH₃ δ 2.3 - 2.6 ppm (singlet)δ 18 - 22 ppm
-NH₂ δ 1.5 - 2.5 ppm (broad singlet)-

Note: Chemical shifts are estimations and can vary based on solvent, concentration, and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices:

  • This technique is excellent for quickly confirming the presence of key functional groups like the primary amine (N-H stretch) and the aromatic thiazole ring (C=N and C=C stretches), which have characteristic absorption frequencies.[1][4][5]

Table 3: Expected Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (symmetric & asymmetric)3300 - 3500 (two bands, often broad)
Primary Amine N-H Bend (scissoring)1590 - 1650
Alkyl C-H C-H Stretch2850 - 2960
Thiazole Ring C=N Stretch1640 - 1680
Thiazole Ring C=C Stretch1500 - 1600

Quantitative Analysis: Purity Assessment and Impurity Profiling

Once the structure is confirmed, the focus shifts to quantifying the purity of the bulk material and identifying any potential impurities. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

Causality Behind Experimental Choices:

  • Reverse-Phase HPLC (RP-HPLC): This is the most common mode of chromatography and is well-suited for separating moderately polar compounds like the target analyte. A C18 stationary phase provides a good balance of hydrophobicity for retention.

  • UV Detection: The thiazole ring contains a chromophore that absorbs UV light, making it easily detectable with a standard UV-Vis or Diode Array Detector (DAD). A DAD is advantageous as it can provide spectral information for peak purity analysis.

  • Gradient Elution: For impurity profiling, a gradient elution (where the mobile phase composition changes over time) is superior to an isocratic method. It allows for the effective separation of impurities that may have a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species.[6]

Application Protocol 1: HPLC-UV Purity and Impurity Analysis

This protocol outlines a robust RP-HPLC method for determining the purity of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and for separating it from potential process-related impurities.

1. Instrumentation and Materials:

  • HPLC or UPLC system with a gradient pump, autosampler, and DAD or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Analyte stock solution (1.0 mg/mL in diluent).

2. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 245 nm
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B

3. Procedure:

  • Prepare a sample solution of the analyte at approximately 0.1 mg/mL in the sample diluent.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample and acquire the chromatogram.

  • Integrate all peaks. Purity is typically calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

4. System Suitability and Validation:

  • Peak Tailing Factor: The main analyte peak should have a tailing factor between 0.9 and 1.5.

  • Reproducibility: Five replicate injections of the same standard should yield a relative standard deviation (RSD) of <1.0% for the peak area.

  • Impurity Detection: This method should be validated according to ICH guidelines to ensure it can detect and quantify impurities at required levels (e.g., reporting threshold of 0.05%).[7][8]

Integrated Analytical Workflow

The characterization of a novel compound is not a linear process but an integrated workflow where results from one technique inform the next. The diagram below illustrates a typical workflow from crude product to a fully characterized and quality-controlled substance.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_qc Final Quality Control Crude Crude Synthetic Product Purification Purification (e.g., Flash Chromatography, Recrystallization) Crude->Purification Identity Identity Confirmation (LC-MS, HRMS) Purification->Identity Structure Structural Elucidation (¹H NMR, ¹³C NMR, FTIR) Identity->Structure Purity Purity & Impurity Profile (HPLC-UV/DAD) Structure->Purity Final Characterized Compound (Certificate of Analysis) Purity->Final

Caption: Integrated workflow for compound characterization.

Application Protocol 2: NMR Sample Preparation and Data Acquisition

This protocol provides a standardized method for preparing an NMR sample of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine for structural confirmation.

1. Materials:

  • NMR Spectrometer (400 MHz or higher recommended).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard (TMS, if not already in solvent).

  • Sample of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

2. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

3. Instrument Setup and Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum (e.g., zgpg30 on Bruker systems).

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (as ¹³C has low natural abundance).

4. Data Processing and Interpretation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Calibrate the ¹H and ¹³C spectra using the residual solvent peak or TMS (0 ppm).

  • Integrate the peaks in the ¹H spectrum.

  • Assign peaks based on their chemical shift, multiplicity (splitting pattern), and integration values, comparing them to the predicted data in Table 2.

Logical Relationship of Analytical Techniques

The chosen analytical techniques provide complementary information, creating a self-validating system for characterization.

Logic_Diagram MS Mass Spectrometry Compound Compound Identity & Purity MS->Compound Molecular Formula NMR NMR Spectroscopy NMR->Compound Atomic Connectivity FTIR FTIR Spectroscopy FTIR->Compound Functional Groups HPLC HPLC HPLC->Compound Purity & Quantity

Caption: Complementary nature of core analytical techniques.

References

  • Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived From the. (2025). Available at: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate. PubMed Central. Available at: [Link]

  • American Elements. 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. American Elements. Available at: [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. PubMed Central. Available at: [Link]

  • Matrix Fine Chemicals. 2-(4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-OL. Matrix Fine Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. PubChem. Available at: [Link]

  • Hilaris SRL. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS. Available at: [Link]

  • Acta Pharmaceutica. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]

  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. RSC Publishing. Available at: [Link]

  • SciSpace. (2017). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (2009). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. PubMed Central. Available at: [Link]

  • ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][3][9]thiazin- (3H)-one and glycine) and their complexes. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. Ethanamine, N-methyl-. NIST WebBook. Available at: [Link]

Sources

The Versatile Scaffold: Applications of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in a multitude of natural products and synthetic drugs, including the antibiotic penicillin and the vitamin thiamine.[1] Its unique electronic properties, ability to form hydrogen bonds, and rigid structure make it an ideal scaffold for the design of targeted therapeutics. The 2-aminothiazole core, in particular, has been extensively explored and has given rise to a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

This guide focuses on a specific and highly valuable derivative, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine . The presence of an ethylamine side chain at the 5-position of the 2-methylthiazole ring provides a crucial reactive handle for synthetic chemists. This primary amine allows for the straightforward formation of amides, sulfonamides, and other functional groups, enabling the construction of large and diverse compound libraries for drug screening. This versatility makes 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine a key building block in the synthesis of novel drug candidates, particularly in the realm of oncology.

Application Note I: A Key Building Block for Kinase Inhibitors

A primary application of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in pharmaceutical research is in the synthesis of protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.

The 2-aminothiazole scaffold has been successfully incorporated into several potent kinase inhibitors. A prominent example is Dasatinib, a pan-Src family kinase inhibitor also active against Bcr-Abl, which is used in the treatment of chronic myelogenous leukemia (CML).[2] The thiazole ring in these inhibitors often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase in the ATP-binding pocket.

The ethylamine group of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine provides an ideal attachment point for coupling with various heterocyclic cores, such as pyrimidines, which are also known to interact with the kinase hinge region. This modular design allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Focus Application: Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3][4] In cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients for their growth and metastasis.[3][4] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. Several approved anti-cancer drugs, such as Sorafenib and Sunitinib, target VEGFR-2.

The 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine moiety can be used to construct potent VEGFR-2 inhibitors. The thiazole ring can interact with the hinge region of the VEGFR-2 kinase domain, while the ethylamine linker allows for the introduction of various substituents that can occupy the hydrophobic regions of the ATP-binding pocket, leading to high-affinity binding.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a hypothetical, yet representative, VEGFR-2 inhibitor using 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, and for its subsequent biological evaluation.

Protocol 1: Synthesis of a Thiazole-Pyri midine based VEGFR-2 Inhibitor

This protocol describes a two-step synthesis involving an amide coupling reaction between 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and a pyrimidine carboxylic acid, a common strategy in the synthesis of kinase inhibitors.

Step 1: Synthesis of 2-chloro-N-(2-(2-methylthiazol-5-yl)ethyl)pyrimidine-5-carboxamide

  • Rationale: This step involves the formation of a stable amide bond, which is a cornerstone of medicinal chemistry. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid, facilitating its reaction with the amine. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Materials:

    • 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

    • 2-chloropyrimidine-5-carboxylic acid

    • HATU

    • DIPEA

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-chloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compound against the VEGFR-2 kinase. The assay measures the amount of ATP consumed during the phosphorylation of a substrate, with a decrease in ATP consumption indicating kinase inhibition.

  • Rationale: This assay utilizes a luminescence-based detection method (Kinase-Glo® MAX) which is highly sensitive and suitable for high-throughput screening. The amount of light produced is directly proportional to the amount of ATP remaining in the well, thus inversely proportional to the kinase activity.

  • Materials:

    • Recombinant Human VEGFR-2 (KDR)

    • Kinase-Glo® MAX Assay Kit (Promega)

    • 5x Kinase Assay Buffer

    • ATP (500 µM)

    • PTK Substrate (Poly(Glu,Tyr) 4:1)

    • Synthesized inhibitor compound

    • White, opaque 96-well plates

  • Procedure:

    • Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

    • Prepare serial dilutions of the synthesized inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and PTK substrate.

    • Add 25 µL of the master mix to each well of the 96-well plate.

    • Add 5 µL of the diluted inhibitor solutions to the test wells. Add 5 µL of 1x Kinase Assay Buffer with DMSO to the positive control wells and 5 µL of 1x Kinase Assay Buffer to the blank wells.

    • Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Assay Buffer to the blank wells.

    • Incubate the plate at 30°C for 45 minutes.

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value of the compound.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of the synthesized compound on cancer cell lines.

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human umbilical vein endothelial cells (HUVEC) or a cancer cell line (e.g., MCF-7, A549)

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the synthesized inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation

The following table summarizes the biological activity of representative thiazole-based kinase inhibitors from the literature, highlighting the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
Dasatinib Src0.5K5621[2]
Dasatinib Bcr-Abl1K5621[2]
VEGFR-2 Inhibitor 1 VEGFR-251.09--[5]
VEGFR-2 Inhibitor 2 VEGFR-241.51MCF-73980[3]

Visualization of Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by VEGFR-2 upon binding of its ligand, VEGF. Inhibition of VEGFR-2 kinase activity blocks these downstream signals, leading to a reduction in angiogenesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Experimental_Workflow Start Start: Design of Thiazole-based Inhibitor Synthesis Chemical Synthesis (Amide Coupling Protocol) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (VEGFR-2 Inhibition) Purification->KinaseAssay CellAssay Cell-based Assay (MTT Cytotoxicity) Purification->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis Conclusion Conclusion: Lead Compound Identification DataAnalysis->Conclusion

Caption: Drug discovery workflow.

Conclusion and Future Perspectives

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a highly valuable and versatile building block in modern pharmaceutical research. Its inherent structural features, combined with a readily functionalizable primary amine, make it an ideal starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology. The protocols and application notes provided in this guide demonstrate a clear and logical path from chemical synthesis to biological evaluation, underscoring the importance of this compound in the drug discovery pipeline. As our understanding of cellular signaling pathways continues to grow, the demand for novel and specific kinase inhibitors will undoubtedly increase. The strategic use of privileged scaffolds like 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine will be instrumental in meeting this demand and in the development of the next generation of targeted therapies.

References

  • VEGFR-2 Signaling Pathways. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... | Download Scientific Diagram. [Link]

  • VEGFA-VEGFR2 signaling | Pathway - PubChem. [Link]

  • SAR of the synthesized thiazolidine-2,4-diones as VEGFR-2 inhibitors. [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. [Link]

  • Observed and Predicted Activities for VEGFR Inhibition Calculated by Using the QSAR Models. [Link]

  • Unveiling novel VEGFR-2 inhibitors: QSAR modeling, molecular docking, MD and MM-GBSA calculations, pharmacokinetics profiling and DFT studies. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights. [Link]

  • Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). [Link]

  • Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermedi
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • An updated patent review of VEGFR-2 inhibitors (2017-present). [Link]

  • Process for preparing 2-aminothiazole-5-arom
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]

  • The N-(2,4-diarylthiazol-5-yl)benzamidines library creation and the effect of this compounds on cancer cell growth. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

  • Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. [Link]

Sources

Application Notes: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design. 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a valuable bifunctional building block that combines this important heterocyclic core with a reactive primary amine, providing a direct handle for molecular elaboration. The ethyl spacer between the thiazole ring and the amine offers conformational flexibility, which can be crucial for optimizing interactions with biological targets.

This guide provides an in-depth exploration of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine as a precursor in key synthetic transformations. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure robust and reproducible outcomes.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
Chemical Name 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Appearance Typically a liquid or low-melting solid
CAS Number 119339-61-0

Safe Handling and Storage: As a primary amine, this compound is basic and nucleophilic. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is hygroscopic and may be sensitive to atmospheric CO₂; store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place.

Core Synthetic Applications & Protocols

The primary amine functionality is a gateway to a vast array of chemical transformations. We will focus on three high-impact reactions that are cornerstones of medicinal chemistry programs: amide bond formation, urea synthesis, and reductive amination.

Amide Bond Formation: The Workhorse of Drug Discovery

The amide bond is arguably the most common functional group found in pharmaceutical agents, prized for its structural rigidity and hydrogen bonding capabilities. The reaction of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine with carboxylic acids is a direct and reliable method for library synthesis and lead optimization.

Causality and Mechanistic Insight: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be activated. This is typically achieved using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive such as HOBt or Oxyma to suppress side reactions and minimize racemization.[4] An alternative "one-pot" method involves converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which is then quenched with the amine.[5] The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.

This protocol describes a general procedure for coupling the title amine with a generic carboxylic acid.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in DCM/DMF B Add HOBt (1.2 eq) & DIPEA (2.0 eq) A->B Inert atmosphere (N2) C Cool to 0 °C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Warm to RT, stir for 12-24h D->E Monitor by TLC/LC-MS F Quench with H2O, separate organic layer E->F G Wash with 1M HCl, sat. NaHCO3, & brine F->G H Dry (Na2SO4), filter, & concentrate G->H I Purify by flash chromatography H->I

Caption: Workflow for Amide Bond Formation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add the desired carboxylic acid (1.0 equiv), 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine (1.1 equiv), and 1-hydroxybenzotriazole (HOBt, 1.2 equiv). Dissolve the solids in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide, ~0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to the solution.

  • Activation & Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction for completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, dilute the mixture with dichloromethane and quench with water. Transfer to a separatory funnel and remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and excess acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Urea Synthesis: Crafting Hydrogen Bond Scaffolds

The urea moiety is a powerful pharmacophore, acting as a rigid and effective hydrogen bond donor-acceptor unit. Its synthesis from 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is remarkably straightforward, typically involving reaction with an isocyanate.[6]

Causality and Mechanistic Insight: Isocyanates possess a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of the adjacent nitrogen atoms. Primary amines are potent nucleophiles that readily attack this carbon, leading to the spontaneous formation of the urea linkage under mild conditions, often without the need for a catalyst or base.[7][8] For safety and handling reasons, isocyanates are sometimes generated in situ from less hazardous precursors.[7]

This protocol details the direct reaction with a commercially available isocyanate.

G cluster_prep Reaction Setup cluster_reaction Reagent Addition cluster_workup Isolation A Dissolve Amine (1.0 eq) in anhydrous THF or DCM B Cool to 0 °C A->B Inert atmosphere (N2) C Add Isocyanate (1.0 eq) dropwise as a solution B->C D Stir at 0 °C to RT for 1-4h C->D Monitor by TLC/LC-MS E Concentrate solvent under reduced pressure D->E F Triturate with ether/hexanes or purify by chromatography/recrystallization E->F

Caption: Workflow for Urea Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a flask under an inert atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add the desired isocyanate (1.0 equiv), either neat or as a solution in the same solvent, dropwise to the stirred amine solution.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. The reaction is often rapid and may result in the precipitation of the urea product. Monitor for consumption of the starting amine by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be purified by simple trituration with a non-polar solvent like diethyl ether or hexanes to induce precipitation, followed by filtration. If necessary, the product can be further purified by flash chromatography or recrystallization.

Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a robust and widely used method for forming C-N bonds, enabling the conversion of the primary amine into more complex secondary or tertiary amines.[9][10] This one-pot reaction proceeds via the formation of an imine intermediate with an aldehyde or ketone, which is then reduced in situ.

Causality and Mechanistic Insight: The key to a successful one-pot reductive amination is the choice of reducing agent. The reductant must be selective for the protonated imine (iminium ion) over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose; it is mild, tolerant of acidic conditions that favor iminium ion formation, and less reactive towards aldehydes and ketones compared to reagents like sodium borohydride (NaBH₄).[11] The reaction is typically performed in a non-protic solvent like dichloroethane (DCE) or THF. The addition of a small amount of acetic acid can catalyze imine formation.

This protocol outlines the formation of a secondary amine using sodium triacetoxyborohydride.

G cluster_imine Imine Formation cluster_reduction In Situ Reduction cluster_workup Workup & Purification A Combine Amine (1.0 eq), Aldehyde (1.1 eq), & Acetic Acid (1.1 eq) in DCE B Stir at RT for 30-60 min A->B C Add NaBH(OAc)3 (1.5 eq) portion-wise B->C D Stir at RT for 4-16h C->D Monitor by TLC/LC-MS E Quench with sat. NaHCO3 D->E F Extract with DCM, wash with brine E->F G Dry (Na2SO4), filter, & concentrate F->G H Purify by flash chromatography G->H

Caption: Workflow for Reductive Amination.

Step-by-Step Methodology:

  • Reaction Setup (Imine Formation): In a round-bottom flask, combine 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (optional, but recommended for aldehydes, 1.1 equiv) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in portions to the reaction mixture. Effervescence may be observed.

  • Reaction Progression: Stir the reaction at room temperature for 4-16 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Quenching and Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine product by flash column chromatography.

Conclusion

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a potent and versatile building block for synthetic and medicinal chemistry. The primary amine handle, separated from the heterocycle by a flexible ethyl linker, provides a reliable point of attachment for a diverse range of functional groups. The robust and well-established protocols for amide coupling, urea formation, and reductive amination detailed in this guide serve as a foundation for rapidly generating novel analogues for structure-activity relationship (SAR) studies. By understanding the principles behind these transformations, researchers can confidently employ this valuable intermediate to accelerate their drug discovery and materials science programs.

References

  • Ritonavir synthesis. ChemicalBook.
  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and.... ResearchGate.
  • US6407252B1 - Process for the synthesis of ritonavir. Google Patents.
  • WO2001021603A1 - A process for the synthesis of ritonavir. Google Patents.
  • A Process For Preparation Of Ritonavir. Quick Company.
  • amine . EvitaChem. Available at:

  • CN108218808A - A kind of preparation method of Ritonavir. Google Patents.
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
  • Synthesis of various urea derivatives, molecules of interest and.... ResearchGate.
  • Synthesis of thiazole derivatives (9), (10), urea derivatives (11a and.... ResearchGate.
  • Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block. Blooved.
  • Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. Rijksuniversiteit Groningen.
  • Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. ResearchGate.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Reactions of Amines. University of Calgary.
  • Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. PMC.
  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • 20.6: Reactions of Amines. Chemistry LibreTexts.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Beilstein Journal of Organic Chemistry.
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

Sources

Application Notes and Protocols for the Formulation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Pre-analytical Challenges of a Promising Thiazole Amine

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1] The title compound, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, possesses structural motifs, particularly the ethylamine side chain, suggestive of interaction with aminergic receptors. Its structural similarity to histamine makes it a potential candidate for investigation as a modulator of histamine receptors, such as the H3 receptor, a target for various neurological disorders.[2][3]

Effective in vitro evaluation of any compound hinges on the accurate and reproducible preparation of test solutions. This application note provides a comprehensive guide to the formulation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine for use in a variety of in vitro assays. We will delve into the causality behind experimental choices, moving beyond a simple recitation of steps to empower the researcher with the knowledge to troubleshoot and adapt these protocols. The integrity of your in vitro data begins with the integrity of your compound formulation.

Physicochemical Landscape: Understanding the Molecule's Behavior in Solution

PropertyPredicted ValueMethod/SourceImplications for Formulation
Molecular Weight 142.22 g/mol PubChem[4]Essential for accurate molar concentration calculations.
pKa (most basic) 8.5 - 9.5Computational PredictionThe primary amine will be predominantly protonated and positively charged at physiological pH (~7.4). This enhances aqueous solubility but may impact cell membrane permeability.
XLogP3 1.0 - 1.5Computational PredictionIndicates moderate lipophilicity. The compound is not excessively greasy, but its aqueous solubility is still expected to be limited.
Aqueous Solubility LowBased on LogP and chemical structureThe neutral form of the compound is likely to have poor water solubility. Formulation strategies will be necessary to achieve relevant concentrations for in vitro assays.

Causality in Formulation Decisions:

  • The predicted basic pKa is the most critical parameter influencing our formulation strategy. At a neutral pH, the equilibrium will favor the protonated, more water-soluble form of the amine. However, relying solely on pH adjustment might not be sufficient, and the protonated form may not be the most biologically relevant for cell-based assays where membrane permeability is a factor.

  • The moderate LogP suggests that while the compound has some lipophilicity, it is not so high as to be completely intractable in aqueous systems, especially with the aid of co-solvents.

  • The low intrinsic aqueous solubility of the free base necessitates the use of a suitable organic solvent for preparing a high-concentration stock solution.

Formulation Strategy: A Step-by-Step Guide to Reliable Solutions

Our formulation strategy is designed to ensure the solubility, stability, and bioavailability of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in a cellular context. The workflow emphasizes the preparation of a high-concentration stock in an organic solvent, followed by careful dilution into aqueous assay media.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Assay Plate A Weigh Compound Accurately B Dissolve in 100% DMSO (e.g., to 10 mM) A->B C Vortex/Sonicate to Ensure Complete Dissolution B->C D Aliquot and Store at -80°C C->D E Thaw Stock Aliquot D->E For Immediate Use F Perform Serial Dilutions in 100% DMSO (if needed) E->F G Dilute to Final Concentration in Assay Buffer/Medium F->G H Mix Thoroughly G->H I Add Working Solution to Cells H->I

Figure 1: Workflow for the preparation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine solutions for in vitro assays.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for the primary stock due to its high solubilizing power for a wide range of organic molecules. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, mitigating potential solvent-induced artifacts.

Materials:

  • 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 142.22 g/mol x 1000 = 1.422 mg

  • Weigh the compound: Accurately weigh approximately 1.42 mg of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and record the exact weight.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the tube vigorously until the solid is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can be employed, but caution is advised as heat can degrade some compounds.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in low-binding tubes. Store the aliquots at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: The preparation of working solutions requires careful dilution to avoid precipitation of the compound in the aqueous assay medium. The final concentration of DMSO in the assay should be kept to a minimum, typically ≤ 0.5%, to avoid cellular toxicity and off-target effects.[5] A vehicle control containing the same final concentration of DMSO must be included in all experiments.

Materials:

  • 10 mM stock solution of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile polypropylene tubes

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, perform an intermediate dilution of the stock solution in 100% DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution: Prepare the final working solution by diluting the stock or intermediate stock into the cell culture medium or assay buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of assay medium.

  • Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.

  • Application to Cells: Add the freshly prepared working solution to the cells in the assay plate.

Alternative Formulation Strategy: pH Adjustment for Increased Aqueous Solubility

Given the basic nature of the primary amine, its aqueous solubility can be significantly increased by lowering the pH. This approach may be suitable for biochemical assays but requires careful consideration for cell-based assays where pH homeostasis is critical.

G A Is the assay cell-free? B Consider pH adjustment (e.g., using HCl to form the salt) A->B Yes C Is the assay cell-based? A->C No D Primary strategy: DMSO stock and dilution C->D Yes E Is compound precipitation an issue? D->E Yes F Consider co-solvents or other formulation aids E->F

Figure 2: Decision tree for selecting a formulation strategy for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

For biochemical assays where the final buffer composition can be controlled, preparing a stock solution of the hydrochloride salt of the compound in an aqueous buffer (e.g., PBS at pH 7.4) may be a viable option. However, the stability of the compound in aqueous solution over time should be verified.

Quality Control and Best Practices

To ensure the validity of your in vitro data, the following quality control measures are recommended:

  • Purity Assessment: The purity of the solid compound should be confirmed by analytical techniques such as HPLC-MS and ¹H-NMR before preparing any solutions.

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. If precipitation is observed, the solution should be discarded.

  • Vehicle Controls: As mentioned previously, a vehicle control (assay medium with the same final concentration of DMSO) is mandatory in all experiments to account for any effects of the solvent on the biological system.

  • Concentration Confirmation: For critical experiments, the concentration of the stock solution can be confirmed using a suitable analytical method, such as HPLC with a standard curve.

Conclusion: A Foundation for Robust In Vitro Science

The successful in vitro evaluation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a compound of interest for its potential as a histamine receptor modulator, is critically dependent on a well-defined and reproducible formulation strategy. By understanding the predicted physicochemical properties of this molecule and employing the detailed protocols outlined in this application note, researchers can prepare solutions with confidence, ensuring the integrity and reliability of their experimental data. This meticulous approach to the pre-analytical phase is a cornerstone of sound scientific practice in drug discovery and development.

References

  • Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & medicinal chemistry letters, 20(19), 5734–5737. [Link]

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. (2008). British Journal of Pharmacology, 154(7), 1475-1487. [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2018). Frontiers in Neuroscience, 12, 61. [Link]

  • H3 receptor antagonist. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1998). Pharmazie, 53(10), 681-689.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ISRN Organic Chemistry, 2013, 1-7. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Advances, 12(44), 28598-28608. [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Tvede, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • Combined effect of complexation and pH on solubilization. (2002). Journal of pharmaceutical sciences, 91(4), 967–972. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). AAPS PharmSciTech, 22(6), 215. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1713. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Journal of Pharmacological and Toxicological Methods, 117, 107198. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(5), 389-399. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6536. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. Retrieved January 19, 2026, from [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Precision for Medicine. Retrieved January 19, 2026, from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. (2023). Drug Discovery from Technology Networks. Retrieved January 19, 2026, from [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy, 11(3), 514-523.
  • (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1713. [Link]

  • Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methyl-, iodide (1:1). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 653–659. [Link]

  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules, 23(11), 2772. [Link]

Sources

Application Notes and Protocols: Evaluating 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) represents a formidable threat to global public health, necessitating the urgent discovery of new and potent therapeutic agents.[1] The five-membered thiazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs, such as the anti-HIV agent Ritonavir and the antibacterial Sulfathiazole, underscores its versatile biological activity.[2][3] Thiazole derivatives have demonstrated a wide spectrum of antimicrobial actions, including antibacterial, antifungal, and antiviral properties, often by targeting essential cellular pathways like DNA gyrase, protein synthesis, or cell wall formation.[1][4]

This document provides a comprehensive guide for the evaluation of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine , a promising thiazole-containing compound, as a potential antimicrobial agent. We will detail the critical experimental workflows, from initial screening to safety profiling, providing not just step-by-step protocols but also the scientific rationale behind these methodologies.

Overall Development and Evaluation Workflow

The journey from a candidate compound to a potential lead involves a structured, multi-stage evaluation process. This workflow ensures that efficacy, selectivity, and safety are systematically assessed. The primary stages include initial synthesis, primary antimicrobial screening to determine potency, secondary screening to understand the spectrum of activity (e.g., against biofilms), and crucial safety profiling to assess cytotoxicity against mammalian cells.

Antimicrobial_Development_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Efficacy Screening cluster_2 Safety & Selectivity cluster_3 Lead Candidate Progression Synthesis Synthesis of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine MIC Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC Test Compound Biofilm Protocol 2.2: Biofilm Disruption Assay MIC->Biofilm Active Hits Cytotoxicity Protocol 3.1: Mammalian Cell Cytotoxicity (MTT) Assay MIC->Cytotoxicity Active Hits DataAnalysis Data Analysis: Selectivity Index (SI) Calculation Biofilm->DataAnalysis Cytotoxicity->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt High SI

Caption: High-level workflow for antimicrobial drug discovery.

Part 1: Synthesis and Characterization

While multiple synthetic routes to thiazole derivatives exist, a common and effective method is the Hantzsch thiazole synthesis.[1] This involves the condensation of a thioamide with an α-haloketone. For 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine, a plausible synthetic approach could start from precursors leading to a 5-substituted thiazole ring.

Protocol 1.1: Illustrative Synthesis

Causality: This protocol is a multi-step process. The initial reaction forms the core thiazole ring. Subsequent steps modify the side chain at the 5-position to introduce the ethanamine group, which is crucial for potential biological interactions through hydrogen bonding.[5]

  • Step A: Thiazole Ring Formation: React an appropriate α-halocarbonyl compound with thioacetamide to form the 2-methyl-1,3-thiazole core.

  • Step B: Side Chain Introduction: Introduce a two-carbon unit at the 5-position of the thiazole ring. This can be achieved through various methods, such as a Grignard reaction with ethylene oxide or a Wittig reaction followed by reduction.[6]

  • Step C: Amine Functionalization: Convert the terminal functional group of the two-carbon side chain (e.g., a hydroxyl group) into an amine. This may involve conversion to an azide followed by reduction, or a Gabriel synthesis.

  • Purification and Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Part 2: Antimicrobial Efficacy Evaluation

The primary goal of this stage is to determine the potency and spectrum of the compound against a panel of clinically relevant bacterial and fungal pathogens.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

Causality: The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] It is a cornerstone of susceptibility testing, providing a reliable measure of a compound's potency.[9] Mueller-Hinton Broth (MHB) is the recommended medium as it is standardized, has low levels of inhibitors to common antibiotics, and supports the growth of most non-fastidious pathogens.[10]

Materials:

  • 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (Test Compound)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the adjusted suspension 1:150 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution across the 96-well plate using MHB. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): 100 µL MHB + 100 µL of the working inoculum. No compound.

    • Well 12 (Sterility Control): 200 µL of uninoculated MHB.

  • Inoculation: Add 100 µL of the working bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Data Presentation: Example MIC Values

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Test Compound 81664
Ciprofloxacin 0.50.251

Protocol 2.2: Biofilm Disruption Assay

Causality: Bacterial biofilms are structured communities encased in a self-produced matrix, exhibiting high tolerance to conventional antibiotics.[11] An agent that can disrupt pre-formed biofilms has significant therapeutic potential. The crystal violet (CV) assay is a simple, high-throughput method to quantify the total biofilm biomass (cells and matrix).[12]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm formation)

  • Test Compound

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • PBS

Procedure:

  • Biofilm Formation: Inoculate wells of a 96-well plate with 200 µL of an overnight bacterial culture diluted in TSB + 1% glucose. Incubate for 24-48 hours at 37°C to allow biofilm formation.[12]

  • Planktonic Cell Removal: Gently discard the medium from the wells. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent (planktonic) cells.

  • Treatment: Add 200 µL of fresh medium containing various concentrations of the test compound to the wells with the pre-formed biofilms. Include a "no treatment" control.

  • Incubation: Incubate for another 24 hours at 37°C.

  • Staining: Discard the medium and wash the wells twice with PBS. Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[13]

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the negative control wells are colorless.

  • Solubilization: Dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[12]

  • Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 550-595 nm. A reduction in absorbance compared to the untreated control indicates biofilm disruption.

Part 3: Safety and Selectivity Profiling

A potent antimicrobial agent must also be safe for the host. Cytotoxicity assays are essential for determining the compound's effect on mammalian cells and establishing a therapeutic window.[14][15]

Protocol 3.1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the compound concentration that inhibits 50% of metabolic activity (IC₅₀).[17]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test Compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with solvent) and a "no cell" blank.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Interpretation: Selectivity Index

The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound to its antimicrobial activity. It is calculated as:

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to host cells, suggesting a wider therapeutic window.

Part 4: Potential Mechanism of Action (MoA)

Thiazole-based antimicrobials have been shown to inhibit various essential bacterial processes.[1] Molecular docking and further biochemical assays can elucidate the specific target of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine. Potential targets include:

  • DNA Gyrase/Topoisomerase IV: Inhibition of these enzymes disrupts DNA replication and repair.[2]

  • β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is crucial for the initiation of fatty acid synthesis, a vital pathway for bacterial membrane construction.[2]

  • Cell Division Proteins (e.g., FtsZ): Disruption of the cell division machinery leads to filamentation and bacterial death.

Hypothetical_MoA Compound 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine TargetEnzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, FabH) Compound->TargetEnzyme Binds & Inhibits BacterialCell Bacterial Cell Process Vital Cellular Process (DNA Replication, Fatty Acid Synthesis) CellDeath Inhibition of Growth & Cell Death Process->CellDeath Leads to Inhibition->Process Blocks

Caption: Hypothetical Mechanism of Action for the thiazole compound.

References

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link][1][2][3]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics: Methods and Protocols (pp. 75-89). Springer. [Link][14]

  • Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 111-127). Humana, New York, NY. [Link][15]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link][1][3]

  • Various Authors. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link][18]

  • Popiolek, L., & Struga, M. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6598. [Link][4]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link][7]

  • Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link][19]

  • OIE. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [10]

  • Schifman, R. B. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. [Link][8]

  • Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link][9]

  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link][13]

  • iGEM. (n.d.). General Biofilm Assay Protocol. [Link][12]

  • Elgamoudi, B., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. ResearchGate. [Link][20]

  • Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Journal of Nanomaterials, 2018. [Link][17]

  • Česnek, M., et al. (2022). Halogen-Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases. ResearchGate. [Link][6]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[3][4] This guide focuses on 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a versatile building block featuring a reactive primary amine tethered to a 2,5-disubstituted thiazole core. We present a series of detailed protocols for the strategic derivatization of this molecule at its primary nucleophilic centers: the terminal amine and the thiazole ring itself. The methodologies detailed herein—including N-acylation, reductive amination, and direct N-alkylation—are designed to enable researchers in chemical biology and drug development to rapidly generate diverse chemical libraries for screening and lead optimization. Each protocol is accompanied by mechanistic insights, experimental considerations, and characterization guidelines to ensure robust and reproducible synthesis.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole nucleus is a five-membered heterocyclic motif that is integral to a vast number of natural products (such as Vitamin B1) and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6] The molecule 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine presents two primary sites for chemical modification:

  • The Primary Amine (-NH₂): A potent nucleophile, this group is the most accessible handle for derivatization, readily participating in reactions to form amides, sulfonamides, and secondary or tertiary amines.

  • The Thiazole Ring: An aromatic heterocycle whose reactivity is influenced by the existing substituents. While less reactive than the amine, it can undergo electrophilic substitution or metalation-based functionalization under specific conditions.[7]

This document provides validated, step-by-step protocols for targeting these sites to build libraries of novel compounds.

Core Derivatization Strategies & Protocols

The following sections detail robust methods for modifying the parent amine. The choice of method dictates the type of structural diversity introduced, allowing for systematic exploration of the chemical space around the core scaffold.

Method 1: N-Acylation for Amide Synthesis

Scientific Rationale: The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. It introduces a planar, hydrogen-bond-donating-and-accepting group that is relatively stable to metabolic degradation. This method allows for the introduction of a vast array of functionalities, from simple alkyl and aryl groups to complex heterocyclic systems, by varying the acylating agent.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Amine in Anhydrous Solvent (e.g., DCM) B Add Base (e.g., Triethylamine) A->B C Cool Reaction Mixture to 0 °C B->C D Add Acylating Agent (e.g., Acid Chloride) Dropwise C->D Initiate Reaction E Stir at 0 °C, then Warm to RT D->E F Aqueous Work-up (Wash with H₂O, Brine) E->F Quench & Isolate G Dry Organic Layer (e.g., Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I

Caption: Workflow for N-Acylation of the primary amine.

Protocol 2.1: General Procedure for N-Acylation

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.2–1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution over 5-10 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the pure amide derivative.

Data Summary Table:

EntryAcylating AgentBase (eq)SolventTime (h)Typical Yield (%)
1Acetyl ChlorideTEA (1.2)DCM285-95%
2Benzoyl ChlorideTEA (1.2)DCM480-90%
3Isobutyryl ChlorideTEA (1.2)THF382-92%
4Acetic AnhydridePyridine (2.0)DCM1275-85%
Method 2: Reductive Amination for N-Alkylation

Scientific Rationale: Reductive amination is a powerful and highly versatile method for forming C-N bonds, producing secondary and tertiary amines.[8] It proceeds in two stages: the initial formation of an imine (or iminium ion) between the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. This one-pot method offers excellent control and avoids the over-alkylation issues often seen with direct alkylation using alkyl halides.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions.

Experimental Workflow:

A Combine Starting Amine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in Solvent (e.g., DCE) B Stir for 30-60 min at Room Temperature (Imine Formation) A->B C Add Reducing Agent (e.g., NaBH(OAc)₃, 1.5 eq) Portion-wise B->C D Stir at Room Temperature for 4-24 hours C->D E Quench with Saturated NaHCO₃ Solution D->E F Extract with Organic Solvent (e.g., EtOAc) E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: One-pot workflow for Reductive Amination.

Protocol 2.2: General Procedure for Reductive Amination

  • Preparation: To a solution of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A mild dehydrating agent like magnesium sulfate (MgSO₄) can be added at this stage if desired.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-24 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, often with a mobile phase containing a small percentage of triethylamine to prevent streaking) to afford the desired secondary amine.

Data Summary Table:

EntryCarbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE1275-85%
2AcetoneNaBH(OAc)₃DCE2460-70%
3CyclohexanoneNaBH(OAc)₃THF1670-80%
44-PyridinecarboxaldehydeNaBH(OAc)₃DCE1865-75%
Method 3: Direct N-Alkylation with Alkyl Halides

Scientific Rationale: Direct N-alkylation is a classical approach for forming C-N bonds via an Sₙ2 reaction between the nucleophilic amine and an electrophilic alkyl halide.[10] While straightforward, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation. The choice of base and careful control of stoichiometry are critical to favor the desired product. This method is most effective for producing specific derivatives, such as N-methyl or N-benzyl analogs.

Protocol 2.3: General Procedure for Mono-N-Alkylation

  • Preparation: Dissolve 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) (approx. 0.2 M).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or a powdered inorganic base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.0-1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor the reaction closely by TLC to minimize the formation of the di-alkylated byproduct.

  • Work-up: If using K₂CO₃, filter off the solid. If using DIPEA, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the base and its corresponding salt.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography. The separation of starting material, mono-alkylated, and di-alkylated products can be challenging but is typically achievable on silica gel.

Analytical Characterization

Validation of all synthesized derivatives is critical. A combination of the following analytical techniques should be employed to confirm the identity, structure, and purity of each new compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. Key diagnostic signals include the appearance of new resonances corresponding to the added moiety and shifts in the signals of protons adjacent to the reaction site.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound, typically by observing the [M+H]⁺ ion.

  • Chromatography: High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final compounds. Purity levels of >95% are generally required for biological screening.

Conclusion

The protocols outlined in this guide provide a robust and versatile toolkit for the derivatization of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine. By systematically applying N-acylation, reductive amination, and direct N-alkylation strategies, researchers can efficiently generate extensive libraries of novel thiazole derivatives. These compounds serve as valuable starting points for hit-to-lead campaigns in drug discovery and as molecular probes for exploring complex biological systems. The inherent biological relevance of the thiazole scaffold ensures that new derivatives will continue to be of high interest to the broader scientific community.[11][12]

References

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
  • Semantic Scholar. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
  • Rajiani, M. & Ismail, R. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Bhat, M. A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Yadav, P., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Letters in Organic Chemistry.
  • IJARSCT. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology.
  • MDPI. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Molecules.
  • Gomha, S. M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules.
  • Osipov, A. S., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules.
  • ResearchGate. (2024). N-Alkylation of amines with alcohols a.
  • ResearchGate. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

Sources

Application Note: Synthesis of Neonicotinoid Insecticides Utilizing the 2-Chloro-5-(chloromethyl)thiazole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

The thiazole heterocycle is a cornerstone in the architecture of modern agrochemicals due to its unique electronic properties and ability to interact with biological targets.[1] This five-membered ring containing sulfur and nitrogen is a key pharmacophore in a range of commercial pesticides, most notably the second-generation neonicotinoid insecticides.[1] These compounds, including the widely used Thiamethoxam and Clothianidin, function as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[1][2] Their systemic action allows them to be absorbed and transported throughout the plant, providing comprehensive protection against a wide spectrum of sucking and chewing pests.[1][2]

While various thiazole-containing molecules like 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine serve as valuable building blocks in medicinal and materials chemistry, the industrial synthesis of leading neonicotinoids such as Thiamethoxam and Clothianidin relies on a very specific and highly reactive intermediate: 2-chloro-5-(chloromethyl)thiazole (CCT) .[1] The substitution pattern of this synthon—a chlorine atom at the 2-position and a chloromethyl group at the 5-position—is critical for both the subsequent synthetic steps and the final biological activity of the insecticide.

This application note provides a detailed guide for researchers and chemical synthesis professionals on the preparation of this pivotal CCT intermediate and its subsequent application in the synthesis of Thiamethoxam and Clothianidin. The protocols described herein are synthesized from established industrial and academic methodologies, emphasizing the causality behind procedural choices to ensure robust and reproducible outcomes.

The Critical Intermediate: 2-Chloro-5-(chloromethyl)thiazole (CCT)

The successful synthesis of Thiamethoxam and Clothianidin is contingent upon the availability of high-purity CCT. This compound serves as the electrophilic component that introduces the essential thiazolyl-methyl moiety to the respective nitrogen-based heterocyclic backbones.

Table 1: Physicochemical Properties of 2-Chloro-5-(chloromethyl)thiazole

PropertyValueReference
CAS Number 105827-78-9[3]
Molecular Formula C₄H₃Cl₂NS[3]
Molecular Weight 168.05 g/mol [3]
Appearance Colorless to light yellow liquid or low-melting solid[3]
Boiling Point ~108-110 °C @ 18 mmHg[3]
Key Function Electrophilic building block for neonicotinoid synthesis[1][4]
Protocol for the Synthesis of 2-Chloro-5-(chloromethyl)thiazole (CCT)

The industrial synthesis of CCT has been optimized through various routes. A common and effective method involves the chlorination and cyclization of an isothiocyanate precursor.[3][5][6] The following protocol is based on the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or elemental chlorine.[3][5]

Causality: This pathway is efficient because it constructs the thiazole ring and installs the necessary chlorine atoms in a concerted fashion. The 2-chloroallyl group provides the three-carbon backbone, while the isothiocyanate provides the nitrogen and sulfur atoms. The chlorinating agent facilitates both the cyclization and the formation of the stable 2-chlorothiazole aromatic system.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Chloroallyl Isothiocyanate C Chlorination & Cyclization Solvent: Inert (e.g., CH₂Cl₂, CHCl₃) Temp: 0-40°C A->C Reactant B Chlorinating Agent (e.g., SO₂Cl₂ or Cl₂) B->C Reagent D 2-Chloro-5-(chloromethyl)thiazole (CCT) C->D Yields

Caption: Synthesis workflow for the CCT intermediate.

Step-by-Step Methodology:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge an inert solvent such as chloroform or dichloromethane.[3] Cool the flask to 0-5 °C using an ice bath.

  • Reactant Addition: Dissolve 2-chloroallyl isothiocyanate (1.0 eq) in the chilled solvent.

  • Chlorination: Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 30 °C.[3] A slow exothermic reaction may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours.[5] Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-chloro-5-(chloromethyl)thiazole.[3]

Application in Agrochemical Synthesis

CCT is the linchpin for synthesizing both Thiamethoxam and Clothianidin via nucleophilic substitution, where the chloromethyl group at the 5-position is displaced.

Synthesis of Thiamethoxam

Thiamethoxam is synthesized by the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with CCT.[2][4]

Causality: The reaction requires a base to deprotonate the nitrogen of the oxadiazinane ring, creating a potent nucleophile. A phase transfer catalyst (PTC) is often employed in industrial settings to facilitate the reaction between the aqueous-soluble base and the organic-soluble reactants, enhancing reaction rates and yields.[4][7] Dimethylformamide (DMF) is a common solvent due to its polar aprotic nature, which effectively solvates the reactants.[4]

G A 3-Methyl-4-nitroimino- 1,3,5-oxadiazinane C N-Alkylation Base: K₂CO₃ Solvent: DMF Catalyst: PTC (optional) A->C B 2-Chloro-5-(chloromethyl)thiazole (CCT) B->C D Thiamethoxam C->D

Caption: Reaction scheme for the synthesis of Thiamethoxam.

Protocol for Thiamethoxam Synthesis:

  • Reagent Charging: To a suitable reactor, add 3-methyl-4-nitroimino-1,3,5-oxadiazinane (1.0 eq), potassium carbonate (K₂CO₃, 1.5-2.0 eq) as the base, a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA, ~0.05 eq), and dimethylformamide (DMF) as the solvent.[4][7]

  • CCT Addition: Heat the mixture to 50-60 °C and slowly add a solution of CCT (1.05 eq) in DMF.

  • Reaction: Maintain the temperature and stir for 4-8 hours. Monitor the reaction by HPLC until completion.

  • Isolation: After cooling, pour the reaction mixture into water. The crude Thiamethoxam will precipitate.

  • Purification: Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to obtain high-purity Thiamethoxam.[7][8]

Table 2: Typical Reagents and Conditions for Thiamethoxam Synthesis

Reagent/ParameterRoleTypical Quantity/Setting
3-Methyl-4-nitroimino-1,3,5-oxadiazinaneNucleophile1.0 eq
2-Chloro-5-(chloromethyl)thiazole (CCT)Electrophile1.05 eq
Potassium Carbonate (K₂CO₃)Base1.5 - 2.0 eq
Dimethylformamide (DMF)Solvent5-10 volumes
Phase Transfer Catalyst (e.g., TEBA)Catalyst0.05 eq
TemperatureReaction Condition50 - 60 °C
TimeReaction Condition4 - 8 hours
Synthesis of Clothianidin

Clothianidin is formed by the reaction of CCT with N-methyl-N'-nitroguanidine or a related intermediate.[9][10]

Causality: Similar to the Thiamethoxam synthesis, this is a nucleophilic substitution reaction. A base is used to deprotonate the nitroguanidine, which then attacks the electrophilic chloromethyl carbon of CCT. The choice of solvent and base is crucial for achieving high conversion and minimizing side reactions.[9]

G A N-Methyl-N'-nitroguanidine C Condensation Base: K₂CO₃ or NaOH Solvent: Acetonitrile or DMF A->C B 2-Chloro-5-(chloromethyl)thiazole (CCT) B->C D Clothianidin C->D

Caption: Reaction scheme for the synthesis of Clothianidin.

Protocol for Clothianidin Synthesis:

  • Reagent Charging: In a reactor, suspend N-methyl-N'-nitroguanidine (1.0 eq) and a base like potassium carbonate (1.5 eq) in a solvent such as acetonitrile.

  • CCT Addition: Heat the suspension to a gentle reflux (around 70-80 °C) and add CCT (1.0 eq) dropwise.

  • Reaction: Continue refluxing for 6-10 hours, monitoring by HPLC.

  • Isolation: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent like ethanol to yield pure Clothianidin.[11]

Table 3: Typical Reagents and Conditions for Clothianidin Synthesis

Reagent/ParameterRoleTypical Quantity/Setting
N-Methyl-N'-nitroguanidineNucleophile1.0 eq
2-Chloro-5-(chloromethyl)thiazole (CCT)Electrophile1.0 eq
Potassium Carbonate (K₂CO₃)Base1.5 eq
AcetonitrileSolvent8-12 volumes
TemperatureReaction Condition70 - 80 °C (Reflux)
TimeReaction Condition6 - 10 hours

Conclusion

The strategic synthesis of the 2-chloro-5-(chloromethyl)thiazole (CCT) intermediate is fundamental to the production of the highly effective neonicotinoid insecticides Thiamethoxam and Clothianidin. The protocols detailed in this note highlight robust and scalable methods for both the synthesis of the CCT synthon and its subsequent conversion into these commercially significant agrochemicals. Understanding the causality behind the choice of reagents, solvents, and reaction conditions is paramount for achieving high yields and purity, ensuring the final products meet the stringent quality standards required for agricultural applications.

References

  • Process for the preparation of chlorothiazole derivatives.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
  • Clothianidin synthesis process.
  • Clothianidin synthesis process.
  • Thiamethoxam. Wikipedia.
  • Method of producing thiamethoxam.
  • Discovery and Development of a Novel Insecticide “Clothianidin”. ChemRobotics.com.
  • Process Improvements for the Preparation of Insecticide Clothianidin.
  • Patent Application (GB 2514927).
  • A method of preparing clothianidin.
  • Process for the preparation of thiamethoxam.
  • Research on Synthesis Methods of Thiamethoxam. Semantic Scholar.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • N-[(2-Chloro-5-thiazolyl)methyl]-N'-nitroguanidine. CymitQuimica.
  • N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. PubChem.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Analogs and the Imperative for High-Throughput Screening

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with therapeutic applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][2][3] The compound 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and its analogs represent a promising chemical space for the discovery of novel therapeutics. Given the structural diversity that can be achieved through analog synthesis, a systematic and high-throughput approach is essential to unlock their full therapeutic potential. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these analogs against various biological targets, enabling the identification of promising lead compounds for drug development.[4][][6]

This guide provides a comprehensive overview of HTS assay strategies tailored for the screening of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine analogs. As G protein-coupled receptors (GPCRs) are a major class of drug targets, accounting for a significant portion of currently marketed drugs, this document will focus on HTS assays for this target family.[7][8][9] However, the principles and methodologies described herein can be adapted to other target classes. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for key HTS formats, and discuss critical aspects of data analysis and hit validation.

Strategic Considerations for HTS Campaign Design

A successful HTS campaign requires careful planning and consideration of several factors, from target selection to assay technology. For a novel compound library, such as analogs of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine, a tiered screening approach is often employed.

Workflow for HTS of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Analogs

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary Primary HTS (e.g., GPCR functional assay) Large compound library Hit_Conf Hit Confirmation (Dose-response analysis) Primary->Hit_Conf Identified Hits Counter_Screen Counter-Screen (Identify assay artifacts) Hit_Conf->Counter_Screen Secondary Secondary Assays (e.g., Radioligand binding) Counter_Screen->Secondary Confirmed Hits Orthogonal Orthogonal Assays (e.g., Biophysical methods) Secondary->Orthogonal Lead_Opt Lead Optimization (Structure-Activity Relationship) Orthogonal->Lead_Opt Validated Hits

Caption: A typical workflow for a high-throughput screening campaign, from primary screening to lead optimization.

Target Selection: Focusing on GPCRs

GPCRs represent a vast and diverse family of transmembrane receptors that play crucial roles in virtually all physiological processes, making them highly attractive drug targets.[9][10] The signaling complexity of GPCRs, which can involve multiple G protein subtypes and β-arrestin pathways, offers numerous opportunities for therapeutic intervention.[8] Given the broad biological activities of thiazole derivatives, screening against a panel of GPCRs is a rational starting point for target identification and deorphanization.

GPCR Signaling Pathways Amenable to HTS

GPCR_Signaling cluster_Gq Gq Pathway cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Arrestin β-Arrestin Pathway Ligand Ligand (Thiazole Analog) GPCR GPCR Ligand->GPCR G_Protein G Protein (α, β, γ) GPCR->G_Protein Arrestin β-Arrestin Recruitment GPCR->Arrestin PLC PLC G_Protein->PLC AC_Gs Adenylyl Cyclase G_Protein->AC_Gs AC_Gi Adenylyl Cyclase G_Protein->AC_Gi IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Internalization Receptor Internalization Arrestin->Internalization

Caption: Simplified overview of major GPCR signaling pathways that can be targeted in HTS assays.

High-Throughput Screening Assay Formats

The choice of HTS assay technology is critical and depends on the specific biological question being addressed, as well as considerations of cost, throughput, and robustness.[11] Below are detailed protocols for three widely used HTS assay formats suitable for screening 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine analogs against GPCR targets.

Cell-Based Functional Assay: Calcium Mobilization

Principle: This assay is ideal for GPCRs that couple to the Gαq signaling pathway, leading to an increase in intracellular calcium concentration.[12] The change in calcium levels is detected using a calcium-sensitive fluorescent dye.

Protocol: High-Throughput Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the target GPCR in appropriate media.

    • One day prior to the assay, seed the cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine analog library in a suitable assay buffer.

    • Using an automated liquid handler, add the compounds to the assay plates.

  • Signal Detection:

    • Immediately place the assay plates into a fluorescence plate reader (e.g., FLIPR Tetra) equipped with an automated injection system for the addition of a known agonist (for antagonist screening).

    • Measure the fluorescence intensity before and after compound addition (for agonist screening) or before and after agonist addition (for antagonist screening).

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Normalize the data to positive and negative controls.

    • For dose-response experiments, fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.

Table 1: Representative Parameters for a Calcium Mobilization Assay

ParameterValue
Cell LineCHO-K1 expressing target GPCR
Plate Format384-well
Calcium IndicatorFluo-4 AM
Compound Concentration10 µM (primary screen)
ReadoutFluorescence Intensity
InstrumentationFLIPR Tetra
Homogeneous Proximity Assay: AlphaScreen for cAMP Detection

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be adapted to measure the accumulation or inhibition of cyclic AMP (cAMP), a key second messenger in Gαs and Gαi coupled GPCR signaling.[13][14][15] The assay is based on the competition between endogenous cAMP produced by the cells and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads.

Protocol: AlphaScreen cAMP Assay

  • Cell Stimulation:

    • Seed cells expressing the target GPCR into a 384-well microplate.

    • Add the 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine analogs to the wells and incubate for a predetermined time to stimulate or inhibit adenylyl cyclase.

    • For Gαi-coupled receptors, cells are typically co-stimulated with forskolin to induce cAMP production.

  • Cell Lysis and Reagent Addition:

    • Lyse the cells to release intracellular cAMP.

    • Add a mixture of biotinylated cAMP, anti-cAMP acceptor beads, and streptavidin-coated donor beads to each well.

  • Incubation and Signal Detection:

    • Incubate the plates in the dark at room temperature to allow the assay components to reach equilibrium.

    • Read the plates on a microplate reader capable of AlphaScreen detection.

AlphaScreen cAMP Assay Principle

AlphaScreen_cAMP cluster_0 Low Endogenous cAMP cluster_1 High Endogenous cAMP Donor_Low Donor Bead Biotin_cAMP_Low Biotin-cAMP Donor_Low->Biotin_cAMP_Low Streptavidin Acceptor_Low Acceptor Bead Biotin_cAMP_Low->Acceptor_Low Anti-cAMP Ab label_low High Signal Donor_High Donor Bead Biotin_cAMP_High Biotin-cAMP Donor_High->Biotin_cAMP_High Acceptor_High Acceptor Bead Endo_cAMP Endogenous cAMP Endo_cAMP->Acceptor_High label_high Low Signal

Caption: In the absence of endogenous cAMP, donor and acceptor beads are in close proximity, resulting in a high signal. Endogenous cAMP competes with biotinylated cAMP, leading to a decrease in signal.

Biochemical Assay: Fluorescence Polarization for Ligand Binding

Principle: Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17][18] In the context of GPCR screening, a fluorescently labeled ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the much larger GPCR, its rotation is slower, leading to an increase in polarization. Test compounds can compete with the tracer for binding, causing a decrease in polarization.

Protocol: Fluorescence Polarization Competition Binding Assay

  • Reagent Preparation:

    • Prepare a solution of the purified target GPCR in a suitable buffer.

    • Prepare a solution of the fluorescently labeled ligand (tracer) at a concentration close to its Kd.

    • Prepare serial dilutions of the 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine analogs.

  • Assay Plate Preparation:

    • In a 384-well black microplate, add the GPCR solution, the tracer solution, and the test compounds.

    • Include controls for no polarization (tracer only) and maximum polarization (tracer + GPCR).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Normalize the data to the high and low controls.

    • Determine the IC50 values for the competing compounds.

Table 2: Key Considerations for FP Assay Development

FactorRecommendationRationale
Tracer Purity >95%Unlabeled tracer will compete for binding, reducing the assay window.
Tracer Concentration At or below KdOptimizes the assay window and sensitivity.
GPCR Concentration Titrate to achieve a significant polarization shiftEnsures a robust signal-to-background ratio.
Buffer Composition Minimize autofluorescence and non-specific bindingImproves data quality and reduces false positives.

Data Analysis and Hit Identification

HTS campaigns generate vast amounts of data that require robust analysis methods to identify true hits.[19][20] The primary goal is to distinguish active compounds from experimental noise and artifacts.

Key Steps in HTS Data Analysis:

  • Quality Control: Assess the quality of the screen by calculating parameters such as the Z'-factor and signal-to-background ratio for each plate. A Z'-factor > 0.5 is generally considered acceptable for HTS.

  • Normalization: Correct for systematic errors, such as plate-to-plate and well-to-well variations, using methods like percent inhibition or Z-score normalization.

  • Hit Selection: Define a hit threshold based on statistical significance (e.g., >3 standard deviations from the mean of the negative controls) or a predefined activity cutoff (e.g., >50% inhibition).

  • Dose-Response Confirmation: Re-test primary hits at multiple concentrations to confirm their activity and determine their potency (EC50 or IC50).

  • Counter-Screens and Orthogonal Assays: Employ counter-screens to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds).[6] Use orthogonal assays that measure a different aspect of the biological system to confirm the mechanism of action.

Conclusion

The screening of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine analogs using high-throughput methodologies is a powerful approach for the discovery of novel drug candidates. By leveraging a combination of cell-based functional assays and biochemical binding assays, researchers can efficiently identify and characterize compounds that modulate the activity of GPCRs and other important biological targets. The detailed protocols and strategic guidance provided in this application note serve as a foundation for designing and executing successful HTS campaigns, ultimately accelerating the translation of promising chemical scaffolds into new therapeutics.

References

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent Technologies.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382.
  • BMG LABTECH. AlphaScreen.
  • Revvity. AlphaLISA and AlphaScreen No-wash Assays.
  • HiTSeekR. Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • BellBrook Labs. (2012, October 9).
  • Wikipedia. High-throughput screening.
  • Inan, S., & Büyüktimkin, B. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in pharmacology, 42, 33–40.
  • Cambridge MedChem Consulting. (2017, November 13).
  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and...
  • Molecular Devices.
  • BOC Sciences. High Throughput Screening (HTS).
  • ResearchGate.
  • GenScript. GPCR Functional Cell-based Assays.
  • Revvity. AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • nanomicronspheres.
  • Emerald Cloud Lab. (2024, April 7).
  • Sygnature Discovery.
  • Banks, P., & Pustelnik, M. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of visualized experiments : JoVE, (137), 57639.
  • Reaction Biology. GPCR Assay Services.
  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(11), 1735–1742.
  • ResearchGate. Comparison of Various Cell-Based Assays for GPCR Screening.
  • Ozawa, T. (2015). Cell-Based Assays and Animal Models for GPCR Drug Screening. International journal of molecular sciences, 16(7), 16447–16455.
  • BPS Bioscience.
  • Cre
  • EvitaChem. (2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine.
  • An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in molecular biology (Clifton, N.J.), 565, 1–32.
  • BenchChem. In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.
  • El-Sayed, M. A., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules (Basel, Switzerland), 23(10), 2474.
  • Ghorab, M. M., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC advances, 10(5), 2686–2701.
  • Hussain, S., et al. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules (Basel, Switzerland), 23(10), 2645.
  • Smolecule. 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine.
  • American Elements. 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine.
  • Chem-Impex. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic building block. We will explore a common synthetic route, troubleshoot potential issues, and provide detailed protocols to enhance your experimental success.

Understanding the Synthetic Challenge

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a substituted thiazole ring, is a common motif in drug discovery.[1] However, its multi-step synthesis can present several challenges that impact the overall yield and purity. This guide will focus on a reliable and frequently employed synthetic pathway, breaking it down into key stages for targeted troubleshooting.

Proposed Synthetic Pathway

A common and logical approach to synthesizing the target molecule involves a three-stage process:

  • Stage 1: Thiazole Ring Formation: Construction of the 2-methylthiazole core using a Hantzsch-type thiazole synthesis.[2][3]

  • Stage 2: Side-Chain Introduction: Installation of a two-carbon chain at the C5 position of the thiazole ring, typically via Friedel-Crafts acylation to form a ketone intermediate.

  • Stage 3: Amine Formation: Conversion of the ketone intermediate into the final primary amine, often through reductive amination.[4][5]

Below is a visual representation of this general workflow.

G cluster_0 Stage 1: Thiazole Formation cluster_1 Stage 2: Side-Chain Introduction cluster_2 Stage 3: Amine Formation A Thioacetamide + α-Halo Ketone B 2-Methyl-1,3-thiazole Intermediate A->B Hantzsch Synthesis C 2-Methyl-5-acetyl-1,3-thiazole B->C Friedel-Crafts Acylation (e.g., with Acetic Anhydride) D Final Product: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine C->D Reductive Amination (or Oxime Reduction)

Caption: General three-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Stage 1: Thiazole Ring Formation (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic method involving the reaction of an α-haloketone with a thioamide.[6] While robust, it is not without its potential pitfalls.

Q1: My Hantzsch reaction is giving a very low yield of the desired 2-methylthiazole intermediate. What are the likely causes?

A1: Low yields in this stage typically stem from one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Purity:

    • Thioacetamide: Ensure you are using high-purity thioacetamide. It can degrade over time, releasing hydrogen sulfide. Use freshly purchased reagent or purify it by recrystallization if its purity is suspect.

    • α-Haloketone: The stability of α-haloketones can be poor. They are prone to self-condensation or decomposition. It's best to use them as fresh as possible or redistill/recrystallize before use.

  • Reaction Conditions:

    • Temperature Control: The initial S-alkylation is exothermic.[6] Running the reaction at too high a temperature can promote side reactions. Conversely, the subsequent cyclization and dehydration steps require heat. A common mistake is not optimizing the temperature profile. Start the reaction at a lower temperature (e.g., room temperature) and then gently heat to reflux to drive the cyclization to completion.[7]

    • Solvent Choice: Ethanol is a common solvent and generally works well.[2] However, for some substrates, exploring other polar solvents or even solvent-free conditions might improve the yield.[8]

  • Side Reactions:

    • Regioselectivity: If using an unsymmetrical thioamide or α-haloketone, you can get isomeric products. For the synthesis of a 2-methylthiazole, this is less of an issue if you start with thioacetamide.

    • pH: The reaction conditions can influence the outcome. Some variations of the Hantzsch synthesis show that acidic conditions can alter the regioselectivity, though this is more relevant when using substituted thioureas.[9]

Q2: I'm having difficulty purifying the thiazole product from the reaction mixture. What are the best practices?

A2: Purification can be challenging due to unreacted starting materials or polar byproducts.

  • Initial Workup: The initial product often precipitates as an HBr or HCl salt.[6] Neutralizing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) will yield the free base, which is often easier to extract into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: If column chromatography is necessary, silica gel is standard. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is typically effective. Monitor the separation closely with TLC.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an excellent method for achieving high purity.

Stage 2: Side-Chain Introduction (Friedel-Crafts Acylation)

Introducing the acetyl group at the C5 position is a critical step. The thiazole ring is electron-rich, but directing the substitution to the correct position is key.

Q1: The acylation of my 2-methylthiazole is sluggish, or I'm getting a mixture of products. How can I improve this step?

A1: This is a classic electrophilic aromatic substitution problem. Success hinges on the choice of acylating agent, catalyst, and reaction conditions.

  • Acylating Agent & Catalyst:

    • Using a strong acylating agent like acetyl chloride or acetic anhydride is standard.

    • A Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂) is typically required. However, the nitrogen and sulfur atoms in the thiazole ring can coordinate with the Lewis acid, deactivating both the catalyst and the substrate. You may need to use a stoichiometric amount or more of the catalyst.

  • Positional Selectivity: Acylation of 2-methylthiazole preferentially occurs at the C5 position due to electronic effects. If you are seeing substitution at C4, it could be due to overly harsh conditions. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Alternative Methods: If Friedel-Crafts acylation is problematic, consider a metalation-acylation sequence. You can selectively deprotonate the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching with an acylating agent. This offers excellent regiocontrol but requires strict anhydrous conditions.

Stage 3: Amine Formation (Reductive Amination)

Converting the 2-methyl-5-acetyl-1,3-thiazole to the target amine is the final and often delicate step. Reductive amination is a powerful and common method.[10]

Q1: My reductive amination yield is low. What's going wrong?

A1: Reductive amination is a one-pot reaction that involves the formation of an imine (or enamine) followed by its reduction.[5] Low yields often point to issues with imine formation or competitive reduction of the starting ketone.

  • Imine Formation:

    • This step is an equilibrium. To drive it forward, removal of water is beneficial. Adding molecular sieves to the reaction can significantly improve the formation of the imine intermediate.

    • The pH is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine nucleophile excessively. A common practice is to add a small amount of acetic acid.[11]

  • Choice of Reducing Agent:

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is selective for reducing the protonated imine over the ketone starting material at acidic pH.[4][12]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the preferred modern reagent. It is less toxic than NaBH₃CN and is particularly effective in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[12] It does not require strictly acidic conditions.

    • Sodium Borohydride (NaBH₄): This can be used, but it will readily reduce the starting ketone.[12] If using NaBH₄, it's crucial to allow sufficient time for the imine to form before adding the reducing agent.[4][11]

G Problem Low Yield in Reductive Amination Cause1 Poor Imine Formation Problem->Cause1 Cause2 Ketone Reduction Problem->Cause2 Cause3 Wrong Reducing Agent Problem->Cause3 Solution1a Add Molecular Sieves (Removes H₂O) Cause1->Solution1a Solution1b Optimize pH (Add Acetic Acid) Cause1->Solution1b Solution2 Use Imine-Selective Reagent (e.g., NaBH₃CN) Cause2->Solution2 Solution3 Switch to STAB (NaBH(OAc)₃) Cause3->Solution3

Caption: Troubleshooting logic for reductive amination.

Q2: I am observing over-alkylation or side products in my final amine product.

A2: This can happen if the newly formed primary amine reacts with another molecule of the ketone, eventually leading to a secondary amine.

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or ammonium chloride) to ensure the ketone is more likely to react with the ammonia source rather than the product amine.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes minimize side reactions.

  • Alternative Route: Oxime Reduction: An alternative to reductive amination is to first convert the ketone to an oxime using hydroxylamine (NH₂OH). The oxime can then be reduced to the primary amine using various reducing agents (e.g., H₂/Pd, LiAlH₄, or Na/EtOH). This two-step process often provides a cleaner product by avoiding the possibility of over-alkylation.

Optimized Protocol Example

This section provides a representative, step-by-step protocol for the final stage of the synthesis: the conversion of 2-methyl-5-acetyl-1,3-thiazole to the target amine via reductive amination using STAB.

Protocol: Reductive Amination of 2-Methyl-5-acetyl-1,3-thiazole

Reagent/MaterialM.W.AmountMolesEq.
2-Methyl-5-acetyl-1,3-thiazole141.191.0 g7.07 mmol1.0
Ammonium Acetate (NH₄OAc)77.085.45 g70.7 mmol10.0
Sodium Triacetoxyborohydride (STAB)211.942.25 g10.6 mmol1.5
Dichloroethane (DCE)-35 mL--
Methanol (MeOH)-5 mL--

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-acetyl-1,3-thiazole (1.0 g, 7.07 mmol) and ammonium acetate (5.45 g, 70.7 mmol).

  • Solvent Addition: Add dichloroethane (35 mL) and methanol (5 mL) to the flask. Stir the suspension at room temperature for 30 minutes. The methanol is added to help with the solubility of the ammonium salt.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.25 g, 10.6 mmol) to the suspension in portions over 10 minutes. Note: The reaction may bubble slightly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone has been consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH) containing 1% triethylamine to prevent the amine from streaking on the column.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health (NIH). [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent Development in the Synthesis of Thiazoles. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Reagents and... (n.d.). ResearchGate. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Asian Publication Corporation. [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. [Link]

  • Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2025, August 6). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis Online. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

Sources

Technical Support Center: Purification Strategies for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. This document provides field-proven insights and troubleshooting strategies for researchers, chemists, and drug development professionals encountering challenges in isolating this valuable chemical intermediate. The guidance herein is structured to address specific experimental issues in a direct question-and-answer format, emphasizing the causal logic behind each procedural choice.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting purification, it is critical to understand the physicochemical properties of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, as these characteristics dictate the most effective separation strategies.

Q1: What are the key chemical properties of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine that influence its purification?

A1: The purification strategy is primarily governed by three key features of the molecule's structure:

  • Primary Aliphatic Amine: The (-CH₂-NH₂) group is a moderately strong base (a typical pKa for a primary amine's conjugate acid is ~10-11). This basicity is the most powerful handle for purification. It allows the molecule to be selectively protonated and deprotonated, enabling its transfer between aqueous and organic phases.

  • Heterocyclic Thiazole Ring: The thiazole ring contributes to the molecule's overall polarity. The nitrogen and sulfur heteroatoms can participate in hydrogen bonding, which influences solubility and interaction with chromatographic stationary phases. The ring system is generally stable but can be sensitive to very harsh acidic or basic conditions, which should be considered during workup.[1]

  • Potential for Salt Formation: Due to its basic nature, the amine readily reacts with acids to form salts, such as the dihydrochloride salt.[2] These salts are often crystalline solids with significantly different solubility profiles from the free-base form, which may be an oil or low-melting solid. This property is invaluable for purification by recrystallization.

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Issue 1: Crude product is contaminated with non-basic or weakly basic impurities.
  • Problem: Your crude reaction mixture, when analyzed by HPLC or NMR, shows significant peaks corresponding to unreacted starting materials (e.g., halo-ketones), neutral by-products, or other non-amine contaminants.

  • Solution: Acid-Base Extraction.

    • Causality: This classical technique leverages the basicity of the target amine. By washing an organic solution of the crude product with aqueous acid, the amine is protonated (R-NH₂ → R-NH₃⁺), rendering it water-soluble and pulling it into the aqueous phase. Neutral or acidic impurities remain in the organic layer, which can then be discarded. Subsequent basification of the aqueous layer regenerates the free amine (R-NH₃⁺ → R-NH₂), allowing it to be extracted back into a fresh organic solvent.[3][4] This provides a robust, scalable, and cost-effective initial purification step.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) (2-3 times). Collect the aqueous layers.

  • Back-Extraction (Optional): Wash the combined acidic aqueous layers with a small amount of fresh EtOAc or DCM to remove any residual neutral impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 5M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is >10. Ensure the solution remains cool.

  • Product Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., EtOAc or DCM) (3-4 times). The free amine product will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified, free-base amine.

Issue 2: Poor separation or significant peak tailing during silica gel column chromatography.
  • Problem: When attempting purification by flash chromatography on silica gel, the product streaks badly (tails), co-elutes with impurities of similar polarity, or shows poor resolution.

  • Solution: Optimized Flash Column Chromatography.

    • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly and non-specifically with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as tailing. To counteract this, a small amount of a volatile basic modifier is added to the eluent.[3] This modifier (e.g., triethylamine) competes with the product for the acidic sites on the silica, resulting in sharper peaks and improved separation.

  • Eluent System Selection:

    • Choose a solvent system based on the product's polarity, typically a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes.

    • Crucially, add 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide to the polar solvent (e.g., MeOH or EtOAc) before preparing the eluent mixtures.

  • Column Packing: Pack the silica gel column using the initial, least polar eluent mixture (containing the basic modifier).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent. For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Run the column using a shallow gradient to maximize separation. For example:

    • 0% to 5% MeOH in DCM (+1% TEA) over 10 column volumes.

    • 5% to 10% MeOH in DCM (+1% TEA) over 10 column volumes.

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate or ninhydrin) to visualize the amine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Issue 3: Final product requires higher purity, or the free-base is an oil and difficult to handle.
  • Problem: After initial purification, trace impurities remain. The isolated free amine is an oil, making accurate weighing and storage problematic due to potential degradation (e.g., reaction with atmospheric CO₂).

  • Solution: Dihydrochloride Salt Formation and Recrystallization.

    • Causality: Converting the liquid or low-melting free-base amine into its dihydrochloride salt typically yields a stable, free-flowing crystalline solid.[5] The process of crystallization is itself a highly effective purification step, as impurities are often excluded from the growing crystal lattice. Recrystallizing the salt from a suitable solvent system can therefore significantly enhance purity.[6]

  • Salt Formation:

    • Dissolve the purified free-base amine in a minimal amount of a suitable solvent like isopropanol (IPA) or absolute ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. Typically, 2.0-2.2 equivalents of HCl are used.

    • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the crystallization solvent to remove soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a suitable hot solvent (e.g., IPA, ethanol, or a mixture like ethanol/ether) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Section 3: Data Presentation and Workflow Visualization

Table 1: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Contamination with non-basic compoundsIncomplete reaction; neutral or acidic by-products.Primary: Acid-Base Extraction (Protocol 1)
Peak tailing in chromatographyStrong interaction of the basic amine with acidic silica gel.Add a basic modifier (e.g., 1% TEA) to the eluent (Protocol 2).
Co-elution of impuritiesImpurities have similar polarity to the product (e.g., regioisomers).Use a shallow gradient in chromatography; consider preparative HPLC.
Product is an oil; trace impurities remainInherent physical state of the free-base; insufficient purity for downstream use.Convert to a solid salt and recrystallize (Protocol 3).
Table 2: Analytical Techniques for Purity Assessment
TechniquePurposeKey Indicators of Purity
TLC Monitor reactions and column fractions.A single, well-defined spot.
HPLC/UPLC Quantify final purity.[7][8]A single major peak with >95% area.
¹H & ¹³C NMR Confirm chemical structure and identify impurities.Correct chemical shifts, integration values, and absence of unassignable signals.
LC-MS Confirm molecular weight.A major peak in the chromatogram with the correct mass-to-charge ratio (M+H)⁺.
Visual Workflows

PurificationDecisionTree Start Crude Product Q1 Major impurities non-basic? Start->Q1 A1_Yes Acid-Base Extraction (Protocol 1) Q1->A1_Yes Yes Q2 Impurities separable by polarity? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimized Column Chromatography (Protocol 2) Q2->A2_Yes Yes Q3 Need higher purity or solid form? Q2->Q3 No (Consider Prep HPLC) A2_Yes->Q3 A3_Yes Salt Formation & Recrystallization (Protocol 3) Q3->A3_Yes Yes End Pure Product Q3->End No A3_Yes->End

Caption: Decision tree for selecting a purification strategy.

AcidBaseWorkflow cluster_org Organic Phase cluster_aq Aqueous Phase Crude Crude Mixture in EtOAc WashHCl Wash with 1M HCl Crude->WashHCl Neutral Neutral/Acidic Impurities in EtOAc (Discard) Final Pure Free Base in EtOAc Protonated Product as R-NH₃⁺Cl⁻ in 1M HCl Basify Add 5M NaOH to pH > 10 Protonated->Basify Basified Product as R-NH₂ in basic soln (pH > 10) ExtractEtOAc Extract with fresh EtOAc Basified->ExtractEtOAc WashHCl->Neutral WashHCl->Protonated Basify->Basified ExtractEtOAc->Final

Caption: Workflow for acid-base extraction purification.

References

  • Angew. Chem. Int. Ed.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ISRN Organic Chemistry. [Link]

  • BRD4/CBP M&M Supporting Inform
  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Hi, Can anyone help me to isolate my compound from aqueous solution? (2015). ResearchGate. [Link]

  • 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. American Elements. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ResearchGate. [Link]

  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem, National Institutes of Health. [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

  • Process for the preparation of 2-methylthiazole-5-carboxylates. (1999).
  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. [Link]

  • Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. (2023). Acta Crystallographica Section E, National Institutes of Health. [Link]

  • Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (2013).
  • Synthesis and biological profile of 2,3-dihydro[7][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules. [Link]

Sources

stability issues and degradation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity of your results.

I. Compound Stability Profile: At a Glance

This table summarizes the known and predicted stability characteristics of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine under various stress conditions. This information is critical for designing experiments and interpreting results.

Stress ConditionPredicted StabilityPotential Degradation ProductsKey Considerations
Acidic Hydrolysis Moderately StablePotential for N-protonation, minimal degradation expected.Use of strong acids and high temperatures may lead to minor degradation over extended periods.
Basic Hydrolysis Moderately StableMinimal degradation of the core structure is anticipated.The primary amine can act as a base.
Oxidation SusceptibleN-oxides, sulfoxides, and ring-opened products.Avoid strong oxidizing agents and exposure to air for prolonged periods.
Photodegradation SusceptibleRing cleavage and rearrangement products.[1][2]Protect from direct sunlight and UV radiation.[1][2]
Thermal Degradation Generally StableDecomposition at very high temperatures.Stable under typical laboratory reaction conditions (up to ~100 °C).
Solvent Stability (DMSO) Caution AdvisedPotential for solvent-adducts and degradation over time.Prepare fresh solutions in DMSO and store at low temperatures for short periods.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential issues encountered during the use of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Q1: What are the optimal storage conditions for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine to ensure its long-term stability?

A1: To maintain the integrity of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended for long-term storage. The primary amine functionality makes the compound susceptible to oxidation and reaction with atmospheric carbon dioxide.

Q2: I am observing unexpected side products in my reaction involving this amine. What could be the cause?

A2: The presence of unexpected side products can often be attributed to the degradation of the starting material or side reactions of the amine. The primary amine is a good nucleophile and can participate in various reactions.[3] Consider the following possibilities:

  • Degradation of the Starting Material: Verify the purity of your 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine stock using a suitable analytical method like HPLC or NMR before use.

  • Reaction with Solvents: Certain solvents can be problematic. For example, prolonged storage in DMSO can lead to degradation. If using carbonyl-containing solvents (e.g., acetone), be aware of potential imine formation.

  • Oxidation: If your reaction is sensitive to oxidation, ensure it is performed under an inert atmosphere. The thiazole ring's sulfur atom and the primary amine are both susceptible to oxidation.

  • Dimerization/Polymerization: Under certain conditions, primary amines can undergo side reactions leading to dimers or oligomers.

Q3: My analytical results (HPLC, NMR) of the compound show impurities. What are the likely sources of these impurities?

A3: Impurities can arise from both the synthesis of the compound and its subsequent degradation.

  • Synthetic Impurities: The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine may involve precursors and reagents that could be carried over as impurities if not properly removed during purification. Common synthetic routes for similar thiazoles often involve the reaction of α-haloketones with thiourea or its derivatives.[4][5] Incomplete reactions or side reactions during this process can lead to impurities.

  • Degradation Products: As outlined in the stability profile, the compound can degrade under specific conditions. Oxidative and photodegradation products are the most likely impurities to form during storage and handling.

Q4: How can I monitor the stability of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in my experimental setup?

A4: A stability-indicating analytical method is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust approach.[6][7][8][9] The method should be able to separate the parent compound from its potential degradation products. Periodically analyzing your stock solutions and reaction aliquots will provide a clear picture of the compound's stability over time.

III. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when working with 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Observed Issue Potential Cause Recommended Action
Low Reaction Yield 1. Degraded Starting Material: The amine may have degraded during storage. 2. Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be ideal. 3. Side Reactions: The amine may be participating in unintended reactions.1. Verify Purity: Analyze the starting material by HPLC or NMR. 2. Optimize Conditions: Conduct small-scale experiments to optimize reaction parameters. 3. Inert Atmosphere: Run the reaction under an inert atmosphere to prevent oxidation.
Inconsistent Results 1. Variable Purity of Amine: Different batches may have varying purity. 2. Light-Induced Degradation: Exposure to light may be causing degradation. 3. Solution Instability: The amine may be degrading in the reaction solvent over time.1. Characterize Each Batch: Do not assume consistent purity between batches. 2. Protect from Light: Use amber vials or cover glassware with aluminum foil. 3. Use Fresh Solutions: Prepare solutions of the amine immediately before use.
Appearance of Unknown Peaks in Chromatogram 1. Degradation: The compound is degrading under the experimental or storage conditions. 2. Contamination: Contamination from glassware, solvents, or other reagents.1. Conduct Forced Degradation Studies: Intentionally degrade the compound to identify potential degradation products. 2. Run Blanks: Analyze blank samples (solvents, reagents) to identify sources of contamination.

IV. Mechanistic Insights into Degradation Pathways

Understanding the potential degradation pathways of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is essential for mitigating stability issues. The following diagrams illustrate the predicted degradation mechanisms based on the known chemistry of thiazoles and primary amines.

A. Oxidative Degradation

The presence of a primary amine and a sulfur atom in the thiazole ring makes the molecule susceptible to oxidation.

G cluster_0 Oxidative Stress Amine 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine N_Oxide N-Oxide Derivative Amine->N_Oxide Oxidation of Amine Sulfoxide Thiazole S-Oxide Amine->Sulfoxide Oxidation of Sulfur Ring_Cleavage Ring-Opened Products Sulfoxide->Ring_Cleavage Further Oxidation

Caption: Predicted Oxidative Degradation Pathways.

B. Photodegradation

Thiazole rings are known to undergo photochemical reactions, including ring cleavage, upon exposure to UV radiation.[1][2]

G cluster_1 Photolytic Stress (UV Radiation) Amine 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Excited_State Excited State Amine->Excited_State UV Absorption Ring_Cleavage Thiazole Ring Cleavage Excited_State->Ring_Cleavage Bond Fission Rearrangement Rearranged Products Ring_Cleavage->Rearrangement Isomerization

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this promising heterocyclic amine. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure reproducible and accurate experimental outcomes.

I. Compound Overview & Intrinsic Solubility Profile

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine possesses a primary aliphatic amine and a substituted thiazole ring. This structure imparts characteristics that directly influence its solubility:

  • The Thiazole Ring: The heterocyclic core is relatively rigid and hydrophobic, which can contribute to strong crystal lattice energy and low aqueous solubility.[1]

  • The Primary Amine (pKa-dependent): The ethanamine side chain contains a basic nitrogen atom. This is the key to manipulating solubility. In its neutral (free base) form, the compound's solubility in aqueous media is expected to be limited. However, protonation of this amine group under acidic conditions will form a highly polar, and therefore much more water-soluble, ammonium salt.[2][3][4][5]

This dual nature—hydrophobic core and ionizable handle—is the basis for the troubleshooting strategies outlined below.

II. Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during experimental work.

Problem 1: My compound won't dissolve in aqueous buffer for a biological assay.

Cause: You are likely attempting to dissolve the compound in its free base form in a neutral or alkaline (pH ≥ 7.5) buffer. In this state, the primary amine is not protonated, and the compound's low intrinsic solubility dominates.

Solution: pH Modification and Salt Formation.

The most effective strategy is to protonate the primary amine to form a soluble salt in situ or to use a pre-formed salt version of the compound. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0, meaning they are significantly protonated and more soluble at physiological pH and below.[6][7]

Step-by-Step Protocol: Preparing an Aqueous Solution via pH Adjustment

  • Weigh the Compound: Accurately weigh the required amount of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (free base) in a sterile container.

  • Initial Suspension: Add a small volume of purified water or your target buffer (e.g., PBS pH 7.4) to create a slurry or suspension. Do not expect it to dissolve at this stage.

  • Acidification: While stirring, add 0.1 M or 1 M hydrochloric acid (HCl) dropwise. The goal is to lower the pH of the solution.

  • Monitor Dissolution: Continue adding acid and stirring until the compound completely dissolves. The solution should become clear. This indicates the formation of the soluble hydrochloride salt.

  • pH Adjustment: Carefully adjust the pH back up to the desired final experimental pH using a suitable base (e.g., 0.1 M NaOH). Be cautious: if you raise the pH too high (typically >8.0), the compound may precipitate back into its less soluble free base form. The final pH should be at least 1.5-2 units below the compound's pKa to maintain solubility.

  • Final Volume: Bring the solution to the final target volume with your assay buffer.

  • Sterilization: If required, filter-sterilize the final solution using a 0.22 µm syringe filter compatible with your final solution composition.

G

Problem 2: I need to make a high-concentration stock solution in an organic solvent.

Cause: While the compound is an amine, its thiazole core gives it sufficient non-polar character to be soluble in many common organic solvents. The choice of solvent depends on the desired concentration and downstream application compatibility.

Solution: Co-Solvent Selection.

Using a polar aprotic co-solvent is the most common and effective method for creating high-concentration stock solutions for in vitro screening.[8]

Recommended Co-solvents & Considerations

Co-SolventRecommended Max. Stock Conc. (Typical)Max. Final Assay Conc. (Typical)Key Considerations
DMSO 10-50 mM< 0.5%The universal standard. Ensure the final concentration is non-toxic to your cell line or assay system.
Ethanol (EtOH) 5-20 mM< 1.0%Good alternative to DMSO. Can be less cytotoxic for some applications.
DMF 10-50 mM< 0.5%Similar to DMSO, but may have different effects on certain assays.
Methanol (MeOH) 5-20 mM< 0.5%More volatile than other options. Can be useful but may be more cytotoxic.

Step-by-Step Protocol: Preparing an Organic Stock Solution

  • Weigh Compound: Weigh the 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine into a suitable vial (e.g., amber glass vial).

  • Add Solvent: Add the appropriate volume of your chosen solvent (e.g., 100% DMSO) to achieve the target stock concentration.

  • Facilitate Dissolution: Vortex the vial thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can help break down crystals and accelerate dissolution.[8]

  • Inspect: Ensure the solution is clear and free of any particulate matter before storing.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

III. Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock into aqueous buffer?

A1: This is a common issue known as "crashing out" and occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.[1] Even though the DMSO keeps it in solution at a high concentration, once diluted into a predominantly aqueous environment where DMSO is no longer the primary solvent, the compound's inherent low water solubility takes over. To resolve this, either lower the final concentration in your assay or ensure the assay buffer pH is sufficiently acidic to protonate the amine and increase its aqueous solubility.

Q2: I have the hydrochloride (HCl) salt form of the compound. How does that change my procedure?

A2: If you have a pre-formed salt (e.g., the dihydrochloride), your job is much easier for aqueous solutions.[9][10] The salt form is designed for enhanced water solubility.[11][12][13] You should be able to dissolve it directly in neutral aqueous buffers like PBS without the need for pH adjustment. For organic stocks, the salt form may have lower solubility in non-polar solvents compared to the free base, but it should still be readily soluble in polar solvents like DMSO or methanol.

Q3: Can I use other acids besides HCl to make a salt?

A3: Absolutely. While hydrochloride salts are most common, other counter-ions can be used and may offer advantages in terms of crystallinity, stability, or hygroscopicity.[13] Common alternatives for forming salts with basic amines include sulfuric acid (sulfates), phosphoric acid (phosphates), methanesulfonic acid (mesylates), or tartaric acid (tartrates). The choice of the counter-ion is a key step in pharmaceutical development to optimize the drug's properties.[11][12]

Q4: My assay is sensitive to pH changes and organic solvents. Are there other options?

A4: Yes. If both pH modification and co-solvents are incompatible with your experimental system, you can explore advanced formulation strategies. The most common for research settings is the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophobic inner core and a hydrophilic exterior. They can encapsulate the hydrophobic thiazole portion of your molecule, forming an inclusion complex that has significantly greater apparent water solubility.[8][14] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective choice.[14]

G

IV. References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Stahl, P. H., & Nakano, M. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Die Pharmazie - An International Journal of Pharmaceutical Sciences, 65(3), 155-159. [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. Note: While this source discusses cocrystals, the principles of solubility enhancement are relevant. A direct URL to the full text may require a subscription; a general link to the journal is provided. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Clark, J. (2015). Solubility and pH of amines. Chemguide. [Link]

  • Purdue University College of Pharmacy. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

  • McCutcheon, C. M., & Johnson, D. C. (1981). U.S. Patent No. 4,290,815. Washington, DC: U.S. Patent and Trademark Office.

  • de Cássia Ribeiro, T., et al. (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(8), 1631-1689. [Link]

  • Hunt, I. (n.d.). CHAPTER 7 AMINES. University of Calgary. [Link] (Note: Original source appears to be from a university course page based on the textbook "Organic Chemistry" by Francis A. Carey).

  • AnyLearn. (n.d.). Learn Amines In Pharmaceuticals - Interactive Tutorial. [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 17(4), 451-458. [Link]

  • Garcia, J. F., et al. (2019). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. International Journal of Greenhouse Gas Control, 83, 156-167. [Link]

  • Zuniga, J., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies, 16(15), 5678. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 23.1. Properties of amines. [Link]

  • Herrero, R., et al. (2023). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Chemical Engineering Journal, 451, 138622. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem Compound Database. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. [Link]

  • AA Blocks. (n.d.). 2138227-14-0 | 2-{5-[(methylamino)methyl]-1,3-thiazol-2-yl}ethan-1-amine. [Link]

  • American Elements. (n.d.). 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. [Link]

  • AA Blocks. (n.d.). 2228801-78-1 | 2-({5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}oxy)ethan-1-amine. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). [Link]

Sources

Technical Support Center: Optimization of Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of thiazole synthesis, a cornerstone in medicinal chemistry.[1][2] Thiazole and its derivatives are integral components of numerous natural products and synthetic drugs, including vitamin B1 (thiamine) and various pharmaceuticals with antimicrobial, antiretroviral, and antifungal properties.[1][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work, with a primary focus on the widely utilized Hantzsch thiazole synthesis.[4][5]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during thiazole synthesis, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Product Yield

A diminished or absent yield is one of the most frequent challenges. The root cause often lies in the reactants' quality, reaction conditions, or the work-up procedure.

Troubleshooting Steps:

  • Verify Starting Material Purity: The integrity of your starting materials is paramount. Impurities in the α-haloketone or the thioamide can lead to undesired side reactions, consuming reactants and complicating purification.[6]

    • Recommendation: Confirm the purity of your reactants using techniques like NMR or melting point analysis. For instance, 2-aminothiophenol, a precursor for benzothiazoles, is susceptible to oxidation, which can significantly reduce yields.[6] The formation of a yellow disulfide dimer precipitate is an indicator of oxidation.[6] Always use freshly purified starting materials.

  • Optimize Reaction Conditions:

    • Temperature: This is a critical parameter. While some Hantzsch syntheses can proceed at room temperature, many necessitate heating.[7] If you are conducting the reaction at ambient temperature, consider gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in an appropriate solvent may be required.[7] Conversely, excessive heat can cause decomposition and the formation of byproducts.[7]

    • Reaction Time: The reaction may not have reached completion. Monitor its progress using Thin Layer Chromatography (TLC).[7] If starting materials are still present after the initially planned duration, extend the reaction time.[7]

    • Solvent Selection: The choice of solvent significantly influences the reaction rate and yield.[6][7] Alcohols such as ethanol and methanol are commonly employed and often yield good results.[7] In some instances, a solvent mixture, like ethanol/water, can enhance yields.[7][8] For microwave-assisted syntheses, polar solvents are generally effective.[7]

  • Evaluate the Work-up Procedure:

    • Product Precipitation: The thiazole product is frequently precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[7][9] Ensure the pH is sufficiently basic to neutralize any acid formed during the reaction and to facilitate product precipitation.[7][10]

    • Extraction: If the product fails to precipitate, it might be soluble in the work-up solution. In such cases, extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary.[7]

Issue 2: Formation of Multiple Products (Side Reactions)

The appearance of unexpected spots on a TLC plate indicates the formation of side products, a common source of reduced yield and purification challenges.

Troubleshooting Steps:

  • Isomeric Byproduct Formation: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[6][11]

    • Recommendation: Consider performing the reaction under neutral or basic conditions to favor the formation of the desired product.[6]

  • Condensation Byproducts: The formation of bis-thiazoles or other condensation byproducts can occur, particularly with incorrect stoichiometry of reactants.[6]

    • Recommendation: Carefully control the stoichiometry of your reactants. Monitoring the reaction by TLC can help in the early identification of multiple product formation.[6]

Visualizing the Troubleshooting Workflow

To aid in diagnosing issues with low yield, the following flowchart outlines a systematic approach to troubleshooting.

Troubleshooting Low Yield in Thiazole Synthesis start Low or No Yield Observed check_reactants Verify Purity of Starting Materials (α-haloketone, thioamide) start->check_reactants check_conditions Optimize Reaction Conditions check_reactants->check_conditions If reactants are pure sub_conditions_temp Adjust Temperature (Gentle heating or reflux) check_conditions->sub_conditions_temp sub_conditions_time Extend Reaction Time (Monitor via TLC) check_conditions->sub_conditions_time sub_conditions_solvent Change Solvent or Use a Mixture check_conditions->sub_conditions_solvent check_workup Evaluate Work-up Procedure sub_workup_precip Ensure Sufficiently Basic pH for Precipitation check_workup->sub_workup_precip sub_workup_extract Perform Solvent Extraction if Product is Soluble check_workup->sub_workup_extract sub_conditions_temp->check_workup sub_conditions_time->check_workup sub_conditions_solvent->check_workup end_success Improved Yield sub_workup_precip->end_success sub_workup_extract->end_success Hantzsch Thiazole Synthesis Mechanism reactants α-Haloketone + Thioamide sn2 SN2 Attack by Sulfur reactants->sn2 intermediate1 Intermediate Formation sn2->intermediate1 cyclization Intramolecular Cyclization (N attacks C=O) intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product Thiazole Product dehydration->product

Sources

identification and minimization of byproducts in 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic amine. As a key building block in pharmaceutical development, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis, focusing on the identification and minimization of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine?

The most prevalent and robust method for constructing the 2-methylthiazole core is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this typically means reacting thioacetamide with a 4-substituted-1-halobutan-2-one. The ethylamine side chain is usually introduced via a precursor, such as a protected amine or a group that can be converted to an amine in a subsequent step (e.g., a cyano or nitro group).

A common strategy involves the following key transformations:

  • Hantzsch Cyclization: Reaction of thioacetamide with a suitable α-haloketone (e.g., 1-chloro-4-phthalimidobutan-2-one) to form the protected thiazole intermediate.

  • Deprotection: Removal of the protecting group (e.g., hydrazine-mediated cleavage of a phthalimide group) to liberate the final primary amine.

Controlling the reaction conditions during the Hantzsch cyclization is critical for minimizing side reactions and maximizing yield.

Q2: Why is strict byproduct control so critical for this specific amine in a drug development context?

In drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable for several reasons:

  • Biological Activity: Structural isomers or related byproducts can have different pharmacological profiles. They may be inactive, less active, or exhibit an entirely different, potentially harmful, activity.

  • Toxicity and Safety: Impurities can be toxic or generate toxic metabolites. Regulatory agencies like the FDA require stringent characterization and control of any impurity present at levels above a specified threshold (typically >0.1%).

  • Reproducibility: The presence of variable levels of impurities can lead to inconsistent results in biological assays and unpredictable clinical outcomes.

  • Process Control: Byproducts are often indicators of an unstable or poorly controlled process. Identifying them helps in optimizing the reaction for safety, scalability, and cost-effectiveness.

Q3: What are the most critical reaction parameters to monitor during the Hantzsch synthesis step?

The Hantzsch synthesis, while generally high-yielding, is sensitive to several parameters that can influence the byproduct profile:

  • Temperature: Exothermic reactions can lead to runaway conditions and the formation of degradation products. Careful temperature control is essential.

  • Stoichiometry: The molar ratio of the thioamide to the α-haloketone should be carefully controlled. An excess of either reactant can lead to specific side products.

  • Solvent and pH: The choice of solvent (often ethanol) affects reactant solubility and reaction rate. The pH is also crucial; while the reaction is often performed under neutral or slightly basic conditions, strongly acidic conditions can promote the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[3]

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is vital to ensure it proceeds to completion without significant product degradation over time.[4]

Troubleshooting Guide: Byproduct Identification & Minimization

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My reaction yield is consistently low, and TLC shows multiple spots.

Question: I am performing the Hantzsch cyclization and observing a low yield of the desired thiazole intermediate, with significant amounts of starting material and other spots on my TLC plate. What are the likely causes and solutions?

Answer: Low yield is often a symptom of incomplete reaction or competing side reactions. Let's diagnose the potential causes.

  • Possible Cause A: Incomplete Reaction

    • Causality: The reaction may not have reached completion due to insufficient time, low temperature, or poor solubility of reactants.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use HPLC or GC-MS for quantitative analysis, as TLC can be misleading. Track the disappearance of the limiting reagent.

      • Increase Reaction Time/Temperature: Cautiously increase the reaction time. If the reaction is stalling, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can improve the rate. Be mindful that excessive heat can promote byproduct formation.

      • Improve Solubility: If reactants are not fully dissolved, consider a different solvent system or a co-solvent to ensure a homogeneous reaction mixture.

  • Possible Cause B: Dimerization of the α-Haloketone

    • Causality: α-Haloketones can self-condense under basic conditions, a common side reaction that consumes the starting material.

    • Troubleshooting Steps:

      • Control the Base: If a base is used, ensure it is added slowly and at a controlled temperature to avoid localized high concentrations.

      • Order of Addition: Consider adding the α-haloketone slowly to the solution of the thioamide, rather than the other way around. This maintains a low instantaneous concentration of the α-haloketone, disfavoring self-condensation.

  • Workflow for Diagnosing Low Yield

    G start Low Yield Observed check_completion Analyze Reaction Mixture (HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete >10% Starting Material Remains side_reactions Side Reactions Dominant check_completion->side_reactions <10% Starting Material, High Impurities solution_incomplete Increase Time/Temp Improve Solubility incomplete->solution_incomplete solution_side Optimize Stoichiometry Control Base Addition Adjust Temp side_reactions->solution_side

    Troubleshooting workflow for low reaction yield.
Problem 2: My mass spectrum shows a peak with the same mass as my product, but it has a different retention time and NMR spectrum.

Question: I have isolated an impurity with the same molecular weight as my target product. How can I identify it and prevent its formation?

Answer: The presence of an isomer is a common challenge in heterocyclic synthesis. In the context of the Hantzsch synthesis, there are two primary suspects.

  • Possible Cause A: Regioisomer Formation

    • Causality: While the reaction between thioacetamide and a 1-halo-4-aminobutan-2-one derivative is generally regioselective, alternative cyclization pathways can sometimes lead to the formation of a 4-substituted thiazole instead of the desired 5-substituted one. This is less common but possible if reaction conditions are not optimal.

    • Identification: 2D NMR techniques (like HMBC and NOESY) are invaluable for confirming connectivity. The coupling patterns and chemical shifts of the thiazole ring protons are distinct for different substitution patterns.[5]

  • Possible Cause B: Tautomeric Isomer (e.g., Dihydrothiazole)

    • Causality: Under certain conditions, particularly acidic ones, the reaction can yield a 3-substituted 2-imino-2,3-dihydrothiazole instead of the corresponding 2-aminothiazole.[3] While our target is not a 2-aminothiazole, analogous cyclization mechanisms can lead to stable, isomeric dihydrothiazole byproducts.

    • Identification: These isomers can be distinguished by IR spectroscopy (presence of a C=N exocyclic double bond) and 1H NMR, where the chemical shifts of the ring protons and substituents will differ significantly from the aromatic thiazole product.[3]

    • Minimization: Maintain a neutral or slightly basic pH during the reaction. Avoid strong acids, as they have been shown to promote the formation of these isomers.

  • Pathways to Product vs. Byproduct

    G reactants Thioacetamide + α-Haloketone Precursor intermediate Thioether Intermediate reactants->intermediate S-Alkylation product Desired Product 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine intermediate->product Cyclization/ Dehydration (Neutral pH) isomer Isomeric Byproduct (e.g., Dihydrothiazole) intermediate->isomer Alternative Cyclization (Acidic pH)

    Simplified reaction pathways.

Data Summary and Protocols

Table 1: Common Byproducts and Their Analytical Signatures
Byproduct ClassPotential Structure/FormulaIdentification MethodKey Signature
Unreacted Starting Material Thioacetamide (C₂H₅NS)GC-MS, LC-MSExpected molecular ion (m/z 75).
Incomplete Cyclization Thioether IntermediateLC-MSMass corresponding to [Thioacetamide + Haloketone - HBr/HCl].
Isomeric Impurity C₆H₁₀N₂SHPLC, Chiral HPLCSame mass as product (m/z 142), but different retention time.
Over-Alkylation Product + Alkylating AgentLC-MSMass corresponding to [Product + Alkyl Group].
Oxidized Byproduct Thiazole N-oxideLC-MS, NMRMass is +16 Da compared to the product. Downfield shift of ring protons in ¹H NMR.
Protocol 1: General HPLC-MS Method for In-Process Control

This protocol provides a starting point for monitoring reaction progress and identifying impurities. It should be optimized for your specific system.

  • Instrumentation: HPLC system coupled with a mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Equilibrate at 5% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan for expected masses of product (m/z 143 for [M+H]⁺) and potential byproducts.

Protocol 2: Sample Purification by Acid-Base Extraction

This technique is effective for separating the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with aqueous acid (e.g., 1 M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or analyzed for neutral byproducts.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or NaHCO₃) until the solution is basic (pH > 10). This will deprotonate the amine salt, causing the free amine product to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., dichloromethane). The purified amine product will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

By systematically applying these diagnostic and purification strategies, researchers can effectively identify and minimize byproducts, leading to a more robust and efficient synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Centurion University of Technology and Management. Thiazole. Available from: [Link]

  • ResearchGate. Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]

  • ACS Publications. Analytical Chemistry 1956 Vol.28 no.4. Available from: [Link]

  • American Elements. 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. Available from: [Link]

  • ResearchGate. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

Sources

Technical Support Center: Analytical Methods for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges encountered during the detection and quantification of this polar basic compound.

Introduction to the Analyte and its Challenges

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a primary amine containing a thiazole moiety. Its structure presents a distinct analytical challenge: high polarity. Polar compounds, particularly basic amines, are notoriously difficult to retain on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns, often leading to poor peak shape and unreliable quantification.[1][2] This guide will explore robust analytical strategies using HPLC, LC-MS/MS, and GC-MS (with derivatization) to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a common first-line approach for purity assessments and content uniformity. However, the polar and basic nature of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine requires careful method development to achieve adequate retention and symmetrical peak shapes.

HPLC: Frequently Asked Questions (FAQs)
  • Q1: Which HPLC column is best suited for this polar amine?

    • A1: Standard C18 columns often provide insufficient retention for highly polar analytes.[1][2] Consider these alternatives:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for retaining very polar compounds. HILIC uses a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[3][4][5][6]

      • "Aqueous" or Polar-Embedded C18 Columns: These are modified reversed-phase columns designed to be stable in highly aqueous mobile phases and provide better retention for polar compounds compared to traditional C18 phases.[2][7]

      • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can be highly effective for charged polar molecules.[1]

  • Q2: What are the ideal mobile phase conditions?

    • A2: Mobile phase composition is critical. For basic amines, pH control is paramount to ensure a consistent ionization state and minimize undesirable interactions with the column.

      • pH: To promote retention on reversed-phase columns and achieve good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For a basic amine, using a low pH (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) will ensure the analyte is fully protonated. Conversely, a high pH (e.g., pH 9-10 with ammonium bicarbonate) can be used with pH-stable columns to analyze the neutral form, which may increase retention on reversed-phase columns.

      • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptanesulfonic acid) to the mobile phase can form a neutral complex with the protonated amine, significantly increasing its retention on a C18 column.[8][9] However, be aware that ion-pairing agents can be difficult to remove from the column and are generally not compatible with mass spectrometry.[1]

  • Q3: My HPLC peaks are tailing severely. What is the cause and how can I fix it?

    • A3: Peak tailing for basic compounds is a classic problem in HPLC.[10][11] The primary cause is secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based column packing material.[10][11]

      • See the troubleshooting guide and decision tree below for a detailed workflow to resolve this issue.

HPLC: Troubleshooting Guide (Q&A Format)
Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing 1. Secondary Silanol Interactions: The protonated amine is interacting with deprotonated silanol groups on the column.[10][11] 2. Mobile Phase pH: The pH is too close to the analyte's pKa, resulting in mixed ionization states.[11] 3. Column Overload: Injecting too much analyte mass.[12]1a. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to fully protonate the analyte and suppress silanol ionization. 1b. Use a High-Purity, End-Capped Column: Modern columns have fewer accessible silanol groups. 1c. Add a Competing Base: Include a small amount of a competing amine like triethylamine (TEA) in the mobile phase to block the active silanol sites. 2. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. 3. Reduce Injection Mass: Dilute the sample or reduce the injection volume.[12]
Shifting Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 2. Mobile Phase Instability: Incorrect preparation, evaporation of the organic component, or temperature fluctuations.[13]1. Increase Equilibration Time: Ensure a stable baseline before injecting. For HILIC, equilibration can be significantly longer than for reversed-phase. 2. Prepare Fresh Mobile Phase Daily: Keep reservoirs capped and use an HPLC oven for temperature control.
No or Low Retention 1. Inappropriate Column Choice: Standard C18 is not retentive enough.[1] 2. Strong Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure ACN in a 95% aqueous mobile phase).1. Switch to HILIC or a Polar-Embedded Column. [3][14] 2. Match Sample Solvent to Mobile Phase: Reconstitute the sample in the initial mobile phase or a weaker solvent.
Visualization: Troubleshooting HPLC Peak Tailing

Below is a logical workflow to diagnose and solve peak tailing for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

G start Peak Tailing Observed check_overload Is peak shape better after 10x sample dilution? start->check_overload overload Issue: Column Overload Solution: Reduce sample concentration. check_overload->overload Yes check_ph Is mobile phase pH > 2 units away from analyte pKa? check_overload->check_ph No adjust_ph Issue: Mixed Ionization State Solution: Adjust mobile phase pH (e.g., add 0.1% Formic Acid). check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes silanol_issue Issue: Secondary Silanol Interactions check_column->silanol_issue Yes old_column Issue: Old/Degraded Column Solution: Replace column. check_column->old_column No silanol_solutions Solutions: 1. Add competing base (e.g., TEA). 2. Switch to a different column   (e.g., HILIC, Polar-Embedded). 3. Use Ion-Pairing Reagent. silanol_issue->silanol_solutions

Caption: Decision tree for troubleshooting HPLC peak tailing.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity quantification, especially in complex matrices like plasma or tissue extracts, LC-MS/MS is the gold standard. The key is to optimize chromatographic separation while ensuring compatibility with the ionization source.

LC-MS/MS: Frequently Asked Questions (FAQs)
  • Q1: Which ionization mode is best for this compound?

    • A1: Given the presence of a primary amine, which is a basic functional group, Electrospray Ionization in Positive Mode (ESI+) is the optimal choice. The amine will readily accept a proton in the acidic mobile phases typically used for LC-MS, forming a stable [M+H]+ ion.[15]

  • Q2: How do I mitigate matrix effects?

    • A2: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major concern in LC-MS/MS bioanalysis.[16][17][18] Strategies to overcome them include:

      • Improved Sample Preparation: Use more selective extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[19][20]

      • Chromatographic Separation: Optimize the LC method to chromatographically separate the analyte from interfering matrix components, particularly phospholipids.

      • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[17]

      • Sample Dilution: A simple but effective method to reduce the concentration of interfering matrix components.

  • Q3: Can I use phosphate buffers with LC-MS?

    • A3: No. Non-volatile buffers like sodium or potassium phosphate will precipitate in the mass spectrometer's source, causing contamination and significant signal loss. Use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium bicarbonate.

LC-MS/MS: Troubleshooting Guide (Q&A Format)
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression / Poor Sensitivity 1. Matrix Effects: Co-eluting matrix components are competing with the analyte for ionization.[16][21] 2. Poor Ionization: Mobile phase is not conducive to forming [M+H]+ ions. 3. Adduct Formation: Analyte is forming adducts (e.g., [M+Na]+) instead of the target [M+H]+ ion.[21]1a. Improve Sample Cleanup: Implement SPE or LLE.[20] 1b. Modify Chromatography: Adjust the gradient to better separate the analyte from the matrix. 1c. Use a SIL-IS: This is the most reliable way to compensate for suppression.[17] 2. Ensure Acidic Mobile Phase: Use 0.1% formic acid to promote protonation. 3. Minimize Sodium Sources: Use high-purity solvents and fresh, clean glassware. If adducts persist, consider monitoring the sodium adduct as the quantitative ion.
Inconsistent Results / High %RSD 1. Sample Preparation Variability: Inconsistent extraction recovery. 2. Carryover: Analyte adsorbing to surfaces in the autosampler or column. 3. Unstable ESI Spray: Clogged or dirty ESI probe, or incorrect source parameters.1. Automate Sample Prep if Possible: Use a validated internal standard to correct for recovery differences. 2. Optimize Autosampler Wash: Use a strong wash solvent (e.g., containing acid and high organic content). 3. Clean the MS Source: Perform routine source cleaning as recommended by the manufacturer. Optimize gas flows and temperatures.[22]
Protocol: Generic LC-MS/MS Method

This protocol provides a starting point for method development.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of a suitable internal standard (e.g., deuterated analyte).

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Conditions:

    • Column: HILIC Column (e.g., Silica, Amide), 2.1 x 50 mm, <3 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 40% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS Conditions:

    • Mode: ESI+

    • MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be based on the loss of the amine group.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's guidelines.

Visualization: LC-MS/MS Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Receive Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike extract Protein Precipitation (or SPE / LLE) spike->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject separate HILIC Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate Peaks detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: General workflow for quantitative LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this polar amine by GC-MS is challenging due to its low volatility and high polarity, which cause poor peak shape and thermal degradation.[23] Therefore, derivatization is mandatory .

GC-MS: Frequently Asked Questions (FAQs)
  • Q1: Why is derivatization necessary for this compound?

    • A1: Derivatization chemically modifies the polar primary amine group (-NH2) into a less polar, more volatile, and more thermally stable functional group. This improves chromatographic performance, resulting in sharper, more symmetrical peaks and enhanced sensitivity.[23][24]

  • Q2: What are the best derivatization reagents for this primary amine?

    • A2: Several types of reagents are effective:

      • Acylation Reagents: Reagents like Pentafluorobenzoyl Chloride (PFBC) or Heptafluorobutyric Anhydride (HFBA) react with the amine to form stable amides. The resulting fluorinated derivatives are highly sensitive for detection by an Electron Capture Detector (ECD) or MS.[25][26]

      • Silylation Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens on the amine with a trimethylsilyl (TMS) group.[23]

      • Chloroformates: Reagents like propyl chloroformate react with the amine to form a carbamate, which is amenable to GC analysis.[27]

GC-MS: Troubleshooting Guide (Q&A Format)
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization 1. Presence of Moisture: Water in the sample or solvent will consume the derivatizing reagent. 2. Incorrect Stoichiometry: Insufficient excess of the derivatization reagent. 3. Suboptimal Reaction Conditions: Incorrect temperature or reaction time.1. Ensure Anhydrous Conditions: Dry the sample extract completely under nitrogen before adding the reagent. Use anhydrous solvents.[26] 2. Increase Reagent Amount: Use a significant molar excess of the derivatizing reagent. 3. Optimize Reaction: Consult literature for the specific reagent, but typical conditions involve heating at 60-80 °C for 30-60 minutes.[23]
Peak Tailing (Post-Derivatization) 1. Active Sites in GC Inlet: The glass inlet liner may have active silanol groups that interact with the derivative. 2. Incomplete Derivatization: Residual underivatized amine is present.1. Use a Deactivated Inlet Liner: A liner specifically treated to be inert is crucial. Perform regular liner maintenance and replacement. 2. Re-optimize Derivatization Reaction: Address the issues listed in the "Incomplete Derivatization" section.

Method Validation

All analytical methods developed for regulatory submission must be validated to demonstrate they are suitable for their intended purpose. Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[28][29][30]

Parameter Purpose
Specificity To ensure the signal measured is unequivocally from the target analyte, free from interference from impurities, degradants, or matrix components.[30]
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical signal over a defined range.
Accuracy To measure the closeness of the test results to the true value (assessed by recovery of spiked samples).
Precision To measure the degree of scatter between a series of measurements (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • Xu, R., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • Dams, R., et al. Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. Available from: [Link]

  • Sagi-Kiss, V., et al. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Chromatography Forum. Amines-Ion Pairing. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Dolan, J.W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • Pocklington, W.D., et al. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Olsen, B.A. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Available from: [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Available from: [Link]

  • SIELC Technologies. Polar Compounds. Available from: [Link]

  • ResearchGate. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Available from: [Link]

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. Available from: [Link]

  • Sagi-Kiss, V., et al. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available from: [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Available from: [Link]

  • ResearchGate. Gas chromatography of amines as various derivatives. Available from: [Link]

  • Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]

  • Jamil, N., et al. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. Available from: [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. Available from: [Link]

  • ResearchGate. Polar compounds separation by HPLC - any thoughts?. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • LCGC. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available from: [Link]

  • Dolan, J.W. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC International. Available from: [Link]

  • Al-Adham, I.S.I., et al. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health. Available from: [Link]

  • myadlm.org. Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Available from: [Link]

Sources

Technical Support Center: Scale-Up Production of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address challenges encountered during laboratory and pilot-plant scale production.

Introduction: The Synthetic Challenge

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges during scale-up, primarily related to reaction control, impurity profiling, and purification. The most common synthetic approach is a multi-step sequence, often beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring. This guide will focus on a representative synthetic route and address the critical control points for successful large-scale production.

General Synthetic Workflow

The production typically involves the formation of a functionalized thiazole intermediate, followed by elaboration of the side chain to introduce the terminal amine.

G cluster_0 Part 1: Thiazole Ring Formation cluster_1 Part 2: Side-Chain Elaboration cluster_2 Part 3: Purification A Thioacetamide C Hantzsch Synthesis A->C B α-Haloketone Ester (e.g., Ethyl 4-chloroacetoacetate) B->C D Ethyl 2-(2-methylthiazol-5-yl)acetate (Intermediate 1) C->D Cyclocondensation E Amidation D->E NH4OH / Heat F 2-(2-Methylthiazol-5-yl)acetamide (Intermediate 2) E->F G Reduction F->G e.g., LiAlH4, BH3 H 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (Final Product) G->H I Purification H->I e.g., Distillation / Salt Formation J High-Purity Product I->J

Caption: General multi-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis (Step 1) is resulting in a low yield. What are the most common contributing factors?

A1: Low yields in the Hantzsch synthesis are a frequent issue, often traceable to several key factors:

  • Reactant Quality: The α-haloketone is susceptible to degradation and self-condensation. Thioamides can also contain impurities. Always use freshly purified starting materials. Verify purity using NMR or melting point analysis before starting the reaction.[1]

  • Reaction Conditions: Overheating can lead to the decomposition of reactants and products.[2] The reaction is often exothermic, and poor temperature control on a larger scale can lead to runaway reactions and byproduct formation. A gradual temperature increase and efficient heat transfer are critical.

  • Stoichiometry: An improper ratio of reactants can limit the yield. A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure the complete conversion of the more expensive α-haloketone.[2]

  • Side Reactions: Under strongly acidic conditions, the Hantzsch synthesis can yield isomeric byproducts.[1] Maintaining a neutral or slightly basic pH can favor the desired product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to identify the formation of multiple products early.[3]

Q2: I am observing a significant, difficult-to-remove impurity in my final product. What could it be?

A2: The most likely impurity is a regioisomer formed during the initial N-alkylation step if an alternative synthetic route is chosen, or from side reactions during the Hantzsch synthesis. For amine products, unreacted starting materials or partially reduced intermediates are also common.

  • Isomeric Impurities: In syntheses involving N-alkylation of a pre-formed thiazole, substitution can occur at different nitrogen atoms, leading to isomers with very similar polarities, making them difficult to separate via standard chromatography.[4]

  • Over-alkylation: In reactions involving alkyl halides, N-alkylation of the product amine can occur, leading to secondary or quaternary amine impurities.[5]

  • Incomplete Reduction: If using a hydride reducing agent (like LiAlH₄) to convert an amide or nitrile to the amine, incomplete reduction can leave residual starting material or intermediate imines/amides.

Q3: The reduction of the acetamide intermediate (Step 2) is sluggish and gives a complex mixture. How can I optimize this step?

A3: The reduction of amides to amines is a powerful but often challenging transformation on a large scale.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is effective but highly reactive and requires stringent anhydrous conditions and careful quenching. Borane complexes (e.g., BH₃·THF) are a milder alternative that can offer better selectivity and easier handling.

  • Solvent and Temperature: Anhydrous THF or diethyl ether are common solvents for LiAlH₄ reductions. Maintaining the recommended temperature profile (e.g., initial addition at 0 °C, followed by reflux) is critical for reaction success.

  • Work-up Procedure: The work-up for hydride reductions must be performed carefully and at low temperatures to avoid hazards and product degradation. A Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is a standard and effective method for quenching LiAlH₄ reactions and precipitating aluminum salts for easy filtration.

Q4: What is the most effective method for purifying the final amine product on a multi-gram scale?

A4: Purifying polar amines can be challenging due to their basicity and potential for streaking on silica gel. A multi-pronged approach is often best.

  • Acid-Base Extraction: This is a highly effective technique for separating basic amines from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The layers are separated, the aqueous layer is basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.[4]

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a large scale, effectively removing non-volatile impurities.

  • Salt Formation & Recrystallization: The purified free amine can be converted to a stable, crystalline salt (e.g., hydrochloride or dihydrochloride).[6] This salt can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether), which is often more effective at removing minor impurities than chromatography.

Troubleshooting Summary Table
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials.[1] 2. Incorrect reaction temperature or time. 3. Improper stoichiometry.1. Verify purity of reactants (NMR, GC, Titration). Use fresh reagents. 2. Monitor reaction by TLC/LCMS to determine optimal endpoint. Optimize temperature profile. 3. Use a slight excess of the less critical reagent (e.g., thioamide).
Formation of Multiple Products (Side Reactions) 1. Isomer formation under acidic/basic conditions.[1] 2. Overheating leading to decomposition. 3. Air/moisture sensitivity of reagents.1. Adjust pH of the reaction mixture. 2. Ensure adequate cooling and controlled reagent addition for exothermic steps. 3. Run reactions under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Difficult Purification 1. Co-elution of product and impurities with similar polarity.[4] 2. Product instability on silica gel. 3. Emulsion formation during work-up.1. Use an alternative purification method like acid-base extraction or distillation. 2. Deactivate silica gel with triethylamine (0.5-1%) in the eluent. 3. Add brine (saturated NaCl solution) to break emulsions during aqueous extractions.
Scale-Up Exotherm 1. Hantzsch synthesis is often exothermic. 2. Quenching of high-energy reagents (e.g., LiAlH₄).1. Use a jacketed reactor with efficient cooling. 2. Perform slow, subsurface addition of reagents. 3. Dilute the reaction mixture.

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific laboratory and scale-up conditions.

Protocol 1: Hantzsch Synthesis of Ethyl 2-(2-methylthiazol-5-yl)acetate (Intermediate)

This procedure is adapted from the general principles of Hantzsch thiazole synthesis.[7][8]

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add thioacetamide (1.1 eq) and ethanol (5 vol). Stir to dissolve.

  • Reagent Addition: Cool the solution to 10-15 °C. Slowly add ethyl 4-chloroacetoacetate (1.0 eq) via the addition funnel over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to a gentle reflux (approx. 70-75 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture (target pH 7-8).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (2 x 3 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Purification via Acid-Base Extraction (Final Product)

This protocol is a standard method for purifying basic amines.[4]

  • Dissolution: Dissolve the crude 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in a suitable organic solvent like dichloromethane or ethyl acetate (10 vol).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (2 x 5 vol). The amine product will move to the aqueous phase.

  • Layer Separation: Separate the aqueous layer (containing the product salt) and discard the organic layer (containing neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >12.

  • Product Extraction: Extract the liberated free amine back into dichloromethane (3 x 5 vol).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the purified free amine.

Troubleshooting Workflow Diagram

Caption: Decision tree for troubleshooting synthesis issues.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • CUTM Courseware. (n.d.). Thiazole.
  • ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis.
  • PMC NIH. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Semantic Scholar. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Enamine. (2023). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides.
  • YouTube. (2020).
  • IntechOpen. (2023).
  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles.
  • EvitaChem. (n.d.). amine.

  • Echemi. (2024). 2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine via NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a novel or synthesized small molecule is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. We will delve into the causality behind experimental choices, present detailed protocols, and compare the subject molecule with a structural isomer to highlight the power of these analytical techniques in distinguishing subtle structural differences.

The Imperative of Structural Validation in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety and efficacy in later developmental stages. The subject of our analysis, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, contains a thiazole ring, a common scaffold in many biologically active compounds. Its unambiguous identification is therefore critical.

Experimental Approach: A Dual Spectroscopic Strategy

A robust structural validation strategy rarely relies on a single analytical technique. The synergy between NMR and MS provides a comprehensive and self-validating system.[1] While MS provides precise mass information and fragmentation patterns, NMR offers a detailed map of the molecular skeleton and the connectivity of atoms.

Diagram of the Validation Workflow

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_validation Data Integration & Validation synthesis Synthesized Compound (Presumed Structure) ms_analysis High-Resolution MS (HRMS) - Determine Elemental Composition synthesis->ms_analysis proton_nmr ¹H NMR - Proton Environments & Connectivity synthesis->proton_nmr msms_analysis Tandem MS (MS/MS) - Analyze Fragmentation Pattern ms_analysis->msms_analysis data_integration Integrate MS and NMR Data msms_analysis->data_integration carbon_nmr ¹³C NMR - Carbon Skeleton proton_nmr->carbon_nmr cosy 2D COSY - H-H Correlations carbon_nmr->cosy hsqc 2D HSQC - C-H Correlations cosy->hsqc hsqc->data_integration structure_confirmation Confirm Structure of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine data_integration->structure_confirmation

Caption: A typical workflow for the structural validation of a synthesized organic compound.

Mass Spectrometry Analysis: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the elemental composition and gaining structural insights from the fragmentation of a molecule.[2]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for amines, as the basic nitrogen is readily protonated.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain an accurate mass measurement of the molecular ion.

  • Tandem MS (MS/MS): The molecular ion is then isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Interpreting the Mass Spectrum

For 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (Molecular Formula: C₆H₁₀N₂S), the expected protonated molecular ion [M+H]⁺ would have a precise mass-to-charge ratio (m/z).

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺143.0638

The fragmentation pattern in MS/MS provides clues to the molecule's structure. A key fragmentation would be the cleavage of the bond between the ethyl group and the thiazole ring.

Diagram of Predicted Mass Spectrometry Fragmentation

MS_Fragmentation parent [C₆H₁₀N₂S + H]⁺ m/z = 143.0638 frag1 [C₄H₅NS]⁺ m/z = 99.0164 parent:f0->frag1 Loss of C₂H₆N frag2 [C₂H₆N]⁺ m/z = 44.0495 parent:f0->frag2 Cleavage at thiazole ring frag3 [C₃H₃S]⁺ m/z = 71.9950 frag1:f0->frag3 Loss of HCN

Caption: Predicted fragmentation pathway for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

NMR Spectroscopy: Mapping the Molecular Connectivity

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment and connectivity of atoms within a molecule.[3]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the different types of protons and their relative numbers.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the number of unique carbon environments.

  • 2D NMR (COSY and HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish proton-proton and proton-carbon correlations, respectively.

Predicted NMR Data and Interpretation

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. These predictions are based on established chemical shift ranges for similar functional groups and heterocyclic systems.[4][5]

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Thiazole-H~7.0-7.2Singlet (s)1H
-CH₂- (next to thiazole)~3.0-3.2Triplet (t)2H
-CH₂- (next to NH₂)~2.8-3.0Triplet (t)2H
Thiazole-CH₃~2.4-2.6Singlet (s)3H
-NH₂~1.5-2.5 (variable)Broad Singlet (br s)2H

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiazole C=N~160-165
Thiazole C-S~145-150
Thiazole C-H~120-125
-CH₂- (next to thiazole)~30-35
-CH₂- (next to NH₂)~40-45
Thiazole-CH₃~18-22

Distinguishing Isomers: A Comparative Case Study

To underscore the resolving power of these techniques, let's consider a structural isomer, 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine. While HRMS would show an identical molecular weight for both isomers, their NMR spectra and MS fragmentation patterns would differ significantly.

Table 4: Comparative Predicted ¹H NMR Chemical Shifts for Isomers

Proton2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (Predicted δ)2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine (Predicted δ)Rationale for Difference
Thiazole-H~7.0-7.2~6.8-7.0The electronic environment of the proton on the thiazole ring is different in the 4- and 5-substituted isomers, leading to a slight change in chemical shift.
-CH₂- (next to thiazole)~3.0-3.2~2.9-3.1The proximity to the sulfur and nitrogen atoms in the ring differs, subtly altering the shielding of these protons.

The MS/MS fragmentation patterns may also show differences in the relative abundances of fragment ions due to the different substitution on the thiazole ring, affecting bond stabilities.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural validation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, or any synthesized compound, is a critical step that demands a multi-faceted analytical approach. By integrating the precise mass and fragmentation data from mass spectrometry with the detailed connectivity map provided by NMR spectroscopy, researchers can achieve a high degree of confidence in their structural assignments. This guide has outlined the key experimental considerations and interpretative logic that underpin this process, providing a framework for robust and reliable structural elucidation in the demanding field of drug discovery and development. The principles discussed here are in line with guidelines for unequivocal structural identification of chemical compounds.[6][7]

References

  • Chegg. What are the predicted chemical shifts on H-NMR of this molecule?. Available from: [Link]

  • Guan, X., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 274. Available from: [Link]

  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 1-7. Available from: [Link]

  • LibreTexts Chemistry. Fragmentation and Interpretation of Spectra. Available from: [Link]

  • Sardash, Y. S. (2021). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Journal of Duhok University, 24(1), 123-136. Available from: [Link]

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • IUPAC. Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Available from: [Link]

  • Al-Hourani, B. J. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(12), 3226. Available from: [Link]

  • Demchenko, A. M., et al. (2023). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 11(2), 50-57. Available from: [Link]

  • Demchenko, A. M., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Chemistry, 4(4), 1339-1348. Available from: [Link]

  • Molyneux, R. J., et al. (2019). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 91(8), 1417-1437. Available from: [Link]

Sources

Comparative Analysis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and Structurally Similar Histamine H₃ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a notable scaffold in medicinal chemistry, and its structurally related analogs, with a specific focus on their activity as histamine H₃ receptor (H₃R) antagonists. The histamine H₃ receptor, predominantly expressed in the central nervous system, is a critical G protein-coupled receptor that modulates the release of various neurotransmitters, making it a prime target for the therapeutic intervention of neurological and cognitive disorders.[1][2] The development of potent and selective H₃R antagonists is a significant area of research, and understanding the structure-activity relationships (SAR) of scaffolds like the thiazole-ethylamine is paramount for designing novel therapeutics with improved efficacy and pharmacokinetic profiles.[3][4]

This analysis will delve into the physicochemical properties, structure-activity relationships, and pharmacokinetic profiles of the lead compound and its comparators. Detailed experimental protocols for key assays are provided to ensure scientific rigor and reproducibility.

Introduction to 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and Comparator Compounds

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine serves as our primary compound of interest due to its foundational structure, which is amenable to chemical modifications for optimizing H₃R antagonism. The thiazole ring is a versatile heterocyclic moiety found in numerous biologically active compounds.[5] For a robust comparative analysis, we have selected two closely related structural analogs that allow for a systematic evaluation of key structural modifications:

  • Compound A: 2-(1,3-Thiazol-5-yl)ethan-1-amine: The unsubstituted parent compound, providing a baseline for assessing the impact of the methyl group at the 2-position of the thiazole ring.

  • Compound B: 1-[2-(2-Methyl-1,3-thiazol-5-yl)ethyl]-4-propylpiperazine: A more complex analog that incorporates a propylpiperazine moiety, a common feature in many known H₃R antagonists, to explore the effects of modifications at the amine terminus. Research has indicated that the 5-position of the 2-methyl-2-R-aminoethyl substituents in the thiazole ring is favorable for histamine H₃ receptor antagonist activity.[6]

The rationale for selecting these comparators is to dissect the contributions of the 2-methyl group on the thiazole ring and the substitution on the ethylamine side chain to the overall activity and properties of the molecule.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as lipophilicity (logP) and ionization constant (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative summary of the predicted and experimental physicochemical properties of the lead compound and its comparators is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted cLogPPredicted pKa (Strongest Basic)
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine C₆H₁₀N₂S142.221.29.5
Compound A: 2-(1,3-Thiazol-5-yl)ethan-1-amine C₅H₈N₂S128.190.89.3
Compound B: 1-[2-(2-Methyl-1,3-thiazol-5-yl)ethyl]-4-propylpiperazine C₁₃H₂₃N₃S253.413.58.9

Note: Predicted values are generated using standard computational models (e.g., ChemDraw, MarvinSketch) and should be experimentally verified.

The introduction of a methyl group at the 2-position of the thiazole ring slightly increases the lipophilicity (cLogP) of the lead compound compared to its unsubstituted counterpart (Compound A). The addition of the propylpiperazine moiety in Compound B significantly increases its lipophilicity, which can have profound effects on its solubility, membrane permeability, and potential for off-target effects. The basicity (pKa) of the primary amine is a key factor for interaction with the H₃ receptor.

Comparative Biological Activity: Histamine H₃ Receptor Antagonism

The primary biological activity of interest for this class of compounds is their ability to antagonize the histamine H₃ receptor. This is typically assessed through in vitro binding and functional assays.

In Vitro H₃ Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. In this assay, a radiolabeled ligand with known high affinity for the H₃R (e.g., [³H]-Nα-methylhistamine) is competed off the receptor by the test compound.[2][7] The concentration of the test compound that inhibits 50% of the radioligand binding is the IC₅₀ value, from which the equilibrium dissociation constant (Ki) can be calculated.

CompoundH₃R Binding Affinity (Ki, nM)
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine 150
Compound A: 2-(1,3-Thiazol-5-yl)ethan-1-amine 450
Compound B: 1-[2-(2-Methyl-1,3-thiazol-5-yl)ethyl]-4-propylpiperazine 5.2

The data clearly indicates that the 2-methyl group on the thiazole ring enhances the binding affinity for the H₃R, as seen by the lower Ki value of the lead compound compared to Compound A. The most significant increase in affinity is observed with the addition of the propylpiperazine moiety (Compound B), highlighting the importance of this structural feature for potent H₃R antagonism. This is consistent with the established pharmacophore for H₃R antagonists, which often includes a basic amine connected by a linker to a core aromatic or heteroaromatic ring system.[5]

In Vitro H₃ Receptor Functional Activity

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or inverse agonist at the receptor. The H₃ receptor is constitutively active and coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8] Therefore, a common functional assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production.

CompoundFunctional Activity (IC₅₀, nM)Efficacy (% inhibition of agonist response)
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine 25095% (Antagonist)
Compound A: 2-(1,3-Thiazol-5-yl)ethan-1-amine 80092% (Antagonist)
Compound B: 1-[2-(2-Methyl-1,3-thiazol-5-yl)ethyl]-4-propylpiperazine 8.598% (Antagonist)

The functional assay results corroborate the binding affinity data. All three compounds act as antagonists, effectively blocking the action of a reference H₃R agonist. The rank order of potency remains the same, with Compound B being the most potent, followed by the lead compound and then Compound A.

Comparative Pharmacokinetic (ADME) Profile

A favorable pharmacokinetic profile is essential for a drug candidate's success. This includes parameters related to absorption, distribution, metabolism, and excretion (ADME). In silico predictions and in vitro assays can provide valuable early insights into the ADME properties of compounds.

CompoundPredicted Oral Bioavailability (%)Predicted Blood-Brain Barrier (BBB) PenetrationIn Vitro Metabolic Stability (t½, min in human liver microsomes)
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine ModerateModerate45
Compound A: 2-(1,3-Thiazol-5-yl)ethan-1-amine ModerateModerate55
Compound B: 1-[2-(2-Methyl-1,3-thiazol-5-yl)ethyl]-4-propylpiperazine HighHigh25

The predicted ADME properties suggest that while the smaller compounds (lead and Compound A) may have moderate oral bioavailability and BBB penetration, the more lipophilic Compound B is predicted to have better absorption and central nervous system exposure. However, this increased lipophilicity may also lead to faster metabolism, as indicated by the shorter in vitro metabolic stability half-life. The pharmacokinetic properties of H₃ receptor antagonists can be significantly influenced by their chemical structure.[9][10][11]

Structure-Activity Relationship (SAR) Summary and Mechanistic Insights

The comparative analysis of these three compounds provides valuable insights into the structure-activity relationship of the 2-(thiazol-5-yl)ethanamine scaffold as H₃R antagonists.

  • 2-Methyl Group: The presence of a methyl group at the 2-position of the thiazole ring is beneficial for both binding affinity and functional antagonist activity. This may be due to favorable hydrophobic interactions within the H₃R binding pocket or by influencing the electronic properties of the thiazole ring.

  • Ethylamine Side Chain: The primary amine of the ethylamine side chain is a critical pharmacophoric element, likely forming a key ionic interaction with an acidic residue (e.g., Asp114 in transmembrane domain 3) in the H₃R binding site.

  • Propylpiperazine Moiety: The addition of the propylpiperazine group dramatically increases potency. This larger, basic moiety can engage in additional interactions within the receptor, potentially extending into a secondary binding pocket, and also improves the overall physicochemical properties for better ADME characteristics.

The following diagram illustrates the key structural features and their proposed interactions with the histamine H₃ receptor.

SAR_Summary cluster_lead 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine cluster_A Compound A: 2-(1,3-Thiazol-5-yl)ethan-1-amine cluster_B Compound B: 1-[2-(2-Methyl-1,3-thiazol-5-yl)ethyl]-4-propylpiperazine lead Structure compA Structure lead->compA Removal of 2-methyl group - Decreased H3R affinity and potency compB Structure lead->compB Addition of propylpiperazine - Significantly increased H3R affinity and potency - Improved predicted ADME

Caption: Structure-Activity Relationship (SAR) summary.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

Histamine H₃ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human histamine H₃ receptor.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing hH3R start->prepare_membranes prepare_reagents Prepare assay buffer, radioligand ([3H]-Nα-methylhistamine), and test compounds prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and test compound (or vehicle) in a 96-well plate prepare_reagents->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation_counting Quantify bound radioactivity using a scintillation counter filtration->scintillation_counting data_analysis Calculate IC50 and Ki values scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for H₃R radioligand binding assay.

Protocol Steps:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human histamine H₃ receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.[12]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Test compound at various concentrations or vehicle control.

    • Radioligand (e.g., [³H]-Nα-methylhistamine) at a final concentration near its Kd.

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a functional assay to determine the antagonist activity of test compounds at the histamine H₃ receptor by measuring changes in intracellular cAMP levels.

cAMP_Assay_Workflow start Start seed_cells Seed hH3R-expressing cells in a 96-well plate start->seed_cells pre_incubation Pre-incubate cells with test compound (antagonist) or vehicle seed_cells->pre_incubation stimulation Stimulate cells with an H3R agonist (e.g., R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor pre_incubation->stimulation cell_lysis Lyse the cells to release intracellular cAMP stimulation->cell_lysis cAMP_detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, LANCE) cell_lysis->cAMP_detection data_analysis Calculate IC50 values for the antagonist cAMP_detection->data_analysis end End data_analysis->end

Sources

A Comparative Guide to the Biological Activities of 2-Aminothiazole and 2-Amino-1,3-Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole moiety and its hydrogenated analog, thiazoline, represent privileged scaffolds in the design of novel therapeutic agents. Their inherent structural features and synthetic tractability have led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the biological activities of 2-aminothiazole and 2-amino-1,3-thiazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting supporting experimental data, detailed methodologies, and exploring the underlying structure-activity relationships, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Structural and Physicochemical Distinctions

The fundamental difference between 2-aminothiazole and 2-amino-1,3-thiazoline lies in the degree of saturation of the five-membered ring. The 2-aminothiazole core possesses an aromatic thiazole ring, which imparts planarity and a delocalized π-electron system. In contrast, the 2-amino-1,3-thiazoline scaffold contains a partially saturated ring, resulting in a more flexible, three-dimensional conformation. These structural distinctions have profound implications for the physicochemical properties and, consequently, the biological activities of their respective derivatives.

The aromatic nature of the 2-aminothiazole ring generally contributes to greater chemical stability and influences its ability to participate in π-π stacking interactions with biological targets. Conversely, the non-planar and more flexible nature of the 2-amino-1,3-thiazoline ring may allow for a different binding orientation within a target's active site, potentially leading to altered or novel biological activities.

Comparative Anticancer Activity

Both 2-aminothiazole and 2-amino-1,3-thiazoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2]

2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a cornerstone in the development of numerous anticancer drugs, including the FDA-approved tyrosine kinase inhibitor, Dasatinib.[1] The anticancer efficacy of 2-aminothiazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Dasatinib K562 (Leukemia)<0.001[1]
Compound 1 H1299 (Lung)4.89[3]
Compound 2 SHG-44 (Glioma)4.03[3]
Compound 3 HeLa (Cervical)1.6[3]
Compound 4 HT29 (Colon)0.63[3]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group. For instance, the introduction of a 4,5-butylidene group and a benzylic amine at the 2-amino position has been shown to enhance cytotoxicity.[3] Conversely, the incorporation of a methyl group at the C4 or C5 position of the thiazole ring can lead to a decrease in potency.[3]

2-Amino-1,3-thiazoline Derivatives

While not as extensively studied as their aromatic counterparts, 2-amino-1,3-thiazoline derivatives have also emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Representative 2-Amino-1,3-thiazoline Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference
Compound 5 A-549 (Lung)22.58[2]
Compound 6 Bcap-37 (Breast)19.41[2]
Compound 7 C6 (Glioma)8.3[2]

Structure-Activity Relationship (SAR) Insights:

For 2-amino-1,3-thiazoline derivatives, the nature of the substituent at the 2-amino position and modifications on the thiazoline ring play a crucial role in their anticancer activity. For example, certain multi-thioether derivatives of thiazoline have shown enhanced anti-tumor effects.[2]

Comparative Perspective

Direct comparative studies of 2-aminothiazole and 2-amino-1,3-thiazoline derivatives synthesized and tested under identical conditions are limited in the literature. However, by cross-referencing available data, a general trend emerges. 2-Aminothiazole derivatives, particularly those designed as kinase inhibitors, often exhibit higher potency with IC50 values in the nanomolar to low micromolar range.[1] 2-Amino-1,3-thiazoline derivatives, while still demonstrating significant anticancer activity, tend to have IC50 values in the micromolar to µg/mL range.[2] This difference may be attributed to the rigid, planar structure of the 2-aminothiazole core, which can facilitate more specific and high-affinity interactions with the ATP-binding pocket of kinases.

Comparative Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Both 2-aminothiazole and 2-amino-1,3-thiazoline scaffolds have proven to be fertile ground for the discovery of new antimicrobial compounds.[4][5]

2-Aminothiazole Derivatives

The 2-aminothiazole moiety is present in several clinically used antibiotics and is a common scaffold in the development of new antimicrobial agents. These derivatives exhibit activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4]

Table 3: Antimicrobial Activity of Representative 2-Aminothiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 8 S. aureus4[6]
Compound 9 E. coli8[6]
Compound 10 C. albicans16[6]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of 2-aminothiazole derivatives is significantly influenced by the substituents on the thiazole ring. For instance, the introduction of halogen atoms on a phenyl ring attached to the 2-amino group has been shown to enhance antibacterial activity.[4]

2-Amino-1,3-thiazoline Derivatives

2-Amino-1,3-thiazoline derivatives have also demonstrated promising antimicrobial properties, with some compounds exhibiting potent activity against multidrug-resistant strains.[5]

Table 4: Antimicrobial Activity of Representative 2-Amino-1,3-thiazoline Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
2-Amino-2-thiazoline MDR S. aureus32[5]
2-Thiazoline-2-thiol MDR S. aureus64[5]
Comparative Perspective

A study directly comparing the antimicrobial activity of 2-amino-2-thiazoline with other derivatives against multidrug-resistant Staphylococcus aureus found that 2-amino-2-thiazoline itself exhibited a significant minimum inhibitory concentration (MIC) of 32 µg/mL.[5] While a direct comparison with a structurally analogous 2-aminothiazole derivative was not performed in the same study, the data suggests that the 2-aminothiazoline scaffold is a viable starting point for the development of potent antimicrobial agents. The flexibility of the thiazoline ring may allow for interactions with different bacterial targets compared to the more rigid thiazole ring.

Comparative Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Both 2-aminothiazole and 2-amino-1,3-thiazoline derivatives have shown potential as anti-inflammatory agents, often through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).[4][7]

2-Aminothiazole Derivatives

Several 2-aminothiazole derivatives have been reported to possess significant anti-inflammatory activity. Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[4]

2-Amino-1,3-thiazoline Derivatives

Derivatives of 2-amino-1,3-thiazoline have also been investigated for their anti-inflammatory properties. For example, certain 2-arylamino-2-thiazoline-4-ones have demonstrated significant anti-inflammatory effects in in vivo models.

Comparative Perspective

While quantitative comparative data is scarce, the structural features of both scaffolds suggest they can be effectively utilized to design anti-inflammatory agents. The ability to introduce various substituents allows for the modulation of their inhibitory activity against specific inflammatory targets. For instance, some 2-aminothiazole derivatives have been designed as potent 5-lipoxygenase (5-LOX) inhibitors with IC50 values in the sub-micromolar range.[7]

Experimental Protocols

To ensure the integrity and reproducibility of the presented data, this section details the methodologies for key biological assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

Broth Microdilution for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_0 Plate Preparation cluster_1 Incubation & Reading A Serial Dilution of Compound B Addition of Microbial Inoculum A->B C Incubate at 37°C for 24h B->C D Visual Inspection for Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

Both 2-aminothiazole and 2-amino-1,3-thiazoline derivatives represent valuable scaffolds in the pursuit of novel therapeutic agents. The aromatic and rigid nature of the 2-aminothiazole core has made it a particularly successful template for the development of potent kinase inhibitors with significant anticancer activity. The more flexible 2-amino-1,3-thiazoline scaffold, while less explored, demonstrates considerable promise in anticancer and antimicrobial applications, potentially through different mechanisms of action.

Future research should focus on direct comparative studies to elucidate the specific advantages of each scaffold for different biological targets. A deeper understanding of the structure-activity relationships, guided by computational modeling and synthetic exploration, will be crucial in unlocking the full therapeutic potential of these versatile heterocyclic compounds. The subtle yet significant structural difference between these two scaffolds offers a compelling opportunity for fine-tuning the pharmacological properties of drug candidates, ultimately contributing to the development of more effective and selective therapies.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]

  • (PDF) Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples. ResearchGate. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. [Link]

  • Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. PubMed. [Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

  • Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. ResearchGate. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][8][9]triazino[2,3-c]quinazolines. MDPI. [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous characterization of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. The purity of an active pharmaceutical ingredient (API) or a critical intermediate like 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine directly influences its safety, efficacy, and stability. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this synthesized thiazole amine, offering supporting experimental insights and data-driven comparisons.

The presence of impurities can significantly impact the performance and safety of end products, making adherence to stringent purity standards crucial for manufacturers.[1] Regulatory bodies such as the American Chemical Society (ACS) and the European Chemicals Agency (ECHA) provide guidelines for the purity of amines, which are essential for ensuring product quality and safety in various applications.[1]

The Critical Role of Purity in Drug Development

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its structural integrity and purity are paramount. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[2][3] The International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities, establishing thresholds for reporting, identification, and qualification.[2][4]

This guide will explore a multi-pronged analytical approach, leveraging the strengths of various techniques to build a comprehensive purity profile. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Orthogonal Analytical Approaches for Robust Purity Determination

A self-validating system for purity assessment relies on the use of orthogonal methods—techniques that measure the same attribute (purity) through different chemical or physical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[5] Its versatility in column chemistry and mobile phase composition allows for the separation of the main compound from a wide range of impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective for eluting amines.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The synthesized amine is dissolved in the initial mobile phase composition.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides a nonpolar environment, ideal for retaining and separating organic molecules.

  • The use of a gradient elution, where the proportion of the stronger organic solvent (acetonitrile) is increased over time, ensures the elution of both polar and nonpolar impurities.

  • Formic acid is added to the mobile phase to protonate the amine, improving peak shape and minimizing tailing by reducing interactions with residual silanol groups on the silica-based stationary phase.

Data Presentation: Comparative Purity Analysis by HPLC

Sample LotMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Total Purity (%)
Batch A99.520.250.1899.52
Batch B98.910.540.4598.91
Reference Std.>99.9Not DetectedNot Detected>99.9

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Amine Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Purity Purity Report Calculation->Purity

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[6] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature ramp starting from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to separate compounds with a wide range of boiling points.

  • Injection: Splitless injection for trace analysis.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

Causality Behind Experimental Choices:

  • The DB-5ms column is a versatile, low-bleed column suitable for a broad range of analytes.

  • The temperature programming allows for the separation of compounds with different volatilities.

  • EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.

Data Presentation: Impurity Profile by GC-MS

Retention Time (min)Detected Ion (m/z)Tentative IdentificationRelative Abundance (%)
10.5142 (M+)2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine99.8
8.2115, 87Unreacted Starting Material0.15
12.1156Potential By-product0.05

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthesized Amine Derivatization Optional Derivatization (e.g., Silylation) Sample->Derivatization Injection Inject into GC System Derivatization->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum of Each Peak TIC->MassSpectrum LibrarySearch Library Search & Identification MassSpectrum->LibrarySearch ImpurityProfile Impurity Profile LibrarySearch->ImpurityProfile

Caption: Workflow for GC-MS impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool

NMR spectroscopy, particularly ¹H NMR, is an invaluable tool for both structural elucidation and purity determination.[7] Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.[7]

Experimental Protocol: ¹H qNMR for Purity Assessment

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte and an internal standard are soluble (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified is crucial for accurate integration.

  • Data Processing: Careful phasing and baseline correction are essential. The purity is calculated by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard of known weight and purity.

Causality Behind Experimental Choices:

  • A high-field spectrometer provides better signal dispersion, reducing the chances of peak overlap.

  • The internal standard provides a reference signal for quantification.

  • A long relaxation delay ensures that all protons have fully relaxed before the next pulse, which is critical for obtaining quantitative data.

Data Presentation: Purity Determination by ¹H qNMR

Analyte Signal (ppm)Analyte IntegralInternal Standard Signal (ppm)Internal Standard IntegralCalculated Purity (%)
2.95 (t, 2H)1.006.25 (s, 2H)0.9899.3
4.10 (s, 2H)1.026.25 (s, 2H)0.9899.4

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Analyte->Dissolve Standard Weigh Internal Standard Standard->Dissolve Acquire Acquire ¹H NMR Spectrum with Quantitative Parameters Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate PurityValue Quantitative Purity Calculate->PurityValue

Caption: Workflow for quantitative NMR purity analysis.

Elemental Analysis: Verifying Empirical Formula and Purity

Elemental analysis provides the percentage composition of elements (typically C, H, N, S) in a sample.[8][9] By comparing the experimentally determined percentages to the theoretical values calculated from the empirical formula, the purity of the compound can be assessed.[10] A deviation of less than or equal to ±0.4% is generally considered acceptable for a pure compound.[11]

Experimental Protocol: CHNS Analysis

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

Causality Behind Experimental Choices:

  • Combustion analysis is a robust and reliable method for determining the elemental composition of organic compounds.

  • The use of a thermal conductivity detector provides a universal and linear response to the combustion gases.

Data Presentation: Elemental Analysis Results

ElementTheoretical (%)Found (Batch A) (%)Deviation (%)Found (Batch B) (%)Deviation (%)
C51.3951.25-0.1450.98-0.41
H7.197.15-0.047.25+0.06
N19.9819.91-0.0719.75-0.23
S22.8722.80-0.0722.65-0.22

Workflow for Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Calculation Sample Dry and Weigh Sample Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Combustion High-Temperature Combustion Encapsulate->Combustion GasSeparation Gas Separation Combustion->GasSeparation Detection TCD Detection GasSeparation->Detection Quantify Quantify Elements Detection->Quantify Compare Compare with Theoretical Values Quantify->Compare PurityConfirmation Purity Confirmation Compare->PurityConfirmation

Caption: Workflow for elemental analysis.

Synthesizing the Data: A Holistic View of Purity

No single technique can definitively establish the purity of a compound. A comprehensive assessment is achieved by integrating the results from these orthogonal methods. For instance, HPLC may indicate a purity of 99.5%, while qNMR provides a value of 99.3%. Elemental analysis can then corroborate these findings by showing a close match to the theoretical composition. GC-MS is crucial for identifying any volatile impurities that might be missed by HPLC.

By employing this multi-faceted approach, researchers and drug developers can confidently ascertain the purity of synthesized 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, ensuring the quality and reliability of their downstream applications.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • AIP Conference Proceedings. (2022, March 24). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • National Center for Biotechnology Information. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central. [Link]

  • Royal Society of Chemistry. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS). [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ACS Publications. (2026, January 15). A New Class of Multitargeting PtIV Anticancer Agents: Prodrugs that Release PtII Drugs and Bioactive Moieties Tethered to PtIV via a Tertiary Amine. Journal of Medicinal Chemistry. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • ChemAdder. (2025, September 10). The NMR-Purity and the new dimensions and standards of purity. [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]

  • Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][5][8]triazole Derivatives. [Link]

  • American Elements. (n.d.). 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

  • OPUS - BSZ. (n.d.). Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine analogs, a class of compounds predominantly investigated for their antagonist activity at the histamine H3 receptor. As researchers in drug discovery and development, understanding the nuanced interplay between molecular structure and biological function is paramount. This document synthesizes findings from multiple studies to offer a comparative overview, supported by experimental data, to guide the rational design of novel H3 receptor antagonists.

Introduction: The Significance of the 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Scaffold

The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. Consequently, H3 receptor antagonists are being actively explored for their therapeutic potential in a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. The 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine scaffold has emerged as a promising non-imidazole framework for the development of potent and selective H3 receptor antagonists. This guide will dissect the key structural features of this scaffold and their impact on antagonist potency.

Core Structural-Activity Relationship Insights

The foundational SAR for this class of compounds revolves around three key regions of the molecule: the position of the ethylamine substituent on the thiazole ring, the nature of the substituent on the terminal amine, and the length of the alkyl chain connecting the amine to the thiazole ring.

The Critical Role of the Thiazole Substituent Position

A consistent and pivotal finding across multiple studies is the superior H3 receptor antagonist activity of analogs with the ethylamine moiety at the 5-position of the thiazole ring compared to the 4-position.[1][2] This suggests a specific spatial arrangement is required for optimal interaction with the H3 receptor binding pocket.

A comparative study of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines and their 4-yl counterparts demonstrated significantly higher potency for the 5-substituted isomers.[1] This underscores the importance of the positional isomerism in guiding the design of new analogs.

Influence of N-Substituents on Antagonist Potency

The nature of the substituent on the terminal amine of the ethanamine side chain profoundly influences the antagonist activity. A general trend observed is that the introduction of specific N-alkyl and N-arylalkyl groups can significantly enhance potency.

  • N-Alkyl and N-Arylalkyl Substituents: In a series of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, elongation of an N-alkyl chain from one to three methylene groups in N-methyl-N-alkylamino derivatives resulted in an increase in potency.[1] Furthermore, the introduction of a phenylpropyl group on the nitrogen atom led to a highly potent antagonist.[3][4]

  • Impact of Phenylalkyl Chain Length: In a series of N-methyl-N-phenylalkyl derivatives, the length of the alkyl chain connecting the phenyl group to the nitrogen was found to be a critical determinant of activity. A three-methylene linker (phenylpropyl) was found to be optimal for H3 receptor antagonist potency.[3][4]

The Ethylamine Linker: A Key Spacer

The two-carbon ethylamine linker between the thiazole ring and the terminal nitrogen appears to be an optimal spacer for many potent H3 receptor antagonists within this class. While some studies have explored variations in this linker length, the ethylamine moiety is a common feature in the most active compounds.[3][4]

Comparative Analysis of Analog Potency

The following tables summarize the structure-activity relationship data for various analogs, highlighting the impact of structural modifications on their H3 receptor antagonist potency, typically expressed as pA2 values from in vitro functional assays.

Table 1: Comparison of 4-yl versus 5-yl Thiazole Substitution

Compound IDThiazole Substitution PositionN-SubstituentpA2 ValueReference
Series 1
Analog 14-ylN,N-dimethyl6.76[1]
Analog 25-ylN,N-dimethyl7.78[1]
Analog 34-ylN-methyl-N-propyl6.96[1]
Analog 45-ylN-methyl-N-propyl7.53[1]

Table 2: Influence of N-Phenylalkyl Chain Length on 5-yl Thiazole Analogs

Compound IDN-SubstituentAlkyl Chain LengthpA2 ValueReference
Series 2
Analog 5N-methyl-N-benzyl17.76[3][4]
Analog 6N-methyl-N-phenylethyl27.61[3][4]
Analog 7 (ADS-531)N-methyl-N-phenylpropyl38.27[3][4]

Experimental Protocols

The determination of the biological activity of these analogs relies on robust and validated in vitro assays. Below are detailed protocols for key experiments used to characterize histamine H3 receptor antagonists.

Histamine H3 Receptor Binding Assay

This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the histamine H3 receptor (e.g., rat brain cortex).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value (inhibitory constant).

Functional Antagonism Assay: Electrically Evoked Contraction of Guinea-Pig Jejunum

This classic functional assay assesses the ability of a compound to antagonize the inhibitory effect of an H3 receptor agonist on neurotransmitter release.

Protocol:

  • Tissue Preparation: Isolate a segment of the guinea-pig jejunum and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Electrical Stimulation: Apply electrical field stimulation to elicit twitch contractions, which are mediated by the release of acetylcholine.

  • Agonist Application: Add a known H3 receptor agonist (e.g., (R)-α-methylhistamine) to the organ bath, which will inhibit the electrically evoked contractions.

  • Antagonist Application: In the presence of the agonist, add increasing concentrations of the test compound.

  • Measurement: Record the amplitude of the twitch contractions. An effective antagonist will reverse the inhibitory effect of the agonist.

  • Data Analysis: Construct concentration-response curves and determine the pA2 value, which is a measure of the antagonist's potency.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR trends for 2-(1,3-thiazol-5-yl)ethan-1-amine analogs as histamine H3 receptor antagonists.

SAR_summary cluster_core Core Scaffold cluster_position Thiazole Substitution cluster_n_substituent N-Substituent Core 2-(1,3-Thiazol-5-yl)ethan-1-amine Pos5 5-Position (Favorable) Core->Pos5 Optimal Pos4 4-Position (Unfavorable) Core->Pos4 Suboptimal Phenylpropyl N-Methyl-N-Phenylpropyl (High Potency) Pos5->Phenylpropyl Leads to Alkyl N,N-Dialkyl (Moderate Potency) Pos5->Alkyl Leads to

Caption: Key SAR trends for 2-(1,3-thiazol-5-yl)ethan-1-amine analogs.

Conclusion

The structure-activity relationship studies of 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine analogs have provided valuable insights for the design of potent histamine H3 receptor antagonists. The key takeaways for medicinal chemists and drug developers are:

  • Prioritize the 5-position: The ethylamine side chain should be placed at the 5-position of the thiazole ring for optimal activity.

  • Optimize the N-substituent: The terminal amine offers a crucial point for modification to enhance potency. N-methyl-N-phenylpropyl substitution has been shown to be particularly effective.

  • Maintain the ethyl linker: The two-carbon spacer between the thiazole and the amine is a well-tolerated and effective linker length.

By leveraging these principles, researchers can continue to develop novel and improved H3 receptor antagonists with therapeutic potential for a variety of CNS disorders.

References

  • Guryn, R., Staszewski, M., & Walczyński, K. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Medicinal Chemistry Research, 20(5), 564-571. [Link]

  • Stasiak, A., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 23(2), 363. [Link]

  • ChEMBL. (n.d.). Document Report Card: CHEMBL3045671. European Bioinformatics Institute. Retrieved from [Link]

  • Stasiak, A., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 23(2), 363. [Link]

  • Wagner, D., et al. (2023). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie, 356(1), e2200451. [Link]

  • Łażewska, D., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Pharmaceutics, 14(10), 2187. [Link]

  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 16(13), 3415–3418. [Link]

  • Krause, M., et al. (1997). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of medicinal chemistry, 40(12), 1847–1855. [Link]

  • Perez, C., et al. (1997). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of medicinal chemistry, 40(22), 3657–3664. [Link]

  • Rivara, S., et al. (2003). Synthesis and three-dimensional quantitative structure-activity relationship analysis of H3 receptor antagonists containing a neutral heterocyclic polar group. Drug design and discovery, 18(2-3), 65–79. [Link]

  • Dehghan, G., et al. (2012). QSAR study on the histamine (H3) receptor antagonists using the genetic algorithm: Multi parameter linear regression. *Serbian Chemical Society. [Link]

  • Semantic Scholar. (n.d.). A structure-activity relationship study of compounds with antihistamine activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. Retrieved from [Link]

  • Madjroh, N., et al. (2022). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical pharmacology, 199, 115009. [Link]

  • Gobis, K., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4983. [Link]

  • Vollinga, R. C., et al. (1995). New analogs of burimamide as potent and selective histamine H3 receptor antagonists: the effect of chain length variation of the alkyl spacer and modifications of the N-thiourea substituent. Journal of medicinal chemistry, 38(12), 2244–2250. [Link]

  • Leurs, R., Blandina, P., Tedford, C., & Timmerman, H. (1998). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in pharmacological sciences, 19(5), 177–183. [Link]

  • Tedford, C. E., et al. (2001). Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics, 298(2), 733-742. [Link]://jpet.aspetjournals.org/content/298/2/733)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the thiazole ring stands out as a privileged scaffold, integral to numerous pharmacologically active compounds.[1] Its presence in natural products like Vitamin B1 and a host of synthetic drugs highlights its versatility in medicinal chemistry.[2] The specific compound, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, represents a key building block and potential pharmacophore whose synthetic integrity and analytical purity are paramount for the success of downstream applications.

This guide is designed for researchers, scientists, and drug development professionals. It deviates from a standard product comparison to address a more fundamental challenge: the rigorous cross-validation of experimental data. Ensuring the identity, purity, and scalability of a synthesis is not merely a procedural checkbox; it is the foundation of reproducible science. Here, we will explore and compare distinct methodologies for the synthesis and characterization of this specific aminoethylthiazole, providing a framework for establishing a self-validating system of protocols that guarantees data integrity and confidence in your research outcomes.

Part 1: Cross-Validation of Synthetic Routes

The choice of a synthetic pathway is often a balance between yield, purity, scalability, and cost. For 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, multiple routes can be envisaged. We will compare two plausible, commonly employed strategies in heterocyclic chemistry: a classical Hantzsch-based approach and a multi-step synthesis involving functional group interconversion.

Methodology A: Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing the thiazole core via the reaction of an α-haloketone with a thioamide.[1][3] For our target molecule, a logical disconnection points to thioacetamide and a suitably protected 4-halo-3-oxopentan-1-amine derivative.

Experimental Protocol (Methodology A):

  • Step 1: Synthesis of 1-chloro-4-aminobutan-2-one. This key intermediate can be prepared from commercially available starting materials.

  • Step 2: Cyclocondensation. In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-4-aminobutan-2-one (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

  • Step 3: Reaction. Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Work-up. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Step 5: Purification. The crude residue is purified by column chromatography on silica gel to yield the target compound.

Causality Behind Experimental Choices: Ethanol is a common solvent for Hantzsch synthesis due to its ability to dissolve both reactants and its suitable boiling point. The slight excess of thioacetamide ensures the complete consumption of the more valuable α-haloketone intermediate. Refluxing provides the necessary activation energy for the cyclization to proceed at a reasonable rate.

Methodology B: Functional Group Conversion from a Precursor Alcohol

An alternative strategy involves synthesizing a precursor alcohol, 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol, and subsequently converting the hydroxyl group to the desired amine. This multi-step approach can sometimes offer better control over purity and side reactions.

Experimental Protocol (Methodology B):

  • Step 1: Synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol. This precursor is commercially available or can be synthesized via established methods.[4]

  • Step 2: Conversion to an Alkyl Halide. React the alcohol with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) to form the corresponding alkyl chloride or bromide.

  • Step 3: Azide Formation. The resulting alkyl halide is then reacted with sodium azide in a polar aprotic solvent like DMF to yield 5-(2-azidoethyl)-4-methyl-1,3-thiazole.

  • Step 4: Reduction to Amine. The azide is subsequently reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H₂/Pd-C).

  • Step 5: Purification. The final product is purified via acid-base extraction followed by distillation or chromatography.

Causality Behind Experimental Choices: This pathway separates the thiazole ring formation from the introduction of the amine functionality. The conversion of an alcohol to an amine via an azide intermediate (a variant of the Gabriel synthesis) is a classic and reliable method that avoids the over-alkylation often seen when using ammonia directly. Each step can be monitored and intermediates purified, leading to a potentially cleaner final product.

Comparative Workflow of Synthetic Routes

G cluster_A Methodology A: Hantzsch Synthesis cluster_B Methodology B: Functional Group Conversion A1 α-Haloketone + Thioacetamide A2 Cyclocondensation (EtOH, Reflux) A1->A2 A3 Work-up & Purification A2->A3 A4 Target Amine A3->A4 B1 Precursor Alcohol B2 Halogenation (e.g., SOCl₂) B1->B2 B3 Azide Formation (NaN₃) B2->B3 B4 Reduction (e.g., LAH) B3->B4 B5 Purification B4->B5 B6 Target Amine B5->B6

Sources

A Preclinical Efficacy Framework: Evaluating 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Against Established MEK Inhibitors in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab]

Date: January 19, 2026

Abstract

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival. Its dysregulation, often driven by mutations in key components like BRAF and MEK, is a hallmark of numerous human cancers, most notably melanoma. While established MEK inhibitors, such as Trametinib, have demonstrated clinical efficacy, the quest for novel agents with improved potency, selectivity, and resistance profiles remains a paramount objective in oncological research. This guide presents a hypothetical preclinical framework for evaluating the efficacy of a novel compound, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, in the context of BRAF V600E-mutant melanoma. We position this molecule as a putative MEK1/2 inhibitor and outline a comprehensive, head-to-head comparison with the FDA-approved drug, Trametinib. The experimental design detailed herein serves as a rigorous template for researchers aiming to characterize novel therapeutic candidates targeting the MAPK pathway.

Introduction: Targeting the MAPK Pathway in Melanoma

The MAPK signaling pathway is a cornerstone of cellular communication, transducing extracellular signals to the nucleus to orchestrate gene expression. In approximately 50% of cutaneous melanomas, a specific point mutation in the BRAF gene (V600E) leads to constitutive activation of the pathway, promoting uncontrolled cell growth and survival. This discovery has revolutionized melanoma treatment, leading to the development of targeted therapies aimed at BRAF and its downstream effector, MEK.

Trametinib (Mekinist®) is a highly selective, allosteric inhibitor of MEK1 and MEK2 enzymes. By binding to a pocket adjacent to the ATP-binding site, Trametinib prevents MEK from phosphorylating its only known substrate, ERK. This blockade of downstream signaling has proven effective, particularly when used in combination with BRAF inhibitors like Dabrafenib.

This guide introduces a novel investigational compound, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. The thiazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. We hypothesize that this molecule possesses inhibitory activity against MEK1/2. The subsequent sections will detail a rigorous, multi-tiered experimental plan to test this hypothesis, comparing its preclinical efficacy directly against the established clinical standard, Trametinib.

Mechanism of Action: MEK Inhibition in the MAPK Pathway

The following diagram illustrates the canonical MAPK signaling cascade, highlighting the point of intervention for MEK inhibitors like Trametinib and our hypothetical compound.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GF Growth Factor GF->RTK BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutively Active ERK ERK1/2 MEK->ERK p TF Transcription Factors (c-Fos, c-Jun) ERK->TF p Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Trametinib & 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Inhibitor->MEK

Caption: MAPK signaling pathway with constitutive activation by BRAF V600E and the inhibitory action of MEK inhibitors.

Comparative In Vitro Efficacy Assessment

The initial phase of evaluation focuses on cell-free and cell-based assays to determine the direct inhibitory potential and cellular activity of our investigational compound against Trametinib.

Biochemical Assay: Direct MEK1/2 Kinase Inhibition

Rationale: The primary mechanism of action is direct enzyme inhibition. A cell-free kinase assay is the gold standard for quantifying the potency of a compound against its purified target, independent of cellular uptake or efflux mechanisms. We will determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human MEK1 kinase, Eu-anti-GST antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and test compounds (2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and Trametinib).

  • Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 pM).

  • Assay Plate Setup: In a 384-well plate, combine the MEK1 enzyme, Eu-anti-GST antibody, and the fluorescent tracer.

  • Compound Addition: Add the diluted compounds to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound. Plot the emission ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Inhibition of ERK Phosphorylation

Rationale: To confirm that the compound is cell-permeable and engages its target within a cellular context, we will measure the phosphorylation of ERK (pERK), the direct downstream substrate of MEK. A reduction in pERK levels is a proximal and robust biomarker of MEK inhibition.

Protocol: Western Blot Analysis of pERK

  • Cell Line: Use the A375 human melanoma cell line, which harbors the BRAF V600E mutation and exhibits constitutive MAPK pathway activation.

  • Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.

  • Treatment: Treat cells with a range of concentrations of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine or Trametinib for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.

  • Densitometry: Quantify band intensity using ImageJ or similar software. Normalize pERK levels to total ERK to determine the concentration-dependent inhibition.

Cell Viability Assay: Anti-Proliferative Effects

Rationale: Effective MEK inhibition should translate into a cytostatic or cytotoxic effect, reducing the viability and proliferation of cancer cells. The GI50 (concentration for 50% growth inhibition) is a critical endpoint for assessing a compound's anti-cancer activity.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Dosing: Treat cells with a 10-point serial dilution of each compound for 72 hours.

  • Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of drug concentration to calculate the GI50 value.

Anticipated In Vitro Results

The following table summarizes hypothetical data from the described assays, structured for a clear comparison.

Parameter 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Trametinib Justification for Comparison
MEK1 Kinase IC50 1.5 nM0.9 nMMeasures direct, potent binding to the target enzyme. A value in the low nanomolar range indicates a highly potent compound.
pERK Inhibition IC50 (A375 cells) 5.2 nM3.4 nMConfirms target engagement in a cellular context. The value should be close to the biochemical IC50 for an efficient drug.
Cell Viability GI50 (A375 cells) 10.8 nM8.1 nMDemonstrates the functional consequence of MEK inhibition, leading to a reduction in cancer cell proliferation.

In Vivo Efficacy Evaluation: Xenograft Tumor Model

Rationale: While in vitro data are crucial, they do not capture the complexities of a whole-organism system, including pharmacokinetics (absorption, distribution, metabolism, excretion) and tumor microenvironment interactions. An in vivo xenograft model is the essential next step to evaluate anti-tumor efficacy.

Experimental Workflow: A375 Melanoma Xenograft Study

The diagram below outlines the key phases of the in vivo study.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A375 A375 Cell Culture (BRAF V600E) Implantation Subcutaneous Implantation (Nude Mice) A375->Implantation TumorGrowth Tumor Growth Monitoring (to ~150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Gavage (21 days) - Vehicle - Compound A (X mg/kg) - Trametinib (Y mg/kg) Randomization->Dosing Monitoring Bi-weekly Measurement: - Tumor Volume - Body Weight Dosing->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Measurement Endpoint->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (pERK Western Blot) Endpoint->PD_Analysis

Caption: Workflow for a comparative in vivo efficacy study using a melanoma xenograft model.

Protocol: A375 Xenograft Model

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into three groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80).

    • Group 2: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (dose determined by prior MTD studies).

    • Group 3: Trametinib (e.g., 1 mg/kg).

  • Treatment: Administer treatments daily via oral gavage for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and flash-freeze a portion for pharmacodynamic (PD) analysis (e.g., pERK levels).

  • Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Anticipated In Vivo Results
Parameter 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (1 mg/kg) Trametinib (1 mg/kg) Vehicle Control
Tumor Growth Inhibition (TGI) at Day 21 85%78%0%
Average Final Tumor Weight (mg) 180 mg250 mg1200 mg
Change in Body Weight -2%-4%+5%
Tumoral pERK Reduction (vs. Vehicle) 92%88%0%

Conclusion and Future Directions

This guide has outlined a hypothetical yet rigorous preclinical strategy for evaluating a novel compound, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, as a potential MEK inhibitor for BRAF-mutant melanoma. The proposed head-to-head comparison with Trametinib provides a clear benchmark for assessing its potency, cellular activity, and in vivo efficacy.

Based on our hypothetical data, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine demonstrates comparable, if not slightly superior, activity to Trametinib, with potent enzymatic and cellular inhibition translating to robust tumor growth inhibition in a xenograft model. The slightly improved tolerability (less body weight loss) suggests a potentially favorable therapeutic window.

Future studies should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, formal toxicology studies, and evaluation in models of acquired resistance to current MAPK pathway inhibitors. This structured approach ensures that only the most promising candidates, with clear evidence of superior efficacy or safety, advance toward clinical development.

References

  • Title: RAF-MEK-ERK signaling pathway and its role in human cancers Source: Journal of Cellular Physiology URL: [Link]

  • Title: The BRAF V600E mutation in melanoma Source: Current Oncology Reports URL: [Link]

  • Title: Trametinib: a MEK inhibitor for treatment of metastatic melanoma Source: Expert Opinion on Pharmacotherapy URL: [Link]

A Comparative Guide to the Spectroscopic Confirmation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Identity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of a novel or synthesized molecule is a cornerstone of scientific integrity and regulatory compliance. For a molecule such as 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a heterocyclic compound with potential applications in drug discovery, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore not only the "how" but, more critically, the "why" behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Analytical Imperative: A Multi-Technique Approach

Relying on a single analytical technique for structural confirmation is a precarious approach. Each method interrogates a different aspect of the molecule's physical and chemical properties. It is the synergy of these techniques that provides a self-validating system, ensuring the highest level of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary for a complete assignment.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5s1HH-4 (thiazole)The lone proton on the aromatic thiazole ring is expected to be in the aromatic region.[1]
~3.0t2H-CH₂-NH₂The methylene group adjacent to the electron-withdrawing amine group will be deshielded. The triplet multiplicity arises from coupling to the neighboring CH₂ group.
~2.8t2HThiazole-CH₂-The methylene group attached to the thiazole ring. It will also be a triplet due to coupling with the adjacent CH₂ group.
~2.7s3H-CH₃The methyl group on the thiazole ring will appear as a singlet as there are no adjacent protons.
~1.5br s2H-NH₂The chemical shift of amine protons can vary and the peak is often broad due to hydrogen bonding and exchange with trace water.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon.

Predicted ¹³C NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C-2 (thiazole)The carbon atom in the thiazole ring bonded to both sulfur and nitrogen is significantly deshielded.
~150C-5 (thiazole)The quaternary carbon of the thiazole ring attached to the ethylamine side chain.
~120C-4 (thiazole)The carbon atom of the thiazole ring bonded to a hydrogen.
~42-CH₂-NH₂The carbon adjacent to the nitrogen of the amine group.
~30Thiazole-CH₂-The carbon of the ethyl chain attached to the thiazole ring.
~19-CH₃The methyl carbon on the thiazole ring.
2D NMR Spectroscopy: Connecting the Dots

For unambiguous assignment, especially in more complex molecules, 2D NMR is indispensable.[3][4][5][6]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[7][8][9][10][11] For our target molecule, a cross-peak would be expected between the two methylene groups of the ethylamine chain, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the protonated carbons (the two CH₂ groups, the thiazole CH, and the methyl group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, correlations from the protons of the methylene group adjacent to the thiazole ring to the C-4 and C-5 carbons of the ring would confirm the attachment point of the side chain.

Experimental Workflow for NMR Analysis

Caption: Workflow for comprehensive NMR-based structural elucidation.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers valuable information about its structure.[12][13] For 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the protonated molecule.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The data is acquired in positive ion mode.

Predicted MS Data and Interpretation:

m/z (mass-to-charge ratio)Interpretation
143.07[M+H]⁺: The protonated molecular ion. The exact mass measurement would be crucial for confirming the elemental composition (C₆H₁₁N₂S).
126.04[M-NH₂]⁺: Loss of the amino group, a common fragmentation pathway for primary amines.
114.04Fragmentation of the ethylamine side chain.

Proposed Fragmentation Pathway

G M [C₆H₁₀N₂S + H]⁺ m/z = 143.07 frag1 [C₆H₈NS]⁺ m/z = 126.04 M->frag1 -NH₃ frag2 [C₅H₆NS]⁺ m/z = 114.04 M->frag2 -C₂H₅N

Caption: A simplified proposed ESI-MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹.

Predicted FTIR Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3250 (two bands)N-H stretchPrimary AmineThe two bands correspond to the symmetric and asymmetric stretching of the N-H bonds in the -NH₂ group.[2]
2950-2850C-H stretchAliphatic (CH₂, CH₃)Characteristic stretching vibrations of the sp³ hybridized C-H bonds.
~1600N-H bend (scissoring)Primary AmineThis bending vibration is characteristic of primary amines.
1550-1470C=N and C=C stretchThiazole RingAromatic ring stretching vibrations.
1250-1020C-N stretchAliphatic AmineThe stretching vibration of the carbon-nitrogen single bond.

Comparative Analysis of Techniques

TechniqueStrengthsLimitationsRole in Confirmation
NMR Spectroscopy Provides the most comprehensive structural information, including connectivity and stereochemistry.Requires a relatively larger amount of pure sample. Can be time-consuming.Primary tool for structural elucidation.
Mass Spectrometry High sensitivity, provides molecular weight and elemental composition (with high resolution).Isomers may not be distinguishable. Fragmentation can be complex.Confirms molecular formula and provides structural clues.
FTIR Spectroscopy Fast, non-destructive, and excellent for identifying functional groups.Provides limited information on the overall molecular skeleton.Confirms the presence of key functional groups (amine, aromatic ring).

Conclusion

The definitive spectroscopic confirmation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine's identity is achieved not by a single "magic bullet" technique, but by the logical and synergistic application of NMR, MS, and FTIR spectroscopy. NMR provides the detailed architectural plan, MS confirms the overall mass and elemental composition, and FTIR rapidly verifies the presence of the expected functional groups. Together, they form a self-validating system that provides the high level of certainty required in modern chemical research and development. This guide, while using predicted data, offers a robust and scientifically sound workflow for the characterization of this and similar novel chemical entities.

References

  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355–360.
  • Chemistry For Everyone. (n.d.). What Is COSY NMR? YouTube. Retrieved January 19, 2026, from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved January 19, 2026, from [Link]

  • University of Ottawa. (n.d.). COSY. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1(001).
  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved January 19, 2026, from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 19, 2026, from [Link]

  • PubMed. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][7][9][10] Thiadiazine Derivatives. Retrieved January 19, 2026, from [Link]

  • anucem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved January 19, 2026, from [Link]

  • AxisPharm. (2024, September 2). Eight Crucial Techniques in Chemical Composition Analysis. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved January 19, 2026, from [Link]

  • CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved January 19, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 19, 2026, from [Link]

  • Savita Pall and Chemistry. (n.d.). Determination of Structure: Modern Analytical Techniques. Retrieved January 19, 2026, from [Link]

  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved January 19, 2026, from [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry: An Indian Journal. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved January 19, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Retrieved January 19, 2026, from [Link]

  • LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved January 19, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 19, 2026, from [Link]

Sources

Navigating the Efficacy Landscape of Thiazole-Based Bioactive Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Evaluating 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and its Analogs

Introduction

To the community of researchers, scientists, and drug development professionals, this guide offers a comprehensive framework for assessing the in vivo and in vitro efficacy of novel chemical entities, with a specific focus on the thiazole scaffold. While direct efficacy data for the compound 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is not extensively available in peer-reviewed literature, the rich biological profile of the thiazole class of compounds provides a robust foundation for predicting its potential activities and designing a rigorous evaluation workflow. Thiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] This guide will, therefore, leverage data from structurally related 2-methyl-5-substituted-thiazole derivatives to present a comparative analysis and propose a detailed experimental roadmap for the characterization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and it serves as a cornerstone for a multitude of biologically active molecules.[2][7] This structural motif is present in numerous natural products and FDA-approved drugs, underscoring its significance in medicinal chemistry. The diverse biological activities of thiazole derivatives are attributed to the unique electronic properties of the ring system, which can engage in various interactions with biological targets.

Comparative Efficacy of Structurally Related Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of their substituents. To build a predictive framework for the efficacy of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, we will examine the reported activities of analogous compounds.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial and antifungal properties of thiazole derivatives.[3][6] For instance, certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong antifungal activity against Candida albicans, with Minimum Inhibitory Concentrations (MICs) in the range of 0.015–3.91 µg/mL.[3] The proposed mechanism of action for some of these compounds involves disruption of the fungal cell wall or membrane.[3]

Table 1: Comparative Antimicrobial/Antifungal Activity of Thiazole Derivatives

Compound/Derivative ClassOrganism(s)In Vitro Efficacy (Metric)Reference
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesCandida albicansMIC: 0.015–7.81 µg/mL[3]
Imidazotriazole-incorporated thiazolesStaphylococcus epidermidisExceeded activity of amphotericin B[6]
Novel methylthiazole-based thiazolidinonesE. coli, B. cereusGood activity[6]
Anticancer Activity

The thiazole scaffold is also a prominent feature in many anticancer agents.[4] Thiazole-based compounds have been shown to inhibit various enzymes and pathways crucial for cancer cell proliferation, such as tyrosine kinases and B-RAF enzymes.[4] For example, newly synthesized thiazole derivatives have exhibited antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[8]

Table 2: Comparative Anticancer Activity of Thiazole Derivatives

Compound/Derivative ClassCell Line(s)In Vitro Efficacy (Metric)Reference
Thiazole-based chalconesHepG-2Not specified[6]
Substituted thiazole derivativesMCF-7, HepG2Antiproliferative activity observed[8]

Proposed Experimental Workflow for Efficacy Evaluation

Based on the known activities of related compounds, a logical and comprehensive workflow can be designed to assess the in vitro and in vivo efficacy of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

G cluster_0 Phase 1: In Vitro Efficacy Screening cluster_1 Phase 2: Mechanistic In Vitro Studies cluster_2 Phase 3: In Vivo Efficacy Evaluation A Initial Cytotoxicity Assessment (e.g., MTT assay on various cell lines) B Antimicrobial Screening (MIC determination against bacterial and fungal panels) A->B C Anticancer Proliferation Assays (e.g., on NCI-60 cell line panel) A->C D Anti-inflammatory Assays (e.g., COX-2 inhibition, cytokine release assays) A->D J Infection Models (for antimicrobial efficacy) B->J If active E Target Identification (e.g., Kinase profiling, enzyme inhibition assays) C->E If active K Inflammation Models (e.g., Carrageenan-induced paw edema) D->K If active F Pathway Analysis (e.g., Western blot for signaling proteins) E->F G Cell-based Functional Assays (e.g., Apoptosis, cell cycle analysis) F->G H Pharmacokinetic & Toxicity Studies (in rodent models) I Xenograft Tumor Models (for anticancer activity) H->I H->J H->K

Caption: Proposed experimental workflow for evaluating the efficacy of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This initial screen is crucial to determine the general toxicity of the compound and to identify a suitable concentration range for subsequent assays.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HepG2) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

Should the compound exhibit promising in vitro anticancer activity, its efficacy in a living organism must be evaluated.

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (at various doses determined from toxicity studies) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

While the specific efficacy profile of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine remains to be elucidated, the extensive research on the broader family of thiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The diverse biological activities reported for structurally similar compounds suggest that this molecule could exhibit valuable antimicrobial, anticancer, or anti-inflammatory properties. The experimental workflows and protocols detailed in this guide offer a robust and scientifically sound approach to systematically evaluate its in vitro and in vivo efficacy. By following a logical progression from broad screening to mechanistic studies and finally to in vivo validation, researchers can effectively characterize the therapeutic potential of this and other novel thiazole-based compounds.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16891.
  • Al-Ostath, A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2356365.
  • Al-Warhi, T., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(18), 4205.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 945.
  • Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 624131.
  • Abdel-Wahab, B. F., et al. (2024). Thiazole derivatives: prospectives and biological applications. RSC Advances, 14(19), 13348-13371.
  • Al-Abdullah, E. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • American Elements. (n.d.). 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

Sources

Benchmarking the Inhibitory Activity of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This guide focuses on a specific, yet under-characterized molecule: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. Given the prevalence of the thiazole nucleus in enzyme inhibitors, we propose a rigorous framework for benchmarking its inhibitory potential against a clinically relevant target.[6]

This document provides a comprehensive, technically-grounded protocol for evaluating the inhibitory efficacy of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. We have selected human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as a representative target, an enzyme implicated in metabolic disorders and for which several thiazole-based inhibitors have been identified.[6][7] The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in drug development pipelines.

Introduction to the Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a critical enzyme in the glucocorticoid signaling pathway. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the liver and adipose tissue. Overactivity of 11β-HSD1 is linked to the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity.[6][7] Consequently, the inhibition of this enzyme presents a promising therapeutic strategy for these conditions. The selection of 11β-HSD1 as a target for our test compound is supported by literature demonstrating that various thiazole derivatives can effectively inhibit its activity.[6]

Below is a simplified representation of the glucocorticoid activation pathway mediated by 11β-HSD1.

G Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Gene Target Gene Transcription GR->Gene Activates HSD11B1->Cortisol Conversion Inhibitor 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (Test Inhibitor) Inhibitor->HSD11B1 Inhibits

Caption: Glucocorticoid activation pathway and the inhibitory action of the test compound.

Comparative Compounds

For a robust evaluation, the inhibitory activity of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine will be benchmarked against a known, well-characterized inhibitor of 11β-HSD1.

  • Positive Control: Carbenoxolone. This compound is a known non-selective inhibitor of 11β-HSD enzymes and will serve as a reference for assay validation and comparative potency.[6][7]

  • Test Compound: 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

  • Negative Control: Vehicle (DMSO).

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

The following protocol outlines a homogenous, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds. This method relies on the measurement of NADH generated by the enzymatic activity of 11β-HSD1.

Materials and Reagents
  • Enzyme: Recombinant human 11β-HSD1 (commercially available).

  • Substrate: Cortisone.

  • Cofactor: NADP+.

  • Detection Reagent: A fluorescent probe that reacts with NADH to produce a stable, quantifiable signal.

  • Assay Buffer: Tris-based buffer (pH 7.4) containing EDTA and NaCl.

  • Compounds: Test compound, Carbenoxolone (dissolved in DMSO).

  • Microplates: 384-well, black, flat-bottom plates.

Assay Workflow

The experimental workflow is designed for high-throughput screening and robust data acquisition.

G cluster_0 Plate Preparation cluster_1 Reaction Initiation & Incubation cluster_2 Signal Detection & Analysis A 1. Dispense Compounds (Test, Positive & Negative Controls) in 384-well plate B 2. Add 11β-HSD1 Enzyme Solution A->B C 3. Add Substrate/Cofactor Mix (Cortisone, NADP+) B->C D 4. Incubate at 37°C C->D E 5. Add NADH Detection Reagent D->E F 6. Read Fluorescence E->F G 7. Data Analysis (IC50 Curve Fitting) F->G

Caption: High-throughput screening workflow for 11β-HSD1 inhibition assay.

Step-by-Step Procedure
  • Compound Plating: Prepare serial dilutions of the test compound and Carbenoxolone in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. For negative controls, dispense 1 µL of DMSO.

  • Enzyme Addition: Add 20 µL of 11β-HSD1 enzyme solution (pre-diluted in assay buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of the substrate/cofactor mixture (containing cortisone and NADP+ in assay buffer) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Add 40 µL of the NADH detection reagent to all wells. Incubate for 10 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis:

    • Normalize the data using the negative (DMSO, 0% inhibition) and positive (high concentration of Carbenoxolone, 100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Hypothetical Benchmarking Data

The following table summarizes the expected outcomes from the described assay, providing a direct comparison of the inhibitory potencies.

CompoundTargetAssay TypeIC50 (µM)
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Human 11β-HSD1 Fluorescence-based 8.5 ± 1.2
Carbenoxolone (Positive Control)Human 11β-HSD1Fluorescence-based0.5 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Interpretation and Next Steps

Based on our hypothetical data, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine demonstrates inhibitory activity against 11β-HSD1, albeit with a lower potency than the reference compound, Carbenoxolone. This initial finding is promising and warrants further investigation.

Key Insights:

  • The thiazole moiety within the test compound is likely contributing to its interaction with the enzyme's active site, a common feature among various enzyme inhibitors.[8]

  • The observed micromolar potency suggests that 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine can serve as a valuable starting point for a lead optimization campaign.

Future Directions:

  • Selectivity Profiling: It is crucial to assess the compound's selectivity against the 11β-HSD2 isoform to avoid off-target effects, particularly those related to mineralocorticoid excess.

  • Structure-Activity Relationship (SAR) Studies: A medicinal chemistry effort should be initiated to synthesize and test analogs of the lead compound to improve potency and other pharmacological properties. This could involve modifications to the methyl and amine groups.[9]

  • Cell-based Assays: The most promising compounds should be advanced to cell-based models to confirm their activity in a more physiologically relevant context.

  • In Vivo Efficacy Studies: Ultimately, the therapeutic potential of optimized compounds will need to be evaluated in animal models of metabolic disease.[10]

This guide provides a foundational framework for the initial characterization and benchmarking of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. By adhering to these rigorous, self-validating protocols, researchers can generate high-quality data to confidently guide the progression of this and other novel chemical entities through the drug discovery process.

References

  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. MDPI. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

  • Synthesis and biological profile of 2,3-dihydro[3][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. PubMed. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. NIH. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. [Link]

  • Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. PubMed. [Link]

  • (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. PMC - NIH. [Link]

  • 5-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-2,3'-bipyridine: a highly potent, orally active metabotropic glutamate subtype 5 (mGlu5) receptor antagonist with anxiolytic activity. PubMed. [Link]

  • 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons. PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. As a substituted thiazole, a class of compounds widely used in pharmaceutical development, its handling and disposal require a thorough understanding of its chemical properties and associated hazards to ensure personnel safety and environmental protection.[1][2][3] This guide is designed for laboratory professionals engaged in research and development and outlines a self-validating system for waste management, grounded in established safety protocols and regulatory compliance.

Hazard Identification and Characterization

A synthesized hazard profile, based on analogous compounds, is presented below.[4][5][7]

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity (Oral, Inhalation)pictogramDanger H302 + H332: Harmful if swallowed or if inhaled.[4]
Skin Corrosion / IrritationcorrosiveDanger H314: Causes severe skin burns and eye damage.[4]
Skin Sensitizationexclamation markDanger H317: May cause an allergic skin reaction.[4]
Serious Eye DamagecorrosiveDanger H318: Causes serious eye damage.[6][8]
Aquatic Toxicity (Acute & Chronic)environmentDanger H410: Very toxic to aquatic life with long lasting effects.[4][5]

This table represents a consolidation of hazards from similar chemical structures. Always refer to the specific SDS provided by your supplier for definitive information.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Given the compound's corrosive and sensitizing properties, rigorous adherence to safety protocols is non-negotiable. All handling and disposal procedures must be performed within a certified chemical fume hood to mitigate inhalation risks.[4][9]

Required PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes, which can cause severe eye damage.[4][10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[8] It is critical to change gloves immediately if they become contaminated.[10] The rationale for this is to prevent skin absorption and the onset of allergic skin reactions.[4]

  • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[10]

Waste Segregation and Container Management: A Critical Step

The cornerstone of safe chemical disposal is meticulous segregation. 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, as an amine, is chemically incompatible with a range of substances. Improper mixing can lead to violent reactions, gas evolution, or heat generation.

Incompatibility Alert: Segregate this waste stream from:

  • Acids and Acid Anhydrides: Can cause a violent exothermic neutralization reaction.

  • Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.

  • Other Reactive Chemicals: Consult your institution's chemical hygiene plan for a comprehensive list.[11]

Container Protocol:

  • Selection: Choose a dedicated, chemically compatible container, preferably the original manufacturer's bottle or a designated polyethylene carboy.[12] Do not use metal containers for corrosive waste.[12]

  • Labeling: The container must be clearly and accurately labeled. The label must include the words "HAZARDOUS WASTE" , the full chemical name "2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine," and the approximate concentration and quantity.[12][13]

  • Storage: Keep the waste container tightly sealed at all times, except when adding waste.[12][13] Store it in a designated Satellite Accumulation Area (SAA) that is cool, well-ventilated, and away from incompatible materials.[10][12]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through a licensed hazardous waste disposal service.[10][14] Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system , due to its high aquatic toxicity.[4][10][15]

Concentrated/Neat Compound and Organic Solutions
  • Step 1: Carefully transfer the waste material into the designated, pre-labeled hazardous waste container using a funnel.

  • Step 2: Ensure the exterior of the container remains free of contamination. If any spillage occurs, decontaminate the surface immediately.

  • Step 3: Securely cap the container and return it to the SAA.

Dilute Aqueous Solutions
  • Step 1: All aqueous solutions, regardless of concentration, must be collected as hazardous waste due to the compound's extreme toxicity to aquatic life.[4]

  • Step 2: Collect these solutions in the same designated hazardous waste container as the concentrated material. Do not attempt to neutralize unless it is a specifically approved institutional procedure conducted by trained personnel.[16]

Contaminated Labware and PPE
  • Solid Waste: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled solid hazardous waste container.

  • Reusable Glassware: To minimize waste, grossly contaminated glassware should be decontaminated.[15] Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol). The first two rinsates must be collected and disposed of as liquid hazardous waste. The third rinsate can often be managed as non-hazardous, pending institutional policy.[11]

Empty Container Disposal
  • Step 1: An "empty" container that once held this compound is still considered hazardous waste.[11]

  • Step 2: The container must be triple-rinsed with a suitable solvent.[11]

  • Step 3: Collect all three rinsates and add them to the liquid hazardous waste container.

  • Step 4: After triple-rinsing, the container can typically be managed as non-hazardous solid waste (e.g., disposed of in a glass disposal box). Deface the original label to prevent misuse.

Emergency Procedures: Spill Management

Preparedness for accidental spills is crucial for laboratory safety.[10]

  • Step 1: Evacuate the immediate area and alert colleagues.

  • Step 2: If safe to do so, and you are trained, manage the spill wearing full PPE.

  • Step 3: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels to absorb large spills.

  • Step 4: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place it in a sealed, labeled hazardous waste container.

  • Step 5: Clean the spill area with a suitable solvent and decontaminate all tools used in the cleanup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste streams containing 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

G Disposal Workflow for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Action Protocol cluster_3 Final Disposition Start Identify Waste Stream A Concentrated Liquid or Organic Solution Start->A Neat/Organic B Dilute Aqueous Solution Start->B Aqueous C Contaminated Solid Waste (Gloves, Pipettes, etc.) Start->C Solid D Empty Reagent Bottle Start->D Container ActionA Transfer to Labeled Liquid Hazardous Waste Container A->ActionA B->ActionA Aquatic Toxicity Risk ActionB Collect in Labeled Solid Hazardous Waste Container C->ActionB ActionC Triple-Rinse with Appropriate Solvent D->ActionC End Store in SAA for Pickup by Licensed Waste Disposal Service ActionA->End ActionB->End ActionC->ActionA Collect All Rinsate DisposeBottle Dispose of Decontaminated Bottle as Normal Waste (Deface Label) ActionC->DisposeBottle After Rinsing

Caption: Decision workflow for the disposal of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.

References

  • Amine Disposal For Businesses. Collect and Recycle.

  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.

  • SAFETY DATA SHEET - Sigma-Aldrich (CAS 48914-U). Sigma-Aldrich.

  • SAFETY DATA SHEET - Sigma-Aldrich (CAS 45686). Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel.

  • Proper Disposal of Chroman-3-amine: A Guide for Laboratory Professionals. Benchchem.

  • SAFETY DATA SHEET - Thermo Fisher Scientific (2-Amino-5-methylthiazole). Thermo Fisher Scientific.

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.

  • SAFETY DATA SHEET - VPG Sensors. VPG Sensors.

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

  • 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine dihydrochloride. Sigma-Aldrich.

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Ethylamine). Thermo Fisher Scientific.

  • 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine, 97%, Thermo Scientific. Fisher Scientific.

  • Hazardous Waste Disposal Procedures. University of North Texas.

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin–Madison.

  • Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine. AK Scientific, Inc.

  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem - NIH.

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. ResearchGate.

  • MATERIAL SAFETY DATA SHEET - Hologic. Hologic.

  • 2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine. American Elements.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors... PubMed Central.

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

Sources

A Senior Application Scientist's Guide to Handling 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary focus is on innovation. However, the foundation of successful and reproducible science is an unwavering commitment to safety. The compound 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, a member of the thiazole and primary amine families, presents specific hazards that demand a systematic and informed approach to handling. This guide moves beyond a simple checklist, providing a procedural framework grounded in chemical principles to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the "Why" Behind the Precautions

The necessity for stringent personal protective equipment (PPE) protocols stems directly from the chemical's inherent properties. Structurally similar compounds, including other substituted thiazole-ethanamines and primary amines, provide a clear toxicological profile.

  • Corrosivity and Irritation: As a primary amine, this compound is expected to be corrosive and a skin and respiratory irritant. Amines can cause severe chemical burns upon contact.[1][2] Safety data for analogous compounds confirms this, with hazard statements such as "Causes severe skin burns and eye damage" and "May cause respiratory irritation."[3][4][5] Direct contact with skin or eyes can lead to serious, irreversible damage.[6]

  • Sensitization: A critical, and often overlooked, hazard is the potential for allergic skin reactions.[3][6] Initial exposures may cause minor irritation, but subsequent contact can trigger a severe allergic response.

  • Systemic Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with the skin.[4][5][7] This indicates that the substance can be absorbed into the body and cause systemic effects.

  • Aquatic Toxicity: Many thiazole derivatives are very toxic to aquatic life with long-lasting effects, necessitating meticulous disposal procedures to prevent environmental release.[3][8]

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard profile, a comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements for handling 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in a laboratory setting.

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Splash Goggles & Full-Face ShieldGoggles: Must be tightly fitting and provide a seal around the eyes to protect against splashes and vapors.[9][10] Face Shield: Required over goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk. This protects the entire face from corrosive splashes.[10]
Hand Double Nitrile or Neoprene GlovesRationale: The outer glove provides the primary barrier and can be removed immediately if contaminated. The inner glove protects the skin during doffing and in case of a breach in the outer glove. Amines can degrade certain glove materials; check manufacturer's compatibility charts.
Body Chemical-Resistant Laboratory CoatRationale: A standard cotton lab coat is insufficient. A chemical-resistant coat, typically made of polyester or a treated fabric, prevents penetration of corrosive liquids. Ensure cuffs are snug and the coat is fully buttoned.[2]
Respiratory Use within a Certified Chemical Fume HoodRationale: The primary method of controlling respiratory exposure is through engineering controls. All handling of the solid or its solutions must occur in a properly functioning chemical fume hood to capture vapors and aerosols.[2][4] For emergencies like large spills, a full-face respirator with an organic vapor/ammonia cartridge is necessary.[9][11]

Operational Workflow: A Step-by-Step Procedural Guide

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Workflow for Safe Chemical Handling

G Figure 1: PPE & Chemical Handling Workflow cluster_prep Preparation cluster_work Execution cluster_cleanup Decontamination & Disposal A 1. Assess Risks & Verify Fume Hood Operation B 2. Assemble All Materials A->B C 3. Don PPE B->C D 4. Handle Chemical Inside Fume Hood C->D E 5. Decontaminate Surfaces D->E F 6. Doff PPE E->F G 7. Dispose of Waste F->G H 8. Wash Hands Thoroughly G->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.